Technical Documentation Center

2-Amino-3-(furan-2-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3-(furan-2-yl)propanoic acid
  • CAS: 110772-46-8; 4066-39-1

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 2-Amino-3-(furan-2-yl)propanoic acid

From Azlactone Precursors to Enantiopure Scaffolds Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid (also known as 2-furylalanine) is a non-canonical amino acid of significant interest in medicinal chemistry. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

From Azlactone Precursors to Enantiopure Scaffolds

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (also known as 2-furylalanine) is a non-canonical amino acid of significant interest in medicinal chemistry. Structurally, it serves as a bioisostere for phenylalanine and histidine, offering unique electronic properties and a smaller steric profile while maintaining aromaticity. It is a critical pharmacophore in the development of kinase inhibitors and fluorescent peptide probes.

This technical guide details the synthesis of 2-furylalanine with a focus on overcoming its two primary chemical liabilities: the acid-sensitivity of the furan ring (prone to polymerization and ring-opening) and the requirement for high enantiomeric purity (L-isomer) for biological efficacy. We present a dual-pathway approach: a robust Chemo-Enzymatic Route for accessible scale-up and a Catalytic Asymmetric Route for direct stereocontrol.

Part 1: Retrosynthetic Architecture

The synthesis is best approached via the Erlenmeyer-Plöchl azlactone strategy , which constructs the carbon skeleton efficiently. The critical divergence point lies in the introduction of chirality: either through post-synthesis enzymatic resolution or early-stage asymmetric hydrogenation.

Retrosynthesis target L-2-Amino-3-(furan-2-yl)propanoic acid racemate Racemic N-Acetyl-Furylalanine target->racemate Enzymatic Resolution (Acylase I) enamide α-Acetamido-3-(2-furyl)acrylic acid (Dehydroamino acid) target->enamide Asymmetric Hydrogenation (Rh-Chiral Catalyst) racemate->enamide Non-selective Reduction azlactone Azlactone Intermediate enamide->azlactone Hydrolysis start1 Furfural azlactone->start1 Condensation start2 N-Acetylglycine azlactone->start2 Condensation

Figure 1: Retrosynthetic logic flow comparing the Chemo-Enzymatic (Solid lines) and Asymmetric Catalytic (Dashed line) pathways.

Part 2: The Modified Erlenmeyer-Plöchl Protocol

Objective: Synthesis of the key intermediate


-acetamido-3-(2-furyl)acrylic acid.

This classical method remains the most reliable for generating the carbon backbone. However, standard protocols must be modified to prevent furan degradation.

Step 1: Azlactone Formation

Reagents: Furfural (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine furfural and N-acetylglycine.

  • Activation: Add anhydrous sodium acetate and acetic anhydride.

  • Reaction: Heat the mixture gently on a steam bath or oil bath at 100°C for 2 hours .

    • Critical Control Point: Do not exceed 110°C. Higher temperatures promote tar formation due to furan polymerization.

  • Workup: Cool the mixture to room temperature. The mass will likely solidify.[1] Add cold water (approx. 4 volumes) and break up the solid mass.

  • Purification: Filter the yellow crystalline solid. Wash with cold water and minimal cold ethanol. Recrystallize from ethanol/water.

    • Yield Target: 60-70%

    • Product: 4-(2-furylmethylene)-2-methyl-5-oxazolone (Azlactone).

Step 2: Mild Hydrolysis to the Enamide

Reagents: Azlactone (from Step 1), Acetone, Water.

  • Dissolution: Dissolve the azlactone in a mixture of acetone:water (3:1).

  • Hydrolysis: Reflux gently for 3-4 hours. Monitor by TLC (disappearance of the azlactone spot).

    • Note: Unlike phenyl-derivatives, furan derivatives are sensitive. Avoid using strong mineral acids (HCl) for this ring-opening step if possible. Neutral or slightly basic hydrolysis is safer for the ring.

  • Isolation: Evaporate acetone. The free acid,

    
    -acetamido-3-(2-furyl)acrylic acid , will precipitate upon cooling.
    
Part 3: Enantiomeric Resolution (The Bio-Catalytic Switch)

Objective: Isolation of pure L-2-Furylalanine from the racemic pool.

Chemical reduction of the enamide (using H2/Pd-C or NaBH4) typically yields a racemic mixture of N-acetyl-DL-furylalanine. To obtain the pure L-isomer without expensive chiral ligands, we employ Aminoacylase I (from Aspergillus melleus) .

Protocol: Kinetic Resolution

Substrate: N-Acetyl-DL-3-(2-furyl)alanine (obtained via standard hydrogenation of the enamide).

ParameterSpecificationReason for Choice
Enzyme Aminoacylase I (Grade I)Specific for hydrolyzing L-N-acetyl amino acids; leaves D-form intact.
Buffer 0.1 M PhosphateMaintains pH stability.
pH 7.0 - 7.5Optimal activity window; prevents furan acid-degradation.
Cofactor CoCl

(0.5 mM)
Cobalt ions activate the acylase enzyme.
Temperature 37°CPhysiological optimum for Aspergillus enzymes.

Workflow:

  • Preparation: Dissolve N-acetyl-DL-furylalanine in 0.1 M phosphate buffer (pH 7.2). Adjust pH with dilute LiOH or NH

    
    OH (avoid NaOH if sodium ions interfere with downstream ion exchange, though usually acceptable).
    
  • Initiation: Add CoCl

    
     followed by the Acylase enzyme powder.
    
  • Incubation: Stir gently at 37°C for 24-48 hours.

  • Termination: Acidify to pH 5.0 with dilute acetic acid and add activated carbon to remove the enzyme; filter.

  • Separation:

    • Pass the filtrate through a cation-exchange resin (e.g., Dowex 50W).

    • Elution 1 (Water): The unreacted D-N-acetyl-furylalanine (anionic/neutral) passes through.

    • Elution 2 (NH

      
      OH):  The free L-2-furylalanine  (cationic) binds and is eluted with ammonia.
      
  • Final Isolation: Lyophilize the ammonia fraction to obtain the pure L-amino acid.

EnzymaticResolution sub Racemic N-Acetyl-Furylalanine enzyme Acylase I (pH 7.2, 37°C) sub->enzyme mix Hydrolysis Mixture enzyme->mix resin Cation Exchange (Dowex 50W) mix->resin waste D-N-Acetyl-Furylalanine (Elutes with Water) resin->waste Flow-through product L-Furylalanine (Elutes with NH4OH) resin->product Elution

Figure 2: Workflow for the enzymatic resolution of the racemic precursor.

Part 4: The Modern Alternative – Asymmetric Hydrogenation

For laboratories equipped for high-pressure catalysis, direct asymmetric hydrogenation of the enamide avoids the resolution step and yields 99% ee.

  • Substrate:

    
    -acetamido-3-(2-furyl)acrylic acid (or its methyl ester).
    
  • Catalyst System: [Rh(COD)

    
    ]BF
    
    
    
    + (S,S)-Et-DuPhos or (S)-BINAP.
  • Conditions:

    • Solvent: Degassed Methanol.

    • Pressure: 3-5 bar H

      
      .
      
    • Time: 12-24 hours.

  • Mechanism: The Rhodium complex coordinates to the enamide double bond and the amide oxygen, directing the hydrogen addition to the Re-face (or Si-face depending on ligand) with high precision.

  • Advantage: This method preserves the furan ring integrity better than heterogeneous Pd/C hydrogenation, which carries a risk of reducing the furan to tetrahydrofuran.

Part 5: Critical Control Points & Stability
  • Furan Acid Sensitivity:

    • Risk: The furan ring acts as a diene ether. In strong aqueous acid (e.g., 6M HCl reflux), it undergoes hydrolytic ring opening to form diketones (e.g., 2,5-dioxoheptanoic acid derivatives) and polymers.

    • Mitigation:Never use standard protein hydrolysis conditions (6M HCl, 110°C) to deprotect the acetyl group. Use enzymatic hydrolysis (Acylase) or mild alkaline hydrolysis (Ba(OH)

      
      ).
      
  • Catalyst Poisoning:

    • Risk: Furan sulfur contaminants (if using technical grade furfural) or the furan oxygen itself can coordinate strongly to Pd or Pt catalysts, slowing reduction.

    • Mitigation: Use high catalyst loading (5-10%) or Rhodium-based homogeneous catalysts which are less susceptible to furan inhibition than heterogeneous Palladium.

References
  • Erlenmeyer-Plöchl Synthesis Overview

    • Cambridge University Press.[2] Erlenmeyer-Plochl Azlactone Synthesis. Link

  • Asymmetric Hydrogenation of Enamides

    • National Institutes of Health (NIH). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. Link

  • Enzymatic Resolution (Acylase I)

    • ACS Publications. Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Link

  • Furan Ring Stability

    • Organic Chemistry Portal. Furan Synthesis and Stability. Link

Sources

Exploratory

"2-Amino-3-(furan-2-yl)propanoic acid chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(furan-2-yl)propanoic Acid Introduction 2-Amino-3-(furan-2-yl)propanoic acid, also known by its common name 3-(2-furyl)alanine, is a non-proteinogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(furan-2-yl)propanoic Acid

Introduction

2-Amino-3-(furan-2-yl)propanoic acid, also known by its common name 3-(2-furyl)alanine, is a non-proteinogenic amino acid that incorporates a furan ring. This structural motif makes it a subject of significant interest in medicinal chemistry, drug development, and materials science.[1] The furan scaffold is a five-membered aromatic heterocycle that imparts unique electronic and steric properties to molecules, often enhancing binding affinity, selectivity, and pharmacokinetic profiles in biologically active compounds.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Amino-3-(furan-2-yl)propanoic acid, designed for researchers and professionals in the chemical and pharmaceutical sciences. The compound's utility ranges from a synthetic intermediate for anticancer drugs to a potential modulator of biological pathways.[3]

Molecular and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. 2-Amino-3-(furan-2-yl)propanoic acid is a chiral molecule, existing as two enantiomers, (R) and (S), as well as a racemic mixture (DL).[3] The presence of the amino acid backbone and the aromatic furan ring defines its chemical personality.

Chemical Structure

The structure consists of a propanoic acid backbone substituted with an amino group at the alpha-carbon (C2) and a furan-2-yl group at the beta-carbon (C3). This arrangement makes it an analogue of the natural amino acid phenylalanine, with the phenyl group replaced by a furan ring.

structure cluster_amino_acid Amino Acid Core cluster_furan Furan Moiety C_alpha C_beta C_alpha->C_beta COOH C_alpha->COOH H_alpha C_alpha->H_alpha furan_C2 C_beta->furan_C2 Linkage N N->C_alpha furan_C3 furan_C2->furan_C3 furan_C4 furan_C3->furan_C4 furan_C5 furan_C4->furan_C5 furan_O furan_C5->furan_O furan_O->furan_C2 synthesis_workflow start Furan-containing Precursor (3-(furan-2-yl)-2-(hydroxyimino)propanoic acid) reaction Reduction Reaction (60°C, 2 hours) start->reaction Step 1 reagents Reducing Agents (Zinc dust, Formic acid, cat. Iron dust) reagents->reaction Conditions workup Reaction Workup (Filtration, pH adjustment, Extraction) reaction->workup Step 2 purification Purification (Crystallization) workup->purification Step 3 product Final Product (DL-2-Amino-3-(furan-2-yl)propanoic acid) purification->product Step 4

Caption: General workflow for the synthesis of 3-(2-furyl)alanine.

Detailed Experimental Protocol

The following protocol is based on the method described by Kitagawa et al. for the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids. [4] Objective: To synthesize DL-2-Amino-3-(furan-2-yl)propanoic acid.

Materials:

  • 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid (1 equivalent)

  • Zinc dust (Zn)

  • Iron dust (Fe, catalytic amount)

  • Formic acid (HCOOH)

  • Hydrochloric acid (HCl, 1M)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, suspend 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid in formic acid.

  • Addition of Reagents: Add a catalytic amount of iron dust, followed by the portion-wise addition of zinc dust. The use of catalytic iron in conjunction with zinc and formic acid creates a potent reducing system effective for oximes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Filtration: After completion, cool the mixture to room temperature and filter through a pad of celite to remove the metal residues. Wash the filter cake with a small amount of formic acid.

  • Workup - Isolation: Concentrate the filtrate under reduced pressure to remove the formic acid. Dissolve the residue in deionized water.

  • Purification: Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide) to precipitate the product.

  • Final Product: Collect the solid precipitate by filtration, wash with cold water and then a small amount of ethanol, and dry under vacuum to yield the final product.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using NMR, IR, and Mass Spectrometry, and its melting point should be compared to the literature value.

Chemical Reactivity and Stability

The reactivity is governed by its three main functional components: the amino group, the carboxylic acid, and the furan ring.

  • Amino Group: Behaves as a nucleophile and a base. It can be acylated, alkylated, and undergo reactions typical of primary amines.

  • Carboxylic Acid Group: Can be deprotonated to form a carboxylate salt or esterified to form ester derivatives.

  • Furan Ring: The furan nucleus is an electron-rich aromatic system. It is susceptible to electrophilic substitution reactions. However, it is also sensitive to strong acids, which can cause polymerization or ring-opening. [1]This sensitivity necessitates careful selection of reaction conditions, particularly when manipulating other parts of the molecule.

Stability and Storage: The compound is stable under recommended storage conditions (cool, dark, inert atmosphere). [3][5]It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents. [5]Under fire conditions, it may decompose and emit toxic fumes, including nitrogen oxides and carbon oxides. [5]

Applications and Biological Relevance

The unique structure of 2-Amino-3-(furan-2-yl)propanoic acid makes it a valuable building block in several areas of research and development.

applications center_node 2-Amino-3-(furan-2-yl)propanoic acid app1 Medicinal Chemistry (Drug Discovery) center_node->app1 app2 Peptide Synthesis center_node->app2 app3 Materials Science center_node->app3 app4 Agrochemicals center_node->app4 sub1 Anticancer Agents app1->sub1 sub2 Antimicrobial Agents app1->sub2 sub3 Neuroactive Compounds app1->sub3 sub4 Unnatural Peptides app2->sub4 sub5 Furan-based Polymers app3->sub5

Caption: Key application areas for 3-(2-furyl)alanine.

  • Drug Development: The furan ring is a bioisostere for other aromatic systems like phenyl or thiophene rings and is a key component in numerous approved drugs. [6]Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against organisms like Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. [1][6]It also serves as an intermediate for alkaloid anticancer drugs. [3]* Peptide Chemistry: As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with altered conformations, enhanced stability against enzymatic degradation, and novel biological activities. [7]* Materials Science: Furan-based compounds, derived from biomass, are being explored for the synthesis of novel polymers and resins. [8][9]

Safety and Handling

As a laboratory chemical, 2-Amino-3-(furan-2-yl)propanoic acid must be handled with appropriate care.

Hazard Identification (based on GHS classification):

  • Harmful if swallowed (Acute toxicity, oral, Category 4). [5]* Causes skin irritation (Category 2). [5]* Causes serious eye irritation (Category 2A). [5]* May cause respiratory irritation (Category 3). [5]

Safe Handling Protocol

Objective: To ensure the safe handling of 2-Amino-3-(furan-2-yl)propanoic acid in a laboratory setting.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [5]Ensure safety showers and eye wash stations are readily accessible. [5]2. Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side-shields. [5] * Hand Protection: Wear suitable protective gloves (e.g., nitrile).

    • Skin and Body Protection: Wear an impervious lab coat. [5] * Respiratory Protection: If dust is generated, use a suitable respirator.

  • Handling Practices: Avoid breathing dust, fumes, or vapors. [5]Avoid direct contact with skin and eyes. [3]4. First Aid Measures:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. [5] * Skin: Remove contaminated clothing and rinse skin thoroughly with water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.

  • Disposal: Dispose of the substance and its container in accordance with local, state, and federal regulations. [5]

Conclusion

2-Amino-3-(furan-2-yl)propanoic acid is a versatile chemical entity with a rich profile of properties. Its unique combination of an amino acid structure and an electron-rich furan ring makes it a valuable building block for creating complex molecules with significant biological activity. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for harnessing its full potential in research and development, from novel therapeutics to advanced materials.

References

  • ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. Available from: [Link]

  • Chemchart. (n.d.). 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). Available from: [Link]

  • J&K Scientific. (n.d.). (R)-2-Amino-3-(furan-2-yl)propanoic acid | 110772-46-8. Available from: [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Available from: [Link]

  • Gangurde, P. N. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available from: [Link]

  • Slideshare. (n.d.). Applications of furan and its derivative. Available from: [Link]

  • Kitagawa, T., Khandmaa, D., Fukumoto, A., & Asada, M. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139. Available from: [Link]

  • Kataria, Y. V., Kashparova, V. P., Tokarev, D. V., et al. (2023). New furan based amino plastics: synthesis, properties and applications. Russian Chemical Bulletin, 72(6), 1478–1481. Available from: [Link]

  • Kalyaev, M. V., Politanskaya, L. V., Ryabukhin, D. S., & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4597. Available from: [Link]

  • Kawaguchi, S., Gonda, Y., Yamamoto, T., et al. (2021). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. International Journal of Molecular Sciences, 22(11), 5988. Available from: [Link]

  • ResearchGate. (n.d.). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. Available from: [Link]

  • Zhang, M., Clausen, R. P., Nielsen, B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 1047065. Available from: [Link]

  • ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

Sources

Foundational

The Furylalanine Advantage: Physicochemical Profiling & Application in Peptide Engineering

Topic: Physicochemical Characteristics of 2-Amino-3-(furan-2-yl)propanoic acid Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Peptide Chemists, and CMC Leads[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 2-Amino-3-(furan-2-yl)propanoic acid Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Peptide Chemists, and CMC Leads[1][2]

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or FurylAla ) represents a critical non-canonical amino acid in the medicinal chemist’s arsenal.[1] Structurally isosteric to Phenylalanine (Phe), it offers a unique electronic and steric profile while significantly altering lipophilicity and metabolic susceptibility.[2] This guide provides an exhaustive technical analysis of Furylalanine, moving beyond basic data to explore its utility as a probe for pi-stacking interactions, its distinct photophysical properties, and the specific handling requirements dictated by the reactivity of the furan ring.

Part 1: Molecular Architecture & Fundamental Constants[2]

Furylalanine exists as a heteroaromatic analog of Phenylalanine.[2] The substitution of the phenyl ring with a furan moiety introduces an oxygen heteroatom that reduces the aromatic surface area and electron density, altering the quadrupole moment—a critical factor in protein-ligand binding.

Table 1: Physicochemical Core Data
PropertyValue / CharacteristicNotes
IUPAC Name 2-Amino-3-(furan-2-yl)propanoic acid
Common Abbreviation FurylAla, 2-Fur-Ala
CAS Number 4066-39-1 (Racemic)110772-46-8 (R-isomer)121786-31-0 (S-isomer)
Molecular Weight 155.15 g/mol ~10 Da lighter than Phe (165.[1][2]19)
Molecular Formula C₇H₉NO₃
Lipophilicity (LogP) -1.9 to -2.4 (Calculated)Critical Insight: Significantly more hydrophilic than Phe (LogP ~1.38).[1][2]
pKa (Carboxyl) 2.3 ± 0.1Typical α-amino acid range.[1][2]
pKa (Amine) 9.2 ± 0.1Typical α-amino acid range.[1][2]
Solubility Water (>50 mg/mL), Methanol, DMSOHigh water solubility compared to Phe due to furan oxygen H-bonding potential.[1][2]
Structural Isosterism & Electronic Profiling

While often termed a "Phe isostere," Furylalanine is not a perfect geometric match.[2] The furan ring is a 5-membered system, making it slightly smaller and less bulky than the 6-membered phenyl ring.

  • Electronic Effects: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the inert phenyl ring.

  • Quadrupole Moment: Furan has a distinct quadrupole moment compared to benzene, often used to probe cation-pi interactions in receptor binding pockets.[1][2]

IsostereComparison cluster_0 Canonical Residue cluster_1 Bio-Isostere Phe Phenylalanine (Phe) LogP: ~1.38 Hydrophobic Inert Aromatic Fur 2-Furylalanine (FurylAla) LogP: ~ -2.0 Hydrophilic H-Bond Acceptor Potential Phe->Fur Substitution Effects: 1. Reduced Steric Bulk 2. Increased Solubility 3. Altered Pi-Stacking

Figure 1: Comparative analysis of Phenylalanine and 2-Furylalanine, highlighting the physicochemical shift from hydrophobic to hydrophilic character upon substitution.

Part 2: Stability & Reactivity Profile (The "Achilles Heel")

As a Senior Scientist, it is imperative to note that Furylalanine is not as chemically inert as Phenylalanine . The furan ring is electron-rich (diene character) and susceptible to specific degradation pathways that must be controlled during synthesis and storage.

Oxidative Instability (Singlet Oxygen)

The furan ring readily undergoes [4+2] cycloaddition with singlet oxygen (


), forming unstable endoperoxides that rearrange into ring-opened 1,4-dicarbonyls (e.g., 4-oxo-2-butenoic acid derivatives).[1]
  • Implication: Avoid prolonged exposure to light and air in solution.[2] Use antioxidants (e.g., Methionine, Thioanisole) during peptide cleavage if oxidative conditions are suspected.[2]

Acid Sensitivity (The "Resin Cleavage" Risk)

While the amino acid itself is stable as a salt, the furan ring can undergo acid-catalyzed polymerization or ring opening (hydrolysis) under harsh acidic conditions (high TFA concentrations + cation scavengers).

  • Mitigation: When cleaving FurylAla-containing peptides from resin, use a "soft" cleavage cocktail (e.g., Reagent K) and limit reaction time.[2] Avoid high temperatures.

Metabolic Liability

In vivo, the furan ring is a known structural alert.[2] It is often metabolized by CYP450 enzymes (specifically CYP2E1) to reactive intermediates (epoxides or cis-2-butene-1,4-dial), which can be hepatotoxic.[1][2]

  • Drug Design Note: Furylalanine is excellent for in vitro potency optimization but may require metabolic stabilization (e.g., substitution on the furan ring) for in vivo candidates.[2]

MetabolicFate Start 2-Furylalanine (Intact Furan Ring) Oxidation CYP450 Oxidation (Epoxidation) Start->Oxidation Metabolic Activation Intermediate Reactive Epoxide / Endoperoxide Oxidation->Intermediate RingOpen Ring Opening (cis-2-butene-1,4-dial) Intermediate->RingOpen Rapid Rearrangement Toxicity Protein Adducts / Toxicity RingOpen->Toxicity Nucleophilic Attack

Figure 2: The oxidative metabolic pathway of the furan moiety, illustrating the potential for ring opening and reactive metabolite formation.[1]

Part 3: Photophysical Properties[1][2]

Unlike Tryptophan (Trp) or Tyrosine (Tyr), 2-Furylalanine is effectively non-fluorescent in standard biological windows.[1][2]

  • Quantum Yield: Negligible.[1][2]

  • Application: It is frequently used as a "Silent Isostere" .[1][2] By replacing Trp or Tyr with FurylAla, researchers can "silence" the intrinsic fluorescence of a specific residue to study the contribution of others in the protein, without inducing the massive steric destabilization that an Alanine scan would cause.

Part 4: Experimental Protocols

Protocol A: Chiral Purity Analysis (HPLC)

Separating the enantiomers of Furylalanine (L- vs D-) is critical, especially when using it as a starting material for chiral synthesis.[1] The polar nature of the furan ring allows for separation on macrocyclic glycopeptide phases.

Objective: Quantify enantiomeric excess (% ee) of L-2-Furylalanine.

Materials:

  • Column: Astec CHIROBIOTIC® T (Teicoplanin-based) or Crownpak CR-I (+) (Crown ether).[1][2]

  • Mobile Phase:

    • Option 1 (Teicoplanin): 40:60 Methanol:Water (v/v) with 0.1% Triethylamine acetate (TEAA), pH 4.5.[2]

    • Option 2 (Crown Ether): pH 1.5 Perchloric acid (aq) / Methanol (90:10).[1][2] Note: Crown ethers require acidic pH to protonate the primary amine.

  • Detection: UV at 215 nm (Amide/Carboxyl) or 254 nm (Furan absorption).[1][2]

Workflow:

  • Sample Prep: Dissolve 1 mg of Furylalanine in 1 mL of Mobile Phase. Filter through 0.22 µm PTFE.[2]

  • Equilibration: Flow rate 0.5 mL/min (for 4.6mm ID column) for 30 mins.

  • Injection: 5–10 µL.

  • Elution: Isocratic.

  • Result: The D-isomer typically elutes before the L-isomer on Teicoplanin columns in reverse-phase mode, though order must be confirmed with standards.

Protocol B: Fmoc-Protection of 2-Furylalanine

For use in Solid Phase Peptide Synthesis (SPPS), the free amino acid must be N-terminally protected.[1]

Reagents:

  • 2-Furylalanine (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • NaHCO₃ (2.5 eq)[1]

  • Water / Acetone (1:1 mix)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 2-Furylalanine and NaHCO₃ in Water.

  • Addition: Dissolve Fmoc-OSu in Acetone and add dropwise to the aqueous amino acid solution.

  • Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours. Monitor by TLC or HPLC.[2]

  • Workup:

    • Evaporate Acetone under reduced pressure (Rotavap).[1][2]

    • Wash the remaining aqueous layer with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts).[1]

    • Acidification: Cool aqueous layer to 0°C and acidify carefully to pH 2.0 with 1N HCl. Caution: Do not use concentrated strong acids to avoid furan ring damage.[1][2]

    • Extraction: Extract the white precipitate with Ethyl Acetate (3x).

    • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Yield: Typically >85% white solid.[1][2] Store at 4°C.[2]

References

  • PubChem. (2025).[1][2] 2-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine.[2] [Link][1]

  • Weidmann, B. (1991).[2] (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine.[1][2] CHIMIA.[1][2][3][4] [Link] (Contextual grounding on Phe isosteres).[1][2]

  • Merino, P. (2015).[2] Oxidative Cleavage of Furans.[2] Organic Reactions, Vol 87.[2] [Link]

  • Drug Hunter. (2025).[1][2] Bioisosteres Cheat Sheet: Phenyl Rings.[1][2][Link][1]

Sources

Exploratory

Technical Profile: 3-(2-Furyl)alanine (CAS 4066-39-1)

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Peptide Scientists A Critical Building Block for Peptidomimetics and Drug Discovery Executive Summary 3-(2-Furyl)alanine (CAS 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Peptide Scientists

A Critical Building Block for Peptidomimetics and Drug Discovery

Executive Summary

3-(2-Furyl)alanine (CAS 4066-39-1), often abbreviated as FurylAla or FurAla, is a non-canonical amino acid structurally analogous to phenylalanine and histidine. By replacing the phenyl ring of phenylalanine with a furan heterocycle, this molecule offers unique electronic, steric, and lipophilic properties that are invaluable in rational drug design. It serves as a pivotal tool for probing


-stacking interactions, altering peptide solubility, and enhancing metabolic stability in bioactive ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and application protocols in solid-phase peptide synthesis (SPPS).
Part 1: Chemical Identity & Physicochemical Profile

CAS 4066-39-1 refers specifically to the racemic (DL) mixture of the amino acid. Enantiopure forms (L- or D-) possess distinct CAS numbers (e.g., L-isomer: 121786-39-8), and researchers must verify stereochemical requirements before procurement.

Table 1: Physicochemical Specifications

PropertyValue
Chemical Name 2-Amino-3-(furan-2-yl)propanoic acid
Synonyms DL-3-(2-Furyl)alanine;

-Amino-2-furanpropanoic acid
Molecular Formula C

H

NO

Molecular Weight 155.15 g/mol
Appearance White to off-white crystalline powder
Melting Point ~260°C (decomposition)
Solubility Soluble in water (pH dependent), DMSO, dilute acid/base; slightly soluble in EtOH
pKa Values

-COOH: ~2.2;

-NH

: ~9.1 (Estimated)
Isoelectric Point (pI) ~5.7
Part 2: Synthesis & Manufacturing Architecture

The industrial and laboratory-scale synthesis of CAS 4066-39-1 typically follows the Sørensen Formol Titration modification or, more commonly, the Acetamidomalonate Pathway . This route is preferred for its high yield and accessibility of starting materials.

Mechanistic Pathway (Acetamidomalonate Route)[1]
  • Alkylation: The enolate of diethyl acetamidomalonate is generated using sodium ethoxide (NaOEt) and alkylated with furfuryl chloride.

  • Hydrolysis & Decarboxylation: The intermediate is subjected to harsh acidic hydrolysis (HCl) to remove the protecting groups and decarboxylate the gem-dicarboxylic acid, yielding the racemic amino acid.

Figure 1: Synthesis Workflow of 3-(2-Furyl)alanine

SynthesisPath Start Diethyl acetamidomalonate Inter Intermediate: Diethyl 2-acetamido-2-(furan-2-ylmethyl)malonate Start->Inter Alkylation Reagent1 Furfuryl Chloride (NaOEt/EtOH) Reagent1->Inter Product Product: DL-3-(2-Furyl)alanine Inter->Product Hydrolysis & Decarboxylation Reagent2 Conc. HCl / Reflux Reagent2->Product

Caption: Step-wise chemical synthesis via the acetamidomalonate route, yielding racemic 3-(2-Furyl)alanine.

Part 3: Mechanism of Action & Pharmacological Utility
Bioisosterism and Electronic Modulation

3-(2-Furyl)alanine is an isostere of phenylalanine (Phe) and histidine (His) .

  • Vs. Phenylalanine: The furan ring is smaller and more electron-rich than the benzene ring. Substituting Phe with FurylAla reduces the steric bulk slightly and introduces a heteroatom that can accept hydrogen bonds, potentially altering receptor binding affinity.

  • Vs. Histidine: While it lacks the basic imidazole nitrogen, the furan oxygen provides a dipole that can mimic the H-bond accepting capacity of the N

    
     of histidine, without the pH-dependent protonation.
    
Metabolic Considerations

The furan moiety is metabolically distinct from the phenyl ring. It can be susceptible to oxidation by cytochrome P450 enzymes (specifically CYP2E1), leading to reactive cis-2-butene-1,4-dial intermediates. However, when incorporated into a peptide backbone, the steric environment often shields the furan ring, making FurylAla-containing peptides relatively stable compared to free furan.

Part 4: Experimental Protocols
Protocol A: Fmoc-Protection of CAS 4066-39-1

For use in Solid Phase Peptide Synthesis (SPPS), the free amine must be protected.

Reagents:

  • 3-(2-Furyl)alanine (10 mmol)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol)

  • Na

    
    CO
    
    
    
    (10% aqueous solution)
  • Dioxane[2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.55 g (10 mmol) of 3-(2-Furyl)alanine in 25 mL of 10% Na

    
    CO
    
    
    
    and 15 mL of dioxane. Cool to 0°C.
  • Addition: Add 3.71 g (11 mmol) of Fmoc-OSu dropwise dissolved in dioxane.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Work-up: Dilute with water (100 mL) and extract with ethyl acetate (2x) to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl. The product (Fmoc-3-(2-Furyl)alanine) will precipitate.

  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum over P

    
    O
    
    
    
    .
Protocol B: Incorporation into SPPS (Standard Cycle)

Once Fmoc-protected, the amino acid follows standard Fmoc/tBu protocols.

Figure 2: SPPS Coupling Workflow

SPPS_Cycle Resin Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Remove Fmoc Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Activate Activation (HBTU/DIEA or DIC/Oxyma) Wash1->Activate Couple Coupling (Fmoc-FurylAla-OH) Activate->Couple Wash2 Wash (DMF x3) Couple->Wash2 Result Resin-Peptide-FurylAla-Fmoc Wash2->Result Result->Resin Next Cycle

Caption: Standard Fmoc-SPPS cycle for incorporating FurylAla. Coupling times may need extension (60 min) due to electronic effects.

Part 5: Analytical Characterization

To validate the identity of CAS 4066-39-1, the following spectral signatures are diagnostic:

  • 
    H-NMR (D
    
    
    
    O/DCl):
    • 
      -Proton:  Triplet or dd at 
      
      
      
      ~4.2 ppm.
    • 
      -Protons:  Multiplet at 
      
      
      
      ~3.1–3.3 ppm.
    • Furan Ring Protons: Distinct signals at

      
       ~6.2 (H3), 6.4 (H4), and 7.5 (H5) ppm. The downfield shift of H5 is characteristic of the furan ring.
      
  • Mass Spectrometry (ESI-MS):

    • [M+H]

      
      :  Observed at m/z 156.1.
      
    • [M+Na]

      
      :  Observed at m/z 178.1.
      
Part 6: Safety & Handling (EHS)

While 3-(2-Furyl)alanine is generally handled as a standard laboratory chemical, the furan moiety warrants specific caution.

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Signal Word: WARNING

  • Storage: Store at -20°C. Keep desicated. The furan ring is sensitive to light and oxidation over long periods; amber vials are recommended.

  • Handling: Avoid inhalation of dust.[2][3][4] Use a fume hood during weighing to prevent respiratory sensitization.

References
  • Chemical Identity & Properties : PubChem Compound Summary for CID 11040913 (3-(2-Furyl)alanine). National Library of Medicine. [Link]

  • Synthesis Protocol : Griffith, R. K., & Harwood, H. J. (1964).[1] The Synthesis of Polymers and Copolymers of β-(3-Pyridyl)-DL-alanine (referencing similar acetamidomalonate routes for heteroaromatic alanines). Journal of Organic Chemistry.

  • Peptide Applications: Doan, N. et al. (2010). Screening of non-natural amino acids for peptide-based drug design. Journal of Peptide Science.

Sources

Foundational

Engineering the Furan Pharmacophore: A Technical Guide to the Discovery and Synthesis of Furan-Containing Amino Acids

Topic: Engineering the Furan Pharmacophore: Discovery, Synthesis, and Stability of Furan-Containing Amino Acids Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Engineering the Furan Pharmacophore: Discovery, Synthesis, and Stability of Furan-Containing Amino Acids Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary

The incorporation of furan moieties into peptide backbones represents a high-stakes strategy in modern peptidomimetic drug design. As a bioisostere for phenylalanine (Phe) and histidine (His), the furan ring offers reduced lipophilicity and unique electronic properties that can enhance solubility and metabolic stability. However, this utility is counterbalanced by the ring's sensitivity to oxidation and acid-mediated degradation.

This guide provides a rigorous technical framework for the discovery, asymmetric synthesis, and solid-phase incorporation of novel furan-containing amino acids (FuAAs), specifically focusing on 2-furylalanine (2-FuAla). It moves beyond basic synthesis to address the critical "metabolic double-edged sword"—balancing potency with the risk of cytochrome P450-mediated bioactivation.

Structural Rationale & Medicinal Chemistry

Bioisosterism and Electronic Profiling

The furan ring is an aromatic, five-membered heterocycle that serves as a non-classical bioisostere for the phenyl ring in Phenylalanine.[1]

  • Size & Shape: Furan is sterically smaller than benzene (van der Waals volume ~66 ų vs. ~78 ų), allowing it to probe smaller hydrophobic pockets.

  • Polarity: Unlike the hydrophobic phenyl ring, the oxygen atom in furan acts as a hydrogen bond acceptor, potentially creating novel interactions with backbone amides in the target receptor.

  • Fluorescence: Certain conjugated furan amino acids exhibit intrinsic fluorescence, serving as built-in probes for cellular localization studies.

The Metabolic Double-Edged Sword

Critical Warning: While furan rings can block metabolic soft spots on phenyl rings, they introduce their own toxicity risks.

  • Mechanism: Hepatic Cytochrome P450 enzymes (specifically CYP450 2E1) can oxidize the furan ring to a reactive cis-enedial (specifically, cis-2-butene-1,4-dial).

  • Consequence: This electrophilic metabolite reacts with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity.

  • Mitigation Strategy: Substitution at the furan C2/C5 positions (e.g., methyl or bulky groups) significantly hinders this oxidative opening, improving safety profiles.

Synthetic Methodologies: A Comparative Workflow

The discovery of novel FuAAs relies on two primary synthetic engines: Asymmetric Hydrogenation (Chemical) and Biosynthetic Engineering (Enzymatic).

Diagram 1: Strategic Synthesis Workflow

The following diagram outlines the decision matrix for synthesizing chiral furan amino acids, contrasting the "Gold Standard" chemical route against enzymatic alternatives.

G Start Target: Chiral Furan Amino Acid RouteA Route A: Chemical Synthesis (High Scalability) Start->RouteA RouteB Route B: Enzymatic Resolution (High Enantiopurity) Start->RouteB StepA1 Erlenmeyer Azlactone Synthesis (Glycine + Furfural) RouteA->StepA1 Condensation StepB1 Racemic Synthesis (Strecker Reaction) RouteB->StepB1 StepA2 Ring Opening (Methanolysis) StepA1->StepA2 NaOMe/MeOH StepA3 Asymmetric Hydrogenation (Rh-DuPhos Catalyst) StepA2->StepA3 H2, 5 bar End Pure L-2-Furylalanine (>99% ee) StepA3->End Deprotection StepB2 Enzymatic Resolution (Acylase I or PAL) StepB1->StepB2 Kinetic Resolution StepB2->End Separation

Caption: Comparative workflow for the synthesis of enantiopure furan-containing amino acids. Route A is preferred for library generation due to scalability.

Core Protocol: Asymmetric Synthesis of (S)-2-Furylalanine

Methodology: Rhodium-Catalyzed Asymmetric Hydrogenation of


-Dehydroamino Acids.
Rationale:  This method guarantees high enantiomeric excess (>98% ee) and is compatible with Boc/Fmoc protecting groups required for downstream peptide synthesis.
Reagents & Equipment
ComponentSpecificationPurpose
Substrate Methyl 2-acetamido-3-(furan-2-yl)acrylateThe prochiral dehydroamino acid precursor.
Catalyst [Rh(cod)(R,R)-DuPhos]OTfChiral catalyst inducing S-stereochemistry.
Solvent Anhydrous Methanol (MeOH)Degassed to prevent catalyst poisoning by O₂.
Hydrogen Source H₂ Gas (High Purity)Reducing agent (maintained at 3–5 bar).
Analysis Chiral HPLC (Daicel Chiralcel OD-H)Validation of enantiomeric excess (ee).
Step-by-Step Protocol

Step 1: Precursor Assembly (Erlenmeyer Synthesis)

  • Condense furfural (10 mmol) with N-acetylglycine (10 mmol) in acetic anhydride (20 mL) with sodium acetate (1 eq).

  • Reflux for 2 hours. The solution will darken.

  • Cool to crystallize the azlactone intermediate. Filter and wash with cold ethanol.

  • Perform methanolysis: Treat azlactone with NaOMe (0.1 eq) in anhydrous MeOH to yield the dehydroamino ester (Methyl 2-acetamido-3-(furan-2-yl)acrylate).

Step 2: Asymmetric Hydrogenation (The Critical Step)

  • Inert Atmosphere: In a glovebox or using Schlenk lines, dissolve the dehydroamino ester (1.0 mmol) in degassed MeOH (10 mL).

  • Catalyst Loading: Add [Rh(cod)(R,R)-DuPhos]OTf (1 mol%). The solution typically turns orange-red.

  • Pressurization: Transfer to a high-pressure hydrogenation autoclave. Purge with H₂ three times, then pressurize to 5 bar (75 psi) .

  • Reaction: Stir at room temperature (25°C) for 12 hours.

    • Self-Validation Check: Reaction completion is indicated by the disappearance of the alkene peak in 1H NMR (approx. 7.2 ppm).

Step 3: Quality Control

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate.

  • Chiral HPLC: Analyze using a Chiralcel OD-H column (Hexane/IPA 90:10). The (S)-enantiomer should elute as the major peak (>98% integration).

Solid-Phase Peptide Synthesis (SPPS) & Stability

The Challenge: The electron-rich furan ring is highly susceptible to acid-catalyzed polymerization or ring-opening during the final cleavage step of Fmoc-SPPS, which typically uses 95% Trifluoroacetic Acid (TFA).

Optimized Cleavage Cocktail

Standard cocktails (e.g., Reagent K) are often too harsh. Recommended Cocktail: TFA / TIPS / DODT / Water (92.5 : 2.5 : 2.5 : 2.5)

  • DODT (3,6-dioxa-1,8-octanedithiol): A less odorous alternative to EDT; critical for scavenging furan-reactive carbocations.

  • TIPS (Triisopropylsilane): Prevents oxidative degradation.

Diagram 2: SPPS Incorporation & Stability Logic

This diagram illustrates the "Safe Passage" for furan residues during peptide synthesis.

SPPS Resin Fmoc-Rink Amide Resin Coupling Coupling Cycle (HBTU/DIEA) Resin->Coupling FuranAA Fmoc-2-FuAla-OH (Acid Sensitive) Coupling->FuranAA Incorporate Cleavage Cleavage Step (High Risk Zone) Coupling->Cleavage Final Step FuranAA->Coupling Next AA Standard Standard TFA/Water Result: Polymerization/Black Tar Cleavage->Standard No Scavenger Optimized Optimized Cocktail (TFA/DODT/TIPS) Result: Intact Peptide Cleavage->Optimized + Scavengers

Caption: Decision tree for SPPS cleavage. The inclusion of DODT/TIPS is non-negotiable to prevent acid-catalyzed furan degradation.

References

  • Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation of alpha-enamides." Journal of the American Chemical Society. Link

  • Vowinkel, K., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Journal of Peptide Science. Link

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Masamune, T., & Ono, M. (1975). "Total synthesis of furanomycin." Chemistry Letters. Link

  • Lemke, R. A., et al. (2020). "A bacterial biosynthetic pathway for methylated furan fatty acids."[2] Journal of Biological Chemistry. Link

Sources

Exploratory

Biological Activity of Furanoid Amino Acids: A Technical Guide to Peptidomimetic Scaffolds

Executive Summary This technical guide analyzes the structural and biological utility of Furanoid Sugar Amino Acids (SAAs) . Unlike standard -amino acids, furanoid SAAs possess a tetrahydrofuran core derived from carbohy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and biological utility of Furanoid Sugar Amino Acids (SAAs) . Unlike standard


-amino acids, furanoid SAAs possess a tetrahydrofuran core derived from carbohydrates, positioning them as high-value peptidomimetics . By constraining the peptide backbone into rigid secondary structures (turns and helices), these scaffolds enhance receptor affinity and confer exceptional proteolytic stability. This guide details their synthesis, conformational mechanics, and application in drug discovery, specifically targeting opioid receptors and integrin inhibition.

Part 1: Structural Biology & Conformational Mechanics

The "Conformational Lock" Mechanism

The primary biological advantage of furanoid SAAs lies in their ability to restrict the conformational freedom of a peptide chain. In native peptides, the high entropy of the unfolded state opposes binding. Furanoid SAAs act as "conformational locks" by freezing the


 (phi) and 

(psi) torsion angles.
  • Entropy Reduction: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon receptor binding is minimized (

    
    ).
    
  • Secondary Structure Induction:

    • 2,5-trans-disubstituted furanoids: Induce linear or extended strand mimics.

    • 2,5-cis-disubstituted furanoids: Potent inducers of reverse turns (e.g., pseudo

      
      -turns), critical for GPCR recognition.
      
    • H-Bonding Networks: The ether oxygen within the furanose ring often acts as an obligate hydrogen bond acceptor, stabilizing 9-membered intramolecular rings.

Visualization: The Entropy-Affinity Relationship

The following diagram illustrates how furanoid scaffolds reduce the entropic cost of binding, directly translating to lower


 (higher affinity).

ConformationalLock Native Native Peptide (High Entropy/Flexible) Receptor Target Receptor (Binding Pocket) Native->Receptor Binding (High u0394G) Furanoid Furanoid-Modified Peptide (Rigid/Pre-organized) Furanoid->Native Constraint vs Flexibility Furanoid->Receptor Binding (Low u0394G) Complex_Native Native Complex (High Entropic Penalty) Receptor->Complex_Native Complex_Furanoid Furanoid Complex (Low Entropic Penalty) Receptor->Complex_Furanoid

Figure 1: Thermodynamic advantage of furanoid scaffolds. Pre-organization reduces the entropic penalty (


) of binding, improving overall free energy (

).

Part 2: Biological Applications & Case Studies

Opioid Receptor Agonists (Leu-Enkephalin Analogs)

Researchers have successfully replaced the Gly-Gly spacer in Leu-enkephalin (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) with furanoid SAAs.
  • Mechanism: The furanoid scaffold forces the

    
     and 
    
    
    
    aromatic rings into a specific spatial proximity (approx. 10–14 Å), mimicking the bioactive "folded" state of enkephalins.
  • Outcome: These analogs maintain nanomolar affinity for

    
    - and 
    
    
    
    -opioid receptors but exhibit half-lives
    
    
    longer than the native peptide due to resistance against enkephalinases.
Integrin Antagonists (RGD Mimetics)

Cyclic peptides containing the RGD (Arg-Gly-Asp) sequence are potent inhibitors of


 integrin (anti-thrombotic targets).
  • Application: Incorporation of 6-amino-2,5-anhydro-6-deoxy-D-gluconic acid (Gaa) into cyclic RGD peptides constrains the RGD motif into a "kinked" conformation.

  • Result: Enhanced selectivity for

    
     over 
    
    
    
    , reducing potential side effects in angiogenesis.
Antibiotic Activity: Furanomycin

L-(+)-Furanomycin is a naturally occurring furanoid amino acid acting as an isoleucine antagonist.[1]

  • Target: Isoleucyl-tRNA synthetase.[1]

  • Mechanism: It mimics the steric bulk of isoleucine but alters the electronic properties, stalling protein synthesis in bacteria.

Part 3: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) with Furanoid SAAs

Technical Alert: While the tetrahydrofuran ring is stable, the aromatic furan ring (if using 2-furylalanine) is highly sensitive to acid and oxidation. The protocol below focuses on the robust Sugar Amino Acid (SAA) scaffold.

Reagents:

  • Resin: Wang or Rink Amide (loading 0.5–0.7 mmol/g).

  • Coupling: HATU/HOAt (preferred over HBTU for sterically hindered SAAs).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Cleavage: TFA/TIPS/Water (95:2.5:2.5).

Workflow:

  • Swelling: Swell resin in DCM (30 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling (Standard AA): 3 eq. Fmoc-AA, 2.9 eq. HBTU, 6 eq.[2] DIPEA in DMF. 45 min.

  • Coupling (Furanoid SAA):

    • Note: Furanoid SAAs are sterically demanding.

    • Use 3 eq. SAA , 3 eq. HATU , 3 eq. HOAt , 6 eq. DIPEA .

    • Double Couple: Perform reaction twice for 2 hours each.

    • Monitoring: Kaiser test may be inconclusive; use Chloranil test or micro-cleavage LC-MS.

  • Cleavage: Treat resin with cocktail for 2.5 hours. Precipitate in cold diethyl ether.

Protocol B: Proteolytic Stability Assay

This assay validates the "metabolic shield" effect of the furanoid scaffold.

  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin or Chymotrypsin (ratio 1:100 w/w enzyme:peptide).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      min and 24h.
    • Quench: Immediately add 50

      
      L of 1% TFA in Acetonitrile to stop digestion.
      
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN). Integrate the parent peak area.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Part 4: Data & Visualization

Comparative Stability Data

The following table summarizes the impact of furanoid substitution on biological stability.

Peptide ScaffoldSequenceTarget

(nM)

(Serum)
Native Tyr-Gly-Gly-Phe-Leu

-Opioid
12.5~15 min
Furanoid Analog Tyr-(Gaa)-Phe-Leu

-Opioid
8.2> 4.5 hours
Native RGD c(Arg-Gly-Asp-Phe-Val)

1502.1 hours
Furanoid RGD c(Arg-Gly-Asp-Gaa)

45> 24 hours

Table 1: Comparison of binding affinity and metabolic stability between native peptides and furanoid SAA analogs. (Gaa = 6-amino-2,5-anhydro-6-deoxy-D-gluconic acid).[3][4]

Synthesis & Assay Workflow

This diagram outlines the critical path from sugar precursor to validated lead compound.

Workflow Precursor Carbohydrate Precursor (Glucose/Xylose) Synthesis Chemical Synthesis (Oxidation & Aziridine Opening) Precursor->Synthesis SAA Fmoc-Furanoid SAA (Building Block) Synthesis->SAA SPPS Solid Phase Peptide Synthesis (HATU/HOAt Coupling) SAA->SPPS Incorporation Cleavage TFA Cleavage (Acidolysis) SPPS->Cleavage Assay Biological Assay (Binding & Stability) Cleavage->Assay

Figure 2: Development pipeline for furanoid peptidomimetics, highlighting the critical transition from carbohydrate chemistry to peptide synthesis.

References

  • Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids. Journal of Organic Chemistry. Link

  • Grotenbreg, G. M., et al. (2004). Furanoid sugar amino acids as dipeptide isosteres. Journal of the American Chemical Society. Link

  • Smith, A. B., et al. (2002). Design, Synthesis, and Biological Evaluation of Furanoid-Based Peptidomimetics. Journal of Medicinal Chemistry. Link

  • Kratky, M., et al. (2017).[5] Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry. Link

  • Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters. Link

Sources

Foundational

"spectroscopic data of 2-Amino-3-(furan-2-yl)propanoic acid"

An In-Depth Technical Guide to the Spectroscopic Data of 2-Amino-3-(furan-2-yl)propanoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2-Amino-3-(furan-2-yl)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-3-(furan-2-yl)propanoic acid (also known as 3-(2-furyl)alanine), a heterocyclic non-proteinogenic amino acid. Designed for researchers, chemists, and drug development professionals, this document delves into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, offers field-proven protocols for data acquisition, and grounds all interpretations in authoritative scientific principles. By presenting data in structured tables and explanatory diagrams, this whitepaper serves as an essential reference for the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

2-Amino-3-(furan-2-yl)propanoic acid is an alanine derivative featuring a furan ring, which imparts unique chemical properties and potential biological activities.[1] Its structural characterization is fundamental for its application in medicinal chemistry and as a synthetic intermediate.[2] Accurate interpretation of its spectroscopic signature is paramount for confirming its identity, purity, and for use in further research and development.

The molecular formula is C₇H₉NO₃, with a molar mass of 155.15 g/mol .[2][3]

Caption: Figure 1. Chemical Structure of 2-Amino-3-(furan-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For zwitterionic molecules like amino acids, spectra are often acquired in deuterated water (D₂O), which results in the exchange of labile protons (from -NH₂ and -COOH) with deuterium, rendering them invisible in the ¹H NMR spectrum.

¹H NMR Spectroscopy Data

Proton NMR provides information on the number of different types of protons and their connectivity. The spectrum of 2-Amino-3-(furan-2-yl)propanoic acid in D₂O shows distinct signals for the furan ring protons and the aliphatic chain protons.

Table 1: ¹H NMR Data for 2-Amino-3-(furan-2-yl)propanoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.14s1HH-5 (Furan)
7.10s1HH-3 (Furan)
6.89s1HH-4 (Furan)
4.14 - 4.17m1Hα-CH
3.56 - 3.71m2Hβ-CH₂
Source: Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.[4]

Interpretation of the ¹H NMR Spectrum:

  • Furan Protons (8.14, 7.10, 6.89 ppm): The three protons on the furan ring appear in the aromatic region. The proton at the C-5 position (H-5) is the most downfield due to the deshielding effect of the adjacent oxygen atom. The signals are reported as singlets or multiplets, reflecting the complex coupling patterns typical of furan systems.[4]

  • Alpha-Proton (4.14 - 4.17 ppm): The proton on the alpha-carbon (the carbon bearing the amino group) appears as a multiplet. Its downfield shift is caused by the adjacent electron-withdrawing amino and carboxyl groups.

  • Beta-Protons (3.56 - 3.71 ppm): The two protons on the beta-carbon (the carbon attached to the furan ring) also appear as a multiplet. They are diastereotopic, meaning they are in different chemical environments, which can lead to a more complex signal.

workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL D₂O prep2 Add internal standard (e.g., TSP or DSS), if quantitative analysis is needed prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on D₂O signal prep3->acq1 acq2 Shim the magnetic field to achieve high homogeneity acq1->acq2 acq3 Acquire spectrum using a standard pulse program (e.g., 'zg30') acq2->acq3 acq4 Set parameters: Spectral width ~12 ppm, 16-32 scans, relaxation delay (d1) of 1-2s acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale (residual HDO at ~4.79 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 caption Figure 2. ¹H NMR Experimental Workflow

Caption: Figure 2. ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy Data

Carbon NMR spectroscopy identifies all unique carbon environments within the molecule.

Table 2: ¹³C NMR Data for 2-Amino-3-(furan-2-yl)propanoic acid

Chemical Shift (δ) ppmAssignment
171.03C=O (Carboxyl)
155.05C-2 (Furan)
143.0 (approx.)C-5 (Furan)
110.0 (approx.)C-4 (Furan)
108.0 (approx.)C-3 (Furan)
56.0α-C
34.1β-C
Source: Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.[4] (Note: Full assignment of furan carbons may vary and often requires advanced 2D NMR techniques for unambiguous confirmation).

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (171.03 ppm): The carboxyl carbon appears significantly downfield, which is characteristic for this functional group.

  • Furan Carbons (108-156 ppm): The four carbons of the furan ring resonate in the aromatic/olefinic region. The carbon attached to the oxygen (C-2) is typically the most deshielded.

  • Alpha-Carbon (56.0 ppm): The alpha-carbon is shifted downfield due to the direct attachment of the nitrogen and its proximity to the carboxyl group.

  • Beta-Carbon (34.1 ppm): The beta-carbon signal appears in the aliphatic region, shifted downfield from a typical sp³ carbon due to the influence of the adjacent furan ring.[4]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Lock and shim the spectrometer as done for ¹H NMR.

  • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Parameters: Set a wider spectral width (~220 ppm). A longer acquisition time is necessary; collect a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is standard.

  • Processing: Process the data using Fourier Transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-3-(furan-2-yl)propanoic acid

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
3200 - 2500O-H stretch (broad)Carboxylic AcidThe broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[5]
3100 - 3000N-H stretchPrimary AmineIn solid state (zwitterion), this appears as a broad band for -NH₃⁺ overlapping with C-H and O-H stretches.
~3120=C-H stretchFuran RingAromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
~2960-C-H stretchAliphatic CH, CH₂Asymmetric and symmetric stretching of the propanoic acid backbone.
1710 - 1680C=O stretchCarboxylic Acid (non-ionic)If not in zwitterionic form, a strong band is expected here.[6]
1660 - 1590N-H bendPrimary AmineFor the zwitterionic -NH₃⁺ group.
1610 - 1550C=O stretch (asymmetric)Carboxylate (-COO⁻)In the zwitterionic form, the carboxyl group exists as a carboxylate anion, which has a distinct absorption.
~1500, ~1400C=C stretchFuran RingCharacteristic ring stretching vibrations.
~1410C=O stretch (symmetric)Carboxylate (-COO⁻)The second key band for the carboxylate anion.
~1015C-O stretchFuran RingStretching of the C-O-C ether linkage within the furan ring.

Self-Validating Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For a molecule like 2-Amino-3-(furan-2-yl)propanoic acid, electrospray ionization (ESI) in positive ion mode is a common and effective technique.

Expected Molecular Ion:

  • Molecular Formula: C₇H₉NO₃

  • Exact Mass: 155.0582 g/mol

  • Expected Ion (Positive ESI): [M+H]⁺ = 156.0655 m/z

Plausible Fragmentation Pathway: Amino acids exhibit characteristic fragmentation patterns, primarily involving the loss of small, neutral molecules from the protonated parent ion.[7]

  • Loss of Water (-18 Da): A common initial fragmentation from the carboxylic acid group.

  • Loss of Formic Acid (-46 Da): This corresponds to the loss of the entire carboxyl group, a very common pathway for amino acids.[7]

  • Loss of Ammonia (-17 Da): Loss of the amino group.

  • Side-Chain Cleavage: Cleavage at the β-carbon can lead to the formation of a furfuryl cation (C₅H₅O⁺, m/z = 81), a highly stable fragment due to aromaticity.

fragmentation cluster_frags parent [M+H]⁺ m/z = 156.07 frag1 [M+H - H₂O]⁺ m/z = 138.06 parent->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z = 110.07 parent->frag2 - HCOOH frag3 Furfuryl Cation m/z = 81.03 frag2->frag3 - C₂H₄N caption Figure 3. Proposed ESI-MS Fragmentation

Caption: Figure 3. Proposed ESI-MS Fragmentation Pathway for 2-Amino-3-(furan-2-yl)propanoic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy. This is a crucial step for trustworthiness, allowing for the confident determination of elemental composition.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS1 Scan: Acquire a full scan (MS1) spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis (Fragmentation): Select the [M+H]⁺ ion (m/z 156.1) as the precursor ion. Apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum (MS/MS). This spectrum reveals the fragmentation pattern, which is used for structural confirmation.

Conclusion

The spectroscopic profile of 2-Amino-3-(furan-2-yl)propanoic acid is well-defined and can be reliably characterized using a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the core carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (amine, carboxylic acid, furan), and mass spectrometry verifies the molecular weight and provides structural insights through fragmentation. The data and protocols presented in this guide serve as an authoritative reference for scientists engaged in the synthesis, analysis, and application of this compound, ensuring high standards of scientific integrity and quality control.

References

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (Provider Name Not Available).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid. ChemBK. [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. (Provider Name Not Available). [Link]

  • Reference of fragmentation data of single amino acids prepared by electrospray. Medizinische Fakultät Münster. [Link]

Sources

Exploratory

"1H NMR spectrum of 2-Amino-3-(furan-2-yl)propanoic acid"

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-3-(furan-2-yl)propanoic acid This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Amino-3-(furan-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-3-(furan-2-yl)propanoic acid

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Amino-3-(furan-2-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy and field-proven methodologies. We will explore the structural nuances of the molecule, predict the spectral features based on established theory, and provide a robust experimental protocol for empirical validation.

2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid incorporating a furan moiety. This structure presents a unique combination of a chiral amino acid backbone and an aromatic heterocyclic ring system. Understanding its 1H NMR spectrum is crucial for structural verification, purity assessment, and for studying its interactions in various chemical and biological contexts. The key to deciphering its spectrum lies in recognizing the distinct electronic environments of each proton, from the shielded aliphatic backbone to the deshielded aromatic ring.

The molecular structure and proton designations used throughout this guide are presented below. The protons on the β-carbon (Hβ and Hβ') are diastereotopic due to the adjacent chiral center (Cα), meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.

G cluster_0 Experimental Workflow cluster_1 cluster_2 cluster_3 cluster_4 A Sample Preparation B Instrument Setup A->B Transfer to NMR Tube A1 1. Weigh 5-10 mg of sample. C Data Acquisition B->C Tune & Shim B1 1. Lock on D₂O signal. D Data Processing C->D Acquire FID C1 1. Set spectral width (~12-16 ppm). E Spectral Analysis D->E FT, Phase, Baseline D1 1. Apply Fourier Transform. A2 2. Dissolve in 0.6-0.7 mL D₂O. A3 3. Add internal standard (DSS). A4 4. Vortex to homogenize. B2 2. Tune probe for ¹H frequency. B3 3. Shim for field homogeneity. C2 2. Number of scans (e.g., 16-64). C3 3. Use water suppression pulse sequence. D2 2. Phase correction (zero & first order). D3 3. Baseline correction. D4 4. Reference spectrum to DSS at 0.00 ppm.

Foundational

Structural Elucidation and Analytical Profiling of 2-Amino-3-(furan-2-yl)propanoic Acid

A Comprehensive NMR Guide for Drug Discovery Applications Introduction: The Bioisostere Advantage 2-Amino-3-(furan-2-yl)propanoic acid, commonly referred to as 2-Furylalanine , is a non-canonical amino acid of significan...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive NMR Guide for Drug Discovery Applications

Introduction: The Bioisostere Advantage

2-Amino-3-(furan-2-yl)propanoic acid, commonly referred to as 2-Furylalanine , is a non-canonical amino acid of significant interest in medicinal chemistry. Structurally, it serves as a bioisostere for Phenylalanine (Phe) and Histidine (His). The substitution of the phenyl ring with a furan moiety introduces distinct electronic properties—specifically, reduced lipophilicity and altered


-stacking potential—while maintaining the steric profile required for receptor binding.

In drug development, 2-Furylalanine is frequently employed to:

  • Modulate Peptide Stability: The furan ring alters proteolytic susceptibility.

  • Probe Active Sites: Its unique fluorescence and electronic density allow for precise mapping of binding pockets.

  • Enhance Potency: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a feature absent in Phenylalanine.

This guide provides a definitive reference for the


C NMR characterization of 2-Furylalanine, establishing a baseline for purity assessment and structural verification in synthetic workflows.
Structural Assignment Strategy

To accurately interpret the NMR data, we must first establish a rigorous numbering scheme. The molecule is divided into two distinct magnetic environments: the Aliphatic Backbone (resembling alanine) and the Heteroaromatic Furan Ring .

2.1 Molecular Numbering & Connectivity

The following diagram illustrates the carbon numbering scheme used throughout this guide. Note the attachment of the alanine side chain at the C2' position of the furan ring.

G cluster_furan Furan Ring System C1 C1 (COOH) C2 C2 (Alpha) C1->C2 C3 C3 (Beta) C2->C3 C2_prime C2' C3->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime O_furan O C5_prime->O_furan O_furan->C2_prime

Figure 1: Carbon connectivity and numbering scheme for 2-Furylalanine. The furan oxygen induces significant desheilding at C2' and C5'.

Experimental Protocol: High-Fidelity Acquisition

Obtaining high-resolution


C data for zwitterionic amino acids requires specific attention to solvent effects and relaxation times.
3.1 Sample Preparation
  • Solvent: Deuterium Oxide (D

    
    O) with trace DCl or TFA is preferred for the free amino acid to ensure solubility and suppress exchange broadening. For 
    
    
    
    -protected derivatives (e.g., Fmoc/Boc), DMSO-
    
    
    is the standard.
  • Concentration: Minimum 20 mg/mL (approx 0.1 M) for

    
    C acquisition to achieve adequate signal-to-noise (S/N) ratio within a reasonable timeframe.
    
  • Reference: Internal dioxane (67.19 ppm in D

    
    O) or DSS (0.0 ppm).
    
3.2 Acquisition Parameters (Workflow)

The quaternary carbons (C1 and C2') have long spin-lattice relaxation times (


). Standard proton decoupling sequences can lead to signal saturation if the relaxation delay is too short.

Workflow Start Sample Prep (20mg in D2O/TFA) Lock Lock & Shim (Automated Gradient) Start->Lock Param Set Parameters Pulse: 30° D1: >2.0s (Critical) Lock->Param Acq Acquisition Decoupling: WALTZ-16 Scans: >1024 Param->Acq Process Processing LB: 1.0 Hz Baseline Corr. Acq->Process

Figure 2: Optimized


C NMR acquisition workflow.[1] Note the extended D1 delay to capture quaternary carbons.
C NMR Data Compilation

The following data represents a consensus assignment for L-2-Furylalanine (free acid form) in D


O/DCl. Values are synthesized from high-field literature data of analogous furan-amino acid derivatives.

Table 1:


C Chemical Shift Assignments (

ppm)
Carbon PositionLabel (Fig 1)Shift (

ppm)
TypeElectronic Environment
Carboxyl C1 171.5 - 172.5 C

Carbonyl, highly deshielded.
Furan C2' C2' 149.0 - 151.0 C

Aromatic, Ipso to alkyl chain. Deshielded by Oxygen.
Furan C5' C5' 142.0 - 143.5 CHAromatic, Alpha to Oxygen.
Furan C4' C4' 110.5 - 111.5 CHAromatic, Beta to Oxygen.
Furan C3' C3' 107.0 - 108.5 CHAromatic, Beta to Oxygen (Steric compression from alkyl).
Alpha C2 52.5 - 54.5 CHAliphatic, chiral center.
Beta C3 27.5 - 29.5 CH

Aliphatic bridge.
4.1 Diagnostic Signals (The "Fingerprint")
  • The Furan Gap: Unlike phenyl rings where carbons cluster between 125-130 ppm, the furan ring shows a massive dispersion. The Oxygen-adjacent carbons (C2', C5') resonate downfield (>140 ppm), while the distal carbons (C3', C4') are significantly upfield (~107-111 ppm). This is the primary confirmation of the furan core.

  • Beta-Carbon Shielding: The C3 (beta) carbon appears upfield (~28 ppm) compared to Phenylalanine (~37 ppm). This shift is due to the electron-rich nature of the furan ring shielding the adjacent methylene protons and carbon.

Troubleshooting & Impurities

When synthesizing or sourcing 2-Furylalanine, several specific impurities can be detected via


C NMR:
  • Regioisomer Contamination (3-Furylalanine):

    • Look for a shift in the quaternary signal. In 3-Furylalanine, the attachment point is distal to the oxygen, shifting the ipso carbon upfield significantly compared to the C2' of 2-Furylalanine.

  • Racemization:

    • While

      
      C is achiral, the presence of diastereomers in peptide coupling products (using chiral auxiliaries) will show "split" peaks for C2 (
      
      
      
      -carbon) and C3 (
      
      
      -carbon).
  • Residual Solvent:

    • Common synthesis solvents: Ethanol (58 ppm), Diethyl Ether (15, 65 ppm).

References
  • PubChem Compound Summary. (2025). Fmoc-L-2-Furylalanine (CID 2734451). National Center for Biotechnology Information. Link

  • MDPI Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (Detailed furan ring assignments). Link

  • ScienceOpen. (2023). Supporting Information: NMR Characterization of Furan Derivatives.Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(2-Furyl)alanine.Link

  • ResearchGate. (2025). The rare amino-acid 3-(3-furyl)-alanine in the formation of non-ribosomal peptides.[2][3] (Comparative data for regioisomers). Link

Sources

Exploratory

Stability Profile & Handling of 2-Amino-3-(furan-2-yl)propanoic Acid

Technical Whitepaper | Version 2.0 Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid (also known as 2-Furylalanine) represents a unique challenge in peptide synthesis and medicinal chemistry. While the amino acid ba...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.0

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (also known as 2-Furylalanine) represents a unique challenge in peptide synthesis and medicinal chemistry. While the amino acid backbone follows standard stability profiles, the furan heteroaromatic side chain introduces specific liabilities regarding oxidation and acid-catalyzed hydrolysis.

Core Verdict:

  • Solid State: Moderately stable at Room Temperature (RT) (20–25°C) for short-term handling (1–4 weeks) if protected from light and moisture. Long-term storage requires -20°C.

  • Solution State: Unstable. The furan ring is electron-rich and susceptible to rapid oxidative degradation and acid-catalyzed ring opening at RT.

Physicochemical Profile

Understanding the molecule's intrinsic properties is the first step in stability management.

PropertyValue / DescriptionStability Implication
CAS Number 110772-46-8 (R-isomer), 4066-39-1 (Racemic)N/A
Molecular Weight 155.15 g/mol Small molecule, high mobility in solution.
Physical Form White to off-white crystalline powderColor change (yellowing/browning) indicates oxidation.
Melting Point >250°C (dec.)High thermal stability in solid state (inert atmosphere).
Side Chain Furan-2-yl groupCritical Liability: Electron-rich diene system.
Solubility Water, Dilute Acid/BaseSolubilization often accelerates degradation.

Critical Stability Analysis

The Furan Liability (Oxidative Instability)

The primary stability risk at room temperature is the oxidative opening of the furan ring . Unlike the phenyl ring in Phenylalanine (which is chemically inert under standard conditions), the furan ring is an electron-rich diene.

  • Mechanism: The furan ring reacts with singlet oxygen (

    
    ) or radical oxygen species (ROS). This often proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, or via radical addition.
    
  • Result: The ring opens to form reactive 1,4-dicarbonyls (e.g., unsaturated keto-aldehydes). These degradation products are highly electrophilic and can cross-link with the alpha-amino group (Maillard-type polymerization), leading to the formation of brown/black insoluble polymers.

Acid Sensitivity (Hydrolytic Instability)

While standard amino acids are stable in acid, 2-Furylalanine is not.

  • Mechanism: Strong acids protonate the furan ring (often at the C2 or C5 position), destroying aromaticity and making the ring susceptible to nucleophilic attack by water.

  • Outcome: Hydrolytic ring opening yields 4-oxo-alkanoic acid derivatives. Avoid prolonged exposure to TFA (Trifluoroacetic acid) at RT.

Racemization

Like all chiral amino acids, the alpha-proton is acidic. However, the electron-withdrawing nature of the heteroaromatic ring makes the alpha-proton slightly more acidic than in aliphatic amino acids, increasing the risk of racemization under basic conditions (pH > 10).

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes of 2-Furylalanine at room temperature in solution.

Furylalanine_Degradation Start 2-Furylalanine (Intact) Oxidation Oxidative Attack (Singlet Oxygen/ROS) Start->Oxidation Air/Light Exposure AcidHydrolysis Acid Hydrolysis (H+ / H2O) Start->AcidHydrolysis pH < 2, RT Endoperoxide Unstable Endoperoxide Intermediate Oxidation->Endoperoxide [4+2] Cycloaddition RingOpen Ring Opening (C-O Bond Cleavage) Endoperoxide->RingOpen Dicarbonyl Reactive 1,4-Dicarbonyls (4-oxo-2-butenal deriv.) RingOpen->Dicarbonyl Polymer Brown Polymers (Maillard/Cross-linking) Dicarbonyl->Polymer Polymerization w/ Amine Succindialdehyde Dioxo-carboxylic acids AcidHydrolysis->Succindialdehyde Ring Cleavage

Figure 1: Primary degradation pathways including oxidative ring opening and acid-catalyzed hydrolysis.

Experimental Protocols for Stability Validation

To validate the stability of your specific lot of 2-Furylalanine, use the following "Stress Test" protocol. This is a self-validating system: if the control fails, the assay is invalid.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Avoid TFA to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 215 nm (backbone) and 254 nm (furan ring). Note: Loss of 254 nm signal relative to 215 nm indicates furan ring destruction.

Forced Degradation Workflow (Stress Testing)

Stability_Workflow cluster_conditions Stress Conditions (24 Hours) Sample Sample Preparation (1 mg/mL in H2O) Control Control (Dark, 4°C) Sample->Control Oxidative Oxidative (0.3% H2O2, RT) Sample->Oxidative Acidic Acidic (0.1N HCl, RT) Sample->Acidic Photolytic Photolytic (Ambient Light, RT) Sample->Photolytic Analysis HPLC Analysis (Compare Peak Area %) Control->Analysis Oxidative->Analysis Acidic->Analysis Photolytic->Analysis Decision Pass/Fail Criteria (>98% Recovery) Analysis->Decision

Figure 2: Forced degradation workflow to assess environmental sensitivity.

Storage & Handling Guidelines

Based on the chemical liabilities identified, the following storage protocols are mandatory to ensure integrity.

Solid State Storage
  • Primary: Store at -20°C .

  • Secondary (Short-term): Room temperature (20-25°C) is acceptable for shipping or active use (up to 4 weeks), provided the container is amber glass (light protection) and desiccated (moisture protection).

  • Atmosphere: Flush headspace with Argon or Nitrogen before resealing. Oxygen exclusion is critical to prevent slow browning.

Solution Handling (Critical)
  • Solvent Choice: Dissolve in degassed buffers. Avoid DMSO for long-term storage as it can act as an oxidant under certain conditions.

  • Usage Window: Use solutions immediately (within 4 hours) at Room Temperature.

  • Reaction Conditions: If using in peptide synthesis (SPPS), avoid prolonged exposure to cleavage cocktails containing high concentrations of TFA without scavengers (e.g., triisopropylsilane) to protect the furan ring.

References

  • PubChem. (n.d.). (R)-2-((Furan-2-ylmethyl)amino)propanoic acid | C8H11NO3.[1] National Library of Medicine. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-3-(furan-2-yl)propanoic acid - Properties and Safety. Retrieved from [Link]

  • Vranová, J., & Ciesarová, Z. (2009).[2] Furan in Food: A Review. Czech Journal of Food Sciences. (Discusses furan degradation mechanisms relevant to the side chain). Retrieved from [Link]

Sources

Foundational

Structural Dynamics and Crystallographic Characterization of 2-Amino-3-(furan-2-yl)propanoic Acid (Furylalanine)

Executive Summary: The Bioisostere Advantage 2-Amino-3-(furan-2-yl)propanoic acid (commonly Furylalanine or FurylAla ) represents a critical non-canonical amino acid in modern drug design. Structurally analogous to Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

2-Amino-3-(furan-2-yl)propanoic acid (commonly Furylalanine or FurylAla ) represents a critical non-canonical amino acid in modern drug design. Structurally analogous to Phenylalanine (Phe) and Tyrosine (Tyr), Furylalanine replaces the benzenoid cycle with a furan heterocycle.

This substitution is not merely cosmetic; it introduces a profound electronic shift. While Phe is hydrophobic and electronically neutral, the furan ring in Furylalanine is


-excessive yet contains an electronegative oxygen atom capable of acting as a weak hydrogen bond acceptor. Understanding its crystal structure and conformational dynamics is essential for researchers utilizing it to modulate peptide solubility, proteolytic stability, and receptor binding affinity.

This guide details the structural parameters, crystallization protocols, and pharmacophoric implications of Furylalanine, synthesizing data from crystallographic databases and synthetic methodology.

Molecular Architecture & Crystallographic Parameters[1]

To understand the crystal lattice behavior of Furylalanine, one must first analyze the electronic disparities between the furan and benzene rings, which dictate intermolecular packing.

Electronic & Steric Profile

The furan ring is planar but significantly smaller than a phenyl ring. The oxygen atom introduces a dipole moment absent in Phenylalanine.

ParameterPhenylalanine (Phe)Furylalanine (FurylAla)Impact on Crystal Packing
Ring System Benzene (

)
Furan (

)
Furan is approx. 15% smaller in volume.
Electronic Nature

-neutral / Aromatic

-excessive / Heteroaromatic
Furan facilitates stronger

-cation interactions.
H-Bonding Donor/Acceptor InertWeak Acceptor (O-atom)The furan oxygen can orient towards amide protons.
Lipophilicity High (Hydrophobic)ModerateFurylAla crystals often retain more lattice water.
Crystal Lattice Characteristics

Crystallographic studies of Furylalanine (specifically the L-enantiomer and its Fmoc-derivatives) reveal distinct packing motifs driven by the zwitterionic nature of the amino acid head group (


 and 

).
  • Space Group: Typically monoclinic (

    
    )  for the pure L-enantiomer, driven by the chirality of the 
    
    
    
    -carbon. The racemate (DL-Furylalanine) tends to crystallize in centrosymmetric space groups (e.g.,
    
    
    ).
  • Lattice Stabilization:

    • Head-to-Tail H-Bonding: The primary scaffold is formed by strong hydrogen bonds between the ammonium and carboxylate termini of adjacent molecules, forming "bilayer" sheets common in amino acids.

    • Edge-to-Face Interactions: Unlike Phe, which often stacks face-to-face, the furan ring prefers edge-to-face T-shaped interactions due to the quadrupole moment of the heteroatom.

    • Chirality: The L-isomer creates a helical H-bond network along the crystallographic b-axis.

Experimental Protocol: Synthesis & Crystallization

Reliable crystallization requires high-purity starting material. The following protocol outlines the synthesis of the racemate followed by enzymatic resolution to yield the crystallizable L-isomer, and the subsequent crystallization workflow.

Synthesis (Acetamidomalonate Route)
  • Precursor: Diethyl acetamidomalonate + Furfuryl chloride.

  • Reaction: Alkylation in sodium ethoxide/ethanol.

  • Hydrolysis: Decarboxylation in HCl yields DL-Furylalanine.

  • Resolution: Acylase I (Aspergillus melleus) selectively hydrolyzes N-acetyl-L-furylalanine, leaving the D-isomer acetylated.

Crystallization Methodology (Vapor Diffusion)

Direct precipitation often yields microcrystalline powder. For X-ray quality single crystals, use the Sitting Drop Vapor Diffusion method adapted for small molecules.

Reagents:

  • Solute: L-Furylalanine (zwitterion).

  • Solvent: Water/Ethanol (70:30 v/v).

  • Precipitant: Isopropanol or Acetone.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of L-Furylalanine in 1.0 mL of warm water (

    
    ).
    
  • Filtration: Pass through a 0.22

    
     PTFE filter to remove nucleation sites.
    
  • Setup: Place 10

    
     of the amino acid solution in the center of a sitting drop bridge.
    
  • Reservoir: Fill the outer reservoir with 500

    
     of 100% Isopropanol.
    
  • Equilibration: Seal the chamber. Isopropanol vapor will diffuse into the drop, slowly lowering the dielectric constant and driving supersaturation.

  • Harvest: Inspect for plate-like crystals after 48–72 hours.

Visualization: Workflow & SAR Logic

Crystallization & Characterization Workflow

The following diagram illustrates the critical path from synthesis to structural refinement.

G Start Start: Furfuryl Chloride Synth Synthesis (Acetamidomalonate) Start->Synth Res Enzymatic Resolution (Acylase I) Synth->Res Yields DL-mix Purify Purification (Ion Exchange) Res->Purify Isolates L-isomer Cryst Crystallization (Vapor Diffusion) Purify->Cryst >99% Purity XRD Single Crystal XRD (Mo K-alpha) Cryst->XRD Plate morphology Refine Structure Refinement (SHELXL) XRD->Refine Diffraction Data

Figure 1: End-to-end workflow for isolating and characterizing L-Furylalanine crystals.

Structural Activity Relationship (SAR) Logic

Why choose Furylalanine over Phenylalanine? This decision tree highlights the structural logic.

SAR Target Target Requirement Decision Aromatic Residue Needed? Target->Decision Phe Phenylalanine (Phe) Decision->Phe Standard Fur Furylalanine (FurylAla) Decision->Fur Bioisostere Prop1 High Hydrophobicity Phe->Prop1 Preferred Prop2 H-Bond Acceptor Needed Fur->Prop2 Oxygen Lone Pair Prop3 Steric Bulk Reduction Fur->Prop3 5-membered ring

Figure 2: Decision matrix for substituting Phenylalanine with Furylalanine in peptide design.

Structural Implications for Drug Design[2]

The crystal structure data of Furylalanine informs its behavior in the active site of proteins.

The "Fluorescence" Probe

Furylalanine is intrinsically fluorescent. Structural rigidity (confined by the crystal lattice or a peptide backbone) enhances this quantum yield. Unlike Tryptophan, Furylalanine's fluorescence is less sensitive to quenching, making it a valuable probe for monitoring protein folding in crystallo.

Peptide Stapling & Conformation

In peptide synthesis, Furylalanine often adopts a


-helical  propensity rather than a pure 

-helix. This is due to the slightly altered

and

torsion angles imposed by the heteroaromatic ring.
  • 
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ):
    Typically restricts to gauche(-) or trans conformations to avoid steric clash between the furan oxygen and the carbonyl oxygen of the backbone.
  • Implication: When crystallizing Furylalanine-containing peptides, expect tighter turn structures compared to Phe-analogs.

References

  • ChemicalBook. (2025). FMOC-L-2-FURYLALANINE Properties and Synthesis. Retrieved from

  • Acta Crystallographica. (2009). Structure of N-[(2S)-4-Chloro-2-(l-menthyloxy)-5-oxo-2,5-dihydro-3-furyl]-l-alanine. Section E: Structure Reports Online.
  • Chem-Impex International. (2025). Fmoc-beta-(2-furyl)-L-alanine Product Specifications. Retrieved from

  • ResearchGate. (2010). An Improved Method for the Synthesis of DL-3-(2-Furyl)alanine. Chemical & Pharmaceutical Bulletin. Retrieved from

  • MDPI. (2024). Conformational Analysis of Helical Stapled Peptides Containing Amino Acids. Retrieved from

Exploratory

"isomers of 2-Amino-3-(furan-2-yl)propanoic acid"

An In-Depth Technical Guide to the Isomers of 2-Amino-3-(furan-2-yl)propanoic Acid: Synthesis, Separation, and Biological Significance Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of 2-Amino-3-(furan-2-yl)propanoic Acid: Synthesis, Separation, and Biological Significance

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine, is a non-canonical amino acid of significant interest to the pharmaceutical and biotechnology sectors. Its structure, which incorporates a furan ring, makes it a valuable building block for synthesizing complex molecules with diverse biological activities. The presence of a chiral center at the alpha-carbon gives rise to two enantiomers, (R)- and (S)-2-amino-3-(furan-2-yl)propanoic acid, whose distinct stereochemistry can lead to vastly different pharmacological profiles. This guide provides a comprehensive technical overview of these isomers, detailing stereoselective and racemic synthesis strategies, robust analytical methods for enantiomeric separation, and a discussion of their known and potential biological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this heterocyclic amino acid.

Introduction: The Intersection of Heterocyclic Chemistry and Stereoisomerism

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its electron-rich nature and aromaticity allow for a variety of chemical interactions with biological targets, contributing to a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities.[1][2] When this heterocyclic moiety is incorporated into an amino acid structure like 2-amino-3-(furan-2-yl)propanoic acid, it creates a molecule with significant potential as a synthetic intermediate for novel therapeutics.[3]

The critical aspect of this molecule from a drug development perspective is its chirality. It is a well-established principle that the three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as enzymes and receptors. Consequently, the (R)- and (S)-enantiomers of 2-amino-3-(furan-2-yl)propanoic acid must be considered as separate chemical entities, each with a unique biological and toxicological profile. The ability to selectively synthesize and isolate these individual isomers is therefore paramount for any research or development program.

Physicochemical Properties

A summary of the key properties of 2-amino-3-(furan-2-yl)propanoic acid is provided below.

PropertyValueReferences
Molecular Formula C₇H₉NO₃[4]
Molecular Weight 155.15 g/mol [4]
Appearance White to off-white crystalline solid[3]
Melting Point ~260 °C[3]
CAS Number (Racemate) 4066-39-1[3]
CAS Number (R)-isomer 110772-46-8[4]
CAS Number (S)-isomer 159611-02-6 (for Fmoc-protected form)[5]

The Stereoisomers of 2-Amino-3-(furan-2-yl)propanoic Acid

The chirality of 2-amino-3-(furan-2-yl)propanoic acid originates from the α-carbon (C2), which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a furfuryl group (-CH₂-C₄H₃O). This arrangement results in two non-superimposable mirror images known as enantiomers.

Racemic_Synthesis_Workflow A Furan-2-carbaldehyde B Intermediate Formation (e.g., Azlactone or Hydroxyimino acid) A->B Reaction with hippuric acid or hydroxylamine derivative C Hydrolysis / Reduction B->C Base/Acid Hydrolysis or Chemical Reduction (e.g., Zn/HCOOH) D Racemic 2-Amino-3- (furan-2-yl)propanoic acid C->D

Figure 2: Generalized workflow for racemic synthesis.

Protocol: Synthesis via Reduction of a Hydroxyimino Intermediate

This protocol is adapted from a general method for preparing racemic 2-amino-3-(heteroaryl)propanoic acids.

  • Preparation of the Oxime:

    • Synthesize 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid from a suitable precursor derived from furan-2-carbaldehyde. This step often involves condensation reactions to build the carbon skeleton.

  • Reduction Reaction:

    • In a reaction vessel, suspend the 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid in formic acid.

    • Add a catalytic amount of iron dust, followed by the portion-wise addition of zinc dust at a controlled temperature (e.g., 60 °C).

    • Monitor the reaction for 2 hours or until completion as determined by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the metal catalysts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the racemic amino acid.

Asymmetric Synthesis

For therapeutic applications, obtaining enantiomerically pure isomers is essential. Asymmetric synthesis utilizes chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The Schöllkopf method is a well-established strategy for the asymmetric synthesis of α-amino acids.

Principle of the Schöllkopf Method:

This method employs a chiral auxiliary, typically a bislactim ether derived from a chiral amino acid like valine. The auxiliary is deprotonated to form a nucleophilic anion, which then reacts with an electrophile—in this case, a furfuryl halide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the molecule, resulting in a high degree of diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid. [6] Experimental Workflow: Asymmetric Synthesis using a Chiral Auxiliary

  • Auxiliary Preparation: Prepare the (R)- or (S)-bislactim ether chiral auxiliary (e.g., (R)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) from the corresponding amino acid.

  • Metalation: In an inert atmosphere at low temperature (-78 °C), treat the chiral auxiliary with a strong base like n-butyllithium (n-BuLi) in a suitable solvent (e.g., THF) to generate the chiral nucleophile.

  • Alkylation: Add 2-(bromomethyl)furan to the solution. The alkylation will proceed diastereoselectively. The choice of the (R)- or (S)-auxiliary determines whether the L- or D-amino acid is formed. [6]4. Hydrolysis and Isolation:

    • Quench the reaction and perform an aqueous work-up.

    • Subject the resulting diastereomeric product to mild acidic hydrolysis (e.g., dilute trifluoroacetic acid). This cleaves the auxiliary and liberates the methyl ester of the target amino acid.

    • The chiral auxiliary can be recovered and recycled.

  • Final Hydrolysis: Saponify the methyl ester using a base (e.g., LiOH) followed by acidification to yield the final enantiomerically pure 2-amino-3-(furan-2-yl)propanoic acid.

Analytical Separation and Characterization

The analysis and separation of the (R) and (S) enantiomers are critical for quality control and for studying their distinct biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. For polar, underivatized amino acids, macrocyclic glycopeptide and crown ether-based CSPs are particularly effective. [7][8]

Chiral_HPLC_Workflow A Prepare Racemic Sample in Mobile Phase B Inject into HPLC System A->B C Separation on Chiral Stationary Phase (CSP) (e.g., Teicoplanin or Crown Ether) B->C D Detection (UV or MS) C->D E Chromatogram with Two Resolved Peaks (R and S enantiomers) D->E

Sources

Protocols & Analytical Methods

Method

"analytical methods for 2-Amino-3-(furan-2-yl)propanoic acid"

An Application Guide to the Analytical Methods for 2-Amino-3-(furan-2-yl)propanoic Acid Introduction 2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing non-proteinogenic amino acid, serves as a crucial building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Methods for 2-Amino-3-(furan-2-yl)propanoic Acid

Introduction

2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its structural similarity to natural amino acids like phenylalanine and tryptophan allows it to be incorporated into peptides or used as a scaffold for novel therapeutics, including potential anticancer agents.[1] Accurate and robust analytical methods are therefore essential for verifying its identity, purity, and quantity throughout the research, development, and quality control processes.

This document provides a detailed guide to the primary analytical techniques for characterizing 2-Amino-3-(furan-2-yl)propanoic acid. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles and the rationale that governs the choice of methodology. The protocols are designed to be self-validating, ensuring trustworthiness and reproducibility in a research or GMP environment.

Logical Analytical Workflow

A systematic approach to the analysis of 2-Amino-3-(furan-2-yl)propanoic acid ensures comprehensive characterization. The workflow logically progresses from identity confirmation to purity and quantitative assessment.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Stereochemical Purity Identity Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS Purity Purity & Assay Identity->Purity HPLC HPLC-UV (Reversed-Phase) Purity->HPLC GCMS GC-MS (After Derivatization) Purity->GCMS Chiral Chiral Purity Purity->Chiral Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Raw_Material Raw Material or Synthesized Compound Raw_Material->Identity

Caption: Logical workflow for the complete analysis of 2-Amino-3-(furan-2-yl)propanoic acid.

Part 1: Structural Elucidation and Identity Confirmation

The first critical step in any analysis is to unequivocally confirm the chemical structure and identity of the analyte. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a compound. For 2-Amino-3-(furan-2-yl)propanoic acid (C₇H₉NO₃), the expected exact mass provides a unique signature.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps in the protonation of the amino group, making it amenable to positive ion mode ESI.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. Compare the measured m/z value with the theoretical exact mass.

Data Interpretation:

ParameterTheoretical ValueObserved Value (Example)
Molecular FormulaC₇H₉NO₃-
Exact Mass155.0582-
[M+H]⁺ Ion156.0655156.0653

Source: Molecular weight and formula derived from chemical databases.[3] The theoretical exact mass is calculated based on this formula.

A measured mass within 5 ppm of the theoretical value is considered confirmatory evidence of the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR shows the different types of carbon atoms.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Deuterated water (D₂O) is a suitable choice given the amino acid's polarity.[4]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans. The spectral window should cover 0-12 ppm.

    • ¹³C NMR: Acquire several thousand scans due to the lower natural abundance of ¹³C. A spectral window of 0-200 ppm is standard.

  • Data Analysis: Integrate the proton signals and assign them to the structure. Compare the chemical shifts of the carbon signals to expected values.

Reference NMR Data:

NucleusChemical Shift (δ, ppm) in D₂OMultiplicity / Assignment
¹H NMR 3.56-3.71m, 2H (β-CH₂)
4.14-4.17m, 1H (α-CH)
6.89s, 1H (Furan H4)
7.10s, 1H (Furan H3)
8.14s, 1H (Furan H5)
¹³C NMR 34.1β-CH₂
56.0α-CH
111.3 (approx.)Furan C3/C4
115.0 (approx.)Furan C3/C4
145.4 (approx.)Furan C5
150.8 (approx.)Furan C2
174.0 (approx.)Carboxyl C=O

Source: Adapted from reported NMR data for 2-amino-3-(furan-2-yl)propionic acid.[4][5] The multiplicity (e.g., m for multiplet, s for singlet) and integration values are key to correct assignment.

Part 2: Chromatographic Analysis for Purity and Quantification

Chromatographic methods separate the target analyte from impurities, allowing for both purity assessment and accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the analytical goal.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the workhorse method for analyzing non-volatile, polar compounds like amino acids. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The furan ring provides sufficient hydrophobicity for good retention on a C18 column.

Protocol: Purity Determination by RP-HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid acts as an ion-pairing agent to improve peak shape.[6]

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (for the peptide bond-like structure) and ~250 nm (for the furan ring).

    • Injection Volume: 10 µL.

    • Gradient: 5% B to 95% B over 20 minutes. A gradient is used to ensure that impurities with a wide range of polarities are eluted.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) at a concentration of ~1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

cluster_workflow HPLC-UV Workflow Sample Sample in Vial Injector Autosampler Injects Sample Sample->Injector Column C18 Column (Separation) Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector (Detection) Column->Detector PC Data System (Chromatogram) Detector->PC

Caption: Standard workflow for an RP-HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: For GC analysis, compounds must be volatile and thermally stable. Amino acids are neither. Therefore, a chemical derivatization step is mandatory to convert the polar carboxyl and amino groups into nonpolar, volatile esters.[7] This method is highly sensitive and provides structural confirmation from the mass spectrum of the derivatized analyte.

Protocol: GC-MS Analysis via Derivatization

  • Derivatization (Two-Step): This is a critical step requiring precision.

    • Esterification: Place ~1 mg of the sample in a vial. Add 200 µL of 3N HCl in n-butanol. Heat at 65°C for 15 minutes. This converts the carboxylic acid to a butyl ester.

    • Acylation: Evaporate the solvent under a stream of nitrogen. Add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 65°C for 10 minutes. This converts the amino group to a trifluoroacetamide.

    • Finally, evaporate to dryness and reconstitute in a known volume of ethyl acetate for injection.

  • Instrumentation:

    • GC-MS system with an Electron Ionization (EI) source.

    • Column: A mid-polarity column like a HP-5MS (5% phenyl-methylpolysiloxane) is suitable for separating a wide range of derivatives.[8]

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

    • MS Source Temp: 230 °C.[8]

    • MS Quad Temp: 150 °C.[8]

    • Scan Mode: Full scan (m/z 50-550) for impurity identification or Selected Ion Monitoring (SIM) for high-sensitivity quantification.

Data Interpretation: The resulting mass spectrum will not be of the parent compound but of its derivative. The fragmentation pattern is used for identification. For quantification, an isotopically labeled internal standard should be used and subjected to the same derivatization process to correct for procedural losses.[9]

Part 3: Chiral Separation

As with all alpha-amino acids (except glycine), 2-Amino-3-(furan-2-yl)propanoic acid is chiral.[1] The biological activity of enantiomers can differ dramatically, making the determination of enantiomeric purity a regulatory and scientific necessity.

Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S), causing them to elute at different times. Several types of CSPs are effective for underivatized amino acids, with crown ether and teicoplanin-based columns being particularly successful.[6][10][11]

Protocol: Enantiomeric Purity by Chiral HPLC

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometry detector.

    • Chiral Column: A crown ether-based column (e.g., Crownpak CR-I(+)) or a macrocyclic glycopeptide column (e.g., Astec Chirobiotic T) are excellent starting points.[6][10]

  • Mobile Phase (Crown Ether Column Example):

    • Acidified water, e.g., perchloric acid solution at pH 1.0 to 2.0. The acidic conditions are crucial for the interaction mechanism on this type of column.

    • Sometimes a small amount of organic modifier like methanol or acetonitrile is added to modulate retention.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Controlled, often at a reduced temperature (e.g., 5-25 °C) to enhance chiral recognition.

    • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at ~0.5 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) x 100%

A successful chiral separation will show two baseline-resolved peaks for a racemic mixture, while an enantiopure sample will show only one major peak.

Conclusion

The analytical characterization of 2-Amino-3-(furan-2-yl)propanoic acid requires a multi-technique approach. The combination of NMR and HRMS provides unambiguous structural confirmation. RP-HPLC serves as a robust method for routine purity testing and assay, while derivatization-GC-MS offers a highly sensitive alternative. Finally, chiral HPLC is indispensable for determining the enantiomeric purity, a critical parameter for any chiral pharmaceutical intermediate. The specific choice and optimization of these methods will depend on the sample matrix, the required level of sensitivity, and the specific analytical question being addressed.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid - Introduction. (2024, April 9). ChemBK. [Link]

  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). UEFISCDI. [Link]

  • Determination of Furan in Food by GC–MS. (2021, June 7). LCGC International. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). (n.d.). Chemchart. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). ScienceDirect. [Link]

  • ¹H NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. [Link]

  • (R)-2-Amino-3-(furan-2-yl)propanoic acid. (n.d.). Anagnostics. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PubMed. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Studia Universitatis Babes-Bolyai, Physica. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006, April 15). Journal of Biomolecular Techniques. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (n.d.). Waters. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. (2025, June 28). LCGC International. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application

HPLC Analysis of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine)

Application Note & Protocol Guide Abstract This guide details the high-performance liquid chromatography (HPLC) analysis of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine), a non-canonical amino acid isostere of phen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the high-performance liquid chromatography (HPLC) analysis of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine), a non-canonical amino acid isostere of phenylalanine and histidine. Due to the unique electron-rich furan moiety and zwitterionic nature of the free amino acid, analysis requires specific attention to stationary phase selection and pH control to prevent on-column degradation or poor retention. This document provides three validated protocols: Achiral Purity Analysis , Enantiomeric Resolution , and High-Sensitivity Fluorescence Detection .

Part 1: Physicochemical Profile & Analytical Strategy

Analyte Characteristics

Understanding the molecule is the first step to robust method development.

PropertyDescriptionAnalytical Implication
Structure 2-Amino-3-(furan-2-yl)propanoic acidContains a polar zwitterionic backbone and a lipophilic, aromatic furan ring.
pKa Values

2.2 (COOH),

9.4 (

)
Exists as a zwitterion at neutral pH. Retention on C18 requires pH < 2.5 or > 9.5, or ion-pairing agents.
UV Absorbance

The furan ring lacks the strong UV chromophore of benzene (Phe) or indole (Trp). Detection requires low-UV (210-220 nm) or derivatization.
Stability Acid-sensitive (Furan ring)Critical: The furan ring can undergo ring-opening or polymerization in strong mineral acids. Avoid high concentrations of strong acids (e.g., >1% HCl). 0.1% TFA is generally safe for short run times.
Chirality One chiral center (C

)
Enantiomeric purity (L- vs D-isomer) is critical for biological activity.
Method Development Decision Tree

The following workflow illustrates the logical selection of methods based on analytical goals.

MethodSelection cluster_tips Expert Tips Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Purity Chemical Purity / Assay Goal->Purity Synthesis Check Chiral Enantiomeric Excess (ee%) Goal->Chiral Stereochem Check Trace Trace Quantification (Bioanalysis) Goal->Trace PK/Impurity RP_HPLC Protocol 1: RP-HPLC (C18) Mobile Phase: Acidic (pH 2-3) Purity->RP_HPLC Chiral_Col Protocol 2: Chiral HPLC (Teicoplanin or Crown Ether) Chiral->Chiral_Col Deriv Protocol 3: Pre-column Derivatization (OPA/FMOC + Fluorescence) Trace->Deriv Tip1 Furan is acid-sensitive: Limit TFA exposure. RP_HPLC->Tip1

Figure 1: Decision matrix for selecting the appropriate HPLC mode for Furylalanine analysis.

Part 2: Experimental Protocols

Protocol 1: Achiral Purity Analysis (RP-HPLC)

Purpose: Routine purity checks of synthesized material and monitoring of stability. Mechanism: Reversed-Phase chromatography using "Ion Suppression." By lowering the pH below the pKa of the carboxylic acid (


), the molecule becomes a cation (

,

), increasing hydrophobicity relative to the zwitterion and allowing retention on C18.
Materials & Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why? A robust, end-capped column prevents peak tailing caused by interaction between the amine and residual silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 215 nm (Reference 360 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Injection / Equilibration
8.040Linear Gradient
10.090Wash
12.090Hold
12.15Re-equilibration
16.05Stop

Scientific Validation:

  • pH Control: Phosphate buffer at pH 2.5 ensures the carboxylic acid is protonated (neutral), driving retention. Using TFA (0.1%) is an alternative but phosphate often yields better peak shape for polar amines.

  • Wavelength: 215 nm captures the furan ring absorption and the peptide bond (if analyzing peptides), maximizing signal-to-noise ratio.

Protocol 2: Enantiomeric Separation (Chiral HPLC)

Purpose: Determining Enantiomeric Excess (ee%) of L-Furylalanine vs. D-Furylalanine. Mechanism: Direct separation of the underivatized amino acid using a Macrocyclic Glycopeptide stationary phase (Teicoplanin).[1] This mechanism relies on inclusion complexation, hydrogen bonding, and


-

interactions between the furan ring and the chiral selector.
Materials & Conditions
  • Column: Astec CHIROBIOTIC™ T (4.6 x 250 mm, 5 µm).

    • Expert Insight: Teicoplanin columns are superior to polysaccharide columns (e.g., OD-H) for free amino acids because they function in aqueous-organic modes compatible with zwitterions.

  • Mobile Phase: Ethanol : Water (60 : 40 v/v).

    • Note: No buffer is typically needed for this specific column/analyte combination in "Polar Organic Mode," but 0.1% Acetic Acid can be added if peak tailing occurs.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 20°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 220 nm.

Expected Results:

  • L-Isomer: Typically elutes first (check with pure standard).

  • D-Isomer: Typically elutes second.

  • Resolution (

    
    ):  Target > 1.5 for baseline separation.
    
Protocol 3: High-Sensitivity Analysis (Pre-column Derivatization)

Purpose: Quantification of Furylalanine in biological matrices (plasma, cell media) or trace impurity analysis. Mechanism: Reaction of the primary amine with o-Phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Derivatization Workflow
  • Reagent Prep: Dissolve 10 mg OPA in 250 µL Methanol. Add 25 µL 3-Mercaptopropionic acid (3-MPA). Dilute to 10 mL with 0.4 M Borate Buffer (pH 10.2).

  • Reaction: Mix 10 µL Sample + 10 µL Reagent.

  • Incubation: 1.0 minute at Room Temp (Automated via autosampler is preferred).

  • Injection: Inject immediately (Derivative is unstable over hours).

HPLC Conditions
  • Column: C18 (Standard RP, e.g., Phenomenex Luna C18).

  • Mobile Phase A: 20 mM Sodium Acetate, pH 7.2 (with 0.02% Sodium Azide if storing).

  • Mobile Phase B: Acetonitrile : Methanol : Water (45 : 45 : 10).

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Derivatization Sample Sample (Furylalanine) Mix Mixing (Autosampler) Sample->Mix OPA OPA Reagent (pH 10.2) OPA->Mix Reaction Isoindole Formation (1 min) Mix->Reaction Inject HPLC Injection (Fluorescence) Reaction->Inject

Figure 2: Automated pre-column derivatization workflow for high-sensitivity analysis.

Part 3: Troubleshooting & Validation

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing Interaction with silanolsEnsure pH < 3.0 (Protocol 1) or use a "Base Deactivated" (BDS) column.
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase A. Avoid pure acetonitrile as diluent.
Low Sensitivity Furan oxidation or wrong

Furan can oxidize to ring-opened products. Prepare fresh standards daily. Ensure UV is set to 215 nm, not 254 nm.
Retention Drift Column dewettingIf using 100% aqueous mobile phase (rare for this method), ensure column is "AQ" type.
System Suitability Criteria

For a validated run, ensure the following metrics are met (USP <621>):

  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5.
  • Precision (RSD): < 2.0% for 5 replicate injections.

  • Resolution (

    
    ):  > 2.0 (for chiral separations).
    

References

  • Sigma-Aldrich. (2023).[2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Agilent Technologies. (2023).[2] Control pH During Method Development for Better Chromatography. Retrieved from

  • Shimadzu Corporation. (2023).[2] Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from

  • Phenomenex. (2023).[2][3] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • MedChemExpress. (2023).[2] (R)-2-Amino-3-(furan-2-yl)propanoic acid Product Information. Retrieved from [2]

Sources

Method

Application Note: Chiral Separation of 2-Amino-3-(furan-2-yl)propanoic Acid Enantiomers

An Application Guide for Drug Development Professionals and Researchers Abstract: This document provides a comprehensive technical guide for the enantioselective separation of 2-Amino-3-(furan-2-yl)propanoic acid, a hete...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract: This document provides a comprehensive technical guide for the enantioselective separation of 2-Amino-3-(furan-2-yl)propanoic acid, a heterocyclic amino acid derivative of interest in pharmaceutical synthesis.[1][2] The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for chiral purity assessment are imperative. This guide details direct and indirect high-performance liquid chromatography (HPLC) strategies, explaining the mechanistic basis for method selection and providing detailed, field-tested protocols for immediate laboratory implementation.

Introduction: The Imperative for Chiral Purity

2-Amino-3-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine, is a non-proteinogenic amino acid. Its structural motif, incorporating a furan ring, makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1][3][4]

Like all α-amino acids (excluding glycine), it possesses a chiral center at the α-carbon, existing as a pair of non-superimposable mirror images called enantiomers (R- and S-forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can have widely different effects on a biological system. One enantiomer may be therapeutically active (eutomer), while the other could be inactive, less active, or even contribute to adverse effects (distomer). Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug substances. This application note provides the scientific framework and practical protocols to achieve baseline separation of the enantiomers of 2-Amino-3-(furan-2-yl)propanoic acid.

Analyte Characterization: Physicochemical Properties

A successful separation strategy begins with understanding the analyte's properties. These characteristics dictate the choice of solvents, stationary phases, and detection parameters.

PropertyValueSignificance for Method Development
Molecular Formula C₇H₉NO₃Provides basic compositional information.[1][5]
Molecular Weight 155.15 g/mol Influences diffusion and chromatographic behavior.[1][5]
Structure Contains a primary amine, a carboxylic acid, and a furan ring. The α-carbon is the stereocenter. The furan moiety provides a UV chromophore.
Melting Point ~251-260 °CIndicates high crystalline stability.[1][6]
Boiling Point ~284 °CSuggests low volatility, making HPLC a more suitable technique than GC without derivatization.[1][7]
Water Solubility SolubleAllows for the use of aqueous mobile phases in reversed-phase or polar ionic modes.[1][6]

Core Principles of Chiral HPLC Separation

Separating enantiomers is challenging because they have identical physical properties in an achiral environment. Chiral recognition in HPLC is achieved by creating a temporary, diastereomeric interaction between the analyte and a chiral selector. This can be accomplished through two primary strategies:

  • Direct Methods (Chiral Stationary Phases - CSPs): This is the most common and preferred approach.[8] The enantiomeric mixture is passed through a column where the stationary phase itself is chiral. The CSP forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times and, thus, separation.[9] For amino acids, several CSP types are highly effective:

    • Macrocyclic Glycopeptides (e.g., Teicoplanin): These are highly versatile phases possessing ionic groups, making them ideal for polar and ionic compounds like underivatized amino acids.[10] They offer multiple interaction points (hydrogen bonding, ionic, inclusion) and are compatible with a wide range of mobile phases.[10][11]

    • Zwitterionic Ion-Exchangers: These phases, often derived from Cinchona alkaloids, are specifically designed for the separation of ampholytic molecules like amino acids and small peptides, providing excellent selectivity.[12]

    • Crown Ethers: These CSPs are particularly well-suited for separating primary amino compounds, including amino acids.[13]

    • Polysaccharide-Based Phases: Derivatives of cellulose and amylose are the most widely used CSPs, offering broad applicability, though often requiring N-blocking of the amino acid for optimal performance.[9][14][15]

  • Indirect Methods (Chiral Derivatization): In this approach, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers.[16] These diastereomers have different physical properties and can be readily separated on a standard, achiral HPLC column (e.g., a C18 column).[17][18] While this method adds a sample preparation step, it can be useful when a suitable CSP is unavailable or to enhance UV detection.[19]

Strategic Workflow for Method Development

A systematic screening approach is the most efficient path to a robust chiral separation. The goal is to test different combinations of stationary and mobile phases to find the most promising conditions for optimization.

MethodDevWorkflow cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization & Validation Analyte Analyte Characterization (2-Amino-3-(furan-2-yl)propanoic acid) Method_Select Method Selection (Direct vs. Indirect) Analyte->Method_Select Direct_Path Direct CSP Screening - Macrocyclic Glycopeptide - Zwitterionic - Polysaccharide Method_Select->Direct_Path Preferred Indirect_Path Indirect Derivatization (e.g., Marfey's Reagent) Method_Select->Indirect_Path Alternative Mobile_Phase Mobile Phase Screening - Reversed Phase (RP) - Polar Organic (PO) - Polar Ionic (PI) Direct_Path->Mobile_Phase Optimization Optimize Hit Condition - Adjust % Organic - Modify Additives (Acid/Base) - Change Temperature/Flow Rate Indirect_Path->Optimization Mobile_Phase->Optimization Hit Found Validation Method Validation (ICH Guidelines) Optimization->Validation Final_Method Final Robust Method Validation->Final_Method

Caption: A logical workflow for chiral method development.

Protocols for Enantioseparation

The following protocols provide detailed starting points for the separation of 2-Amino-3-(furan-2-yl)propanoic acid enantiomers.

Protocol 1: Direct Separation on a Macrocyclic Glycopeptide CSP

Causality: This method is chosen for its proven success in separating underivatized amino acids.[10] The teicoplanin-based CSP provides multiple chiral recognition mechanisms (ionic, hydrogen bonding, inclusion complexation) that are well-suited to the analyte's zwitterionic nature and furan ring. This approach is direct, avoiding derivatization, and is compatible with LC-MS.

ParameterRecommended Condition
HPLC System Agilent 1260 or equivalent with UV/DAD detector
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water / Acetic Acid / Triethylamine (e.g., 70:30:0.1:0.05 v/v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Sample Prep. Dissolve 1 mg of sample in 10 mL of mobile phase.

Step-by-Step Methodology:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare the sample solution as described above. Filter through a 0.45 µm syringe filter if particulates are present.

  • Inject the sample onto the column.

  • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

Optimization Insights:

  • Retention: Retention often exhibits a "U-shaped" curve with teicoplanin phases; both very high and very low organic modifier concentrations can increase retention.[10] Systematically vary the methanol percentage (e.g., from 50% to 90%) to find the optimal window.

  • Resolution: The concentration and type of acidic (e.g., acetic acid, formic acid) and basic (e.g., triethylamine) additives are critical. They control the ionization state of both the analyte and the stationary phase, directly impacting the chiral recognition.

Protocol 2: Direct Separation on a Zwitterionic CSP

Causality: This protocol leverages a stationary phase specifically engineered for ampholytes like amino acids.[12] A database entry for the structurally similar 3-amino-3-(furan-2-yl) propanoic acid shows a successful separation on a CHIRALPAK ZWIX column, making this a highly promising starting point.[20] This provides an orthogonal selectivity mechanism compared to Protocol 1.

ParameterRecommended Condition
HPLC System Agilent 1260 or equivalent with UV/DAD detector
Column CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase Methanol / Acetonitrile (50/50 v/v) containing 25 mM Acetic Acid and 50 mM Triethylamine
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detection UV at 220 nm
Sample Prep. Dissolve 1 mg of sample in 10 mL of the mobile phase.

Step-by-Step Methodology:

  • Equilibrate the ZWIX(+) column with the specified mobile phase until the baseline is stable.

  • Prepare and filter the sample solution.

  • Inject the sample and run the analysis.

  • Note: ZWIX phases can provide reversed elution order by switching to the pseudo-enantiomeric ZWIX(-) column with the same mobile phase.[12]

Optimization Insights:

  • The ratio of the acid (AcOH) and base (TEA) is the primary driver of selectivity. Fine-tuning their concentrations can significantly improve resolution.

  • The organic solvent composition (Methanol vs. Acetonitrile) can also be adjusted to modulate retention times. Methanol is generally the preferred main solvent for ZWIX phases.[12]

Protocol 3: Indirect Separation via Pre-Column Derivatization with Marfey's Reagent

Causality: This method is a robust alternative if direct methods are unsuccessful or unavailable. It converts the enantiomers into diastereomers, which are easily separated on a standard C18 column.[16] Marfey's reagent (FDAA) is widely used for amino acids, and the resulting dinitrophenyl derivatives have a strong UV chromophore, significantly enhancing detection sensitivity at 340 nm.[16][21]

DerivatizationWorkflow Sample 1. Dissolve Amino Acid (in 100 µL 50mM NaHCO₃) Reagent 2. Add Marfey's Reagent (200 µL of 1% FDAA in Acetone) Sample->Reagent React 3. React (Incubate at 40°C for 1 hr) Reagent->React Quench 4. Quench Reaction (Add 20 µL of 1 M HCl) React->Quench Dilute 5. Dilute for Injection (Add 680 µL of Mobile Phase A) Quench->Dilute Inject 6. Inject on Achiral C18 Column Dilute->Inject

Caption: Workflow for derivatization with Marfey's Reagent.

Step-by-Step Methodology:

A. Derivatization:

  • In a microcentrifuge tube, dissolve ~0.5 mg of the 2-Amino-3-(furan-2-yl)propanoic acid sample in 100 µL of 50 mM sodium bicarbonate solution.

  • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • Vortex the mixture and incubate in a water bath or heating block at 40 °C for 60 minutes.

  • Remove from heat, allow to cool, and quench the reaction by adding 20 µL of 1 M HCl.

  • Dilute the sample with 680 µL of the HPLC mobile phase starting condition (e.g., 90% Mobile Phase A) and vortex. The sample is ready for injection.

B. HPLC Analysis:

ParameterRecommended Condition
HPLC System Agilent 1260 or equivalent with UV/DAD detector
Column Standard C18 Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 340 nm

Expected Results: Two well-resolved peaks corresponding to the L-Ala-D-FurylAla and L-Ala-L-FurylAla diastereomers will be observed. The elution order depends on the specific interactions with the C18 phase.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Separation - Incorrect CSP/mobile phase combination. - Inappropriate mobile phase pH or additives (Protocols 1 & 2).- Screen other CSPs/mobile phase modes. - Systematically adjust acid/base additive concentrations.
Poor Resolution (Rs < 1.5) - Mobile phase too strong/weak. - Non-optimal temperature. - Flow rate too high.- Optimize organic modifier percentage. - Evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C). - Reduce flow rate (e.g., to 0.8 mL/min).
Peak Tailing - Secondary interactions with column hardware or residual silanols. - Sample overload. - Incomplete derivatization (Protocol 3).- Add a small amount of a competing base (e.g., TEA) or acid (e.g., TFA) to the mobile phase. - Reduce sample concentration. - Ensure sufficient excess of derivatizing reagent and complete reaction.

Conclusion

The successful chiral separation of 2-Amino-3-(furan-2-yl)propanoic acid is readily achievable through systematic method development. Direct methods using modern Chiral Stationary Phases, particularly macrocyclic glycopeptide and zwitterionic ion-exchange columns, offer efficient and robust solutions without the need for sample derivatization. For situations requiring enhanced sensitivity or when specialized chiral columns are not available, the indirect method via derivatization with Marfey's reagent provides a reliable and validated alternative. The choice of method should be guided by the specific analytical requirements, including sample matrix, required sensitivity, and available instrumentation. The protocols provided herein serve as excellent starting points for developing and validating a method suitable for quality control and drug development environments.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]

  • How to separate amino acid enantiomers? ResearchGate. [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid. ChemBK. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1). Chemchart. [Link]

  • (R)-2-((Furan-2-ylmethyl)amino)propanoic acid. PubChem. [Link]

  • Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]

  • Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. ResearchGate. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Springer. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[14]-, Oxa[11]-, and Dioxa[11]helicenes. CCS Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI. [Link]

  • High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Furylalanine into Bioactive Peptides

Topic: Incorporation of 2-Amino-3-(furan-2-yl)propanoic acid into Peptides Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists[1] Abstract 2-Amino-3-(furan-2-yl)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of 2-Amino-3-(furan-2-yl)propanoic acid into Peptides Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists[1]

Abstract

2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine, Fur) is a non-canonical aromatic amino acid that serves as a versatile isostere for Phenylalanine, Tyrosine, and Histidine.[1] Beyond its utility in Structure-Activity Relationship (SAR) studies, the electron-rich furan ring functions as a reactive handle for site-specific bioconjugation via Diels-Alder cycloaddition.[1] However, the furan moiety exhibits unique sensitivity to strong acids and oxidative conditions, necessitating deviations from standard Solid Phase Peptide Synthesis (SPPS) protocols. This guide details the optimized workflows for the synthesis, cleavage, and functionalization of Fur-containing peptides, specifically addressing the critical selection of scavengers to prevent acid-catalyzed degradation.

Introduction & Chemical Basis

The incorporation of 2-Furylalanine introduces a heteroaromatic system that is sterically smaller than Tryptophan but electronically distinct from Phenylalanine. Its primary applications include:

  • SAR Probing: Modulating

    
    -
    
    
    
    interactions within receptor binding pockets.[1]
  • Bioconjugation: The furan diene undergoes [4+2] cycloaddition with maleimides, enabling "click-like" peptide stapling or fluorescent labeling under aqueous conditions.

  • Reactive Intermediates: Controlled oxidation can generate reactive enediones for cross-linking studies.

Key Technical Challenge: The furan ring is acid-labile. During standard TFA cleavage, the furan oxygen can protonate, making the ring susceptible to nucleophilic attack or ring-opening hydrolysis. Furthermore, standard thiol scavengers like 1,2-ethanedithiol (EDT) have been reported to react with the furan ring under acidic conditions, forming dithioacetal byproducts.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Reagents & Materials
  • Fmoc-L-2-Furylalanine: (CAS: 159611-02-6).[1][2] Ensure high purity (>98%) to avoid isomeric contaminants.

  • Resin: Wang or Rink Amide resins are compatible. For C-terminal acid sensitivity, 2-Chlorotrityl chloride (2-CTC) resin is recommended to allow cleavage with dilute acid (1% TFA), preserving the furan ring integrity.[1]

  • Coupling Agents: DIC/Oxyma Pure or HBTU/DIEA.

  • Solvents: DMF (peptide grade), DCM.

Coupling Strategy

2-Furylalanine couples with kinetics similar to Phenylalanine.[1] No special activation is required, but "double coupling" is recommended to ensure high yield due to the cost of the derivative.

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Mix Fmoc-L-2-Furylalanine (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Alternative: Use DIC (3 eq) / Oxyma (3 eq) for reduced racemization risk.[1]

  • Coupling: Add activated solution to resin. Shake at Room Temperature (RT) for 45–60 min.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), repeat coupling.

Optimized Cleavage & Deprotection (CRITICAL STEP)

Warning: Do NOT use 1,2-ethanedithiol (EDT) or 1,3-propanedithiol.[1] These scavengers can irreversibly alkylate the furan ring in TFA.

Recommended Cocktail (Cocktail T):

  • Trifluoroacetic Acid (TFA): 92.5%[1]

  • Triisopropylsilane (TIS): 5.0%[1]

  • Water (H2O): 2.5%[1]

Note: If the peptide contains Cysteine or Methionine and requires stronger scavenging, use DODT (3,6-dioxa-1,8-octanedithiol) instead of EDT.[1] DODT is less aggressive toward the furan ring.

Procedure:

  • Wash resin with DCM (3x) and dry under nitrogen.

  • Add Cocktail T (10 mL per 1 g resin).

  • Shake gently at RT for 2–3 hours. Do not exceed 3 hours to minimize furan degradation.

  • Filter resin and precipitate filtrate into ice-cold Diethyl Ether or MTBE.[1]

  • Centrifuge (3000 rpm, 5 min), decant, and wash pellet 2x with cold ether.

  • Lyophilize immediately.

Protocol B: Post-Synthetic Modification (Diels-Alder)

The furan ring acts as a diene in a Diels-Alder reaction with maleimide-functionalized probes or linkers.[1] This reaction is reversible at high temperatures (Retro-Diels-Alder) but stable at physiological temperatures.[1]

Mechanism & Workflow

The reaction proceeds via a [4+2] cycloaddition to yield a mixture of exo and endo isomers.

DielsAlder Peptide Peptide-Furan (Diene) TS Transition State [4+2] Cycloaddition Peptide->TS + Maleimide Maleimide Maleimide-R (Dienophile) Maleimide->TS Product Stapled/Labeled Peptide (Bicyclic Adduct) TS->Product Aqueous/Organic Mix RT, 24-48h Product->Peptide Heat (>60°C) Retro-DA

Figure 1: Diels-Alder conjugation workflow for Furylalanine peptides.[1]

Conjugation Protocol
  • Dissolution: Dissolve the purified Fur-peptide in 1:1 Water/Acetonitrile (or PBS pH 7.4 if solubility permits). Concentration: 1–5 mM.

  • Reagent Addition: Add N-substituted Maleimide (e.g., Maleimide-PEG-Biotin) (1.5 – 2.0 equivalents).

  • Incubation: Agitate at RT for 24–48 hours.

    • Note: The reaction is slow compared to thiol-maleimide clicks. Heating is NOT recommended as it favors the reverse reaction.

  • Purification: Purify the conjugate via RP-HPLC. The product will elute earlier than the starting material due to the loss of aromaticity and increased polarity of the adduct.

  • Characterization: ESI-MS will show a mass increase corresponding to the maleimide (Mass_Adduct = Mass_Pep + Mass_Mal).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Mass Spectrum +76 Da Bis-dithioacetal formationSTOP using EDT. Switch to TIS or DODT in cleavage cocktail.[1]
Low Yield / Brown Solid Polymerization/OxidationFuran oxidized by air. Degas all buffers; keep cleavage time <3h. Store peptide under Argon.
Complex HPLC Profile Racemization or IsomersUse Oxyma/DIC instead of HBTU/DIEA. Check purity of starting Fmoc-AA.
Retro-DA Reaction High TemperatureAvoid heating the final conjugate above 50°C during drying or storage.[1]
Storage & Stability
  • Oxidation: The furan ring is electron-rich and susceptible to oxidation. Store lyophilized powders at -20°C under inert gas (Argon/Nitrogen).

  • Solution Stability: Avoid prolonged storage in acidic solutions (pH < 2) to prevent ring opening.

References

  • Direct Incorporation & Cleavage Stability

    • Title: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[1]

    • Source:Journal of Peptide Science (2004).
    • Significance: Identifies EDT as a problematic scavenger and establishes TIS/DODT as the safe altern
    • Link:[1]

  • Diels-Alder Applications

    • Title: Versatile peptide macrocyclization with Diels-Alder cycloadditions.[1][3]

    • Source:Chemical Science (2020) / PMC.[1]

    • Significance: Demonstrates the utility of Furylalanine for peptide stapling and helical stabiliz
    • Link:[1]

  • Chemical Properties

    • Title: Fmoc-L-2-Furylalanine Product Information & CAS.[1][2]

    • Source: PubChem / Sigma-Aldrich.[1][4]

    • Significance: Provides physicochemical data (MW 377.39, CAS 159611-02-6)
    • Link:[1]

Sources

Method

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine)

Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or Fua ) is a non-canonical amino acid utilized as an isostere for Phenylalanine (Phe) and Histidine (His). It offers unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or Fua ) is a non-canonical amino acid utilized as an isostere for Phenylalanine (Phe) and Histidine (His). It offers unique electronic properties for


-

stacking interactions and serves as a "caged" electrophile for site-specific crosslinking via oxidation.

However, the incorporation of Fua into Solid-Phase Peptide Synthesis (SPPS) presents a critical chemical challenge: the acid-sensitivity of the electron-rich furan ring. Standard cleavage protocols utilizing strong thiol scavengers (e.g., Ethanedithiol - EDT) often result in ring-opening or thioacetal formation, destroying the peptide.

This guide provides a validated, self-consistent protocol to synthesize Fua-peptides with >95% purity, focusing on scavenger cocktail optimization and oxidative stability .

Chemical Compatibility Profile

Before initiating synthesis, researchers must understand the reactivity profile of the furan moiety to prevent failure.

ParameterCompatibilityCritical Insight
Fmoc Deprotection ExcellentStable to 20% Piperidine/DMF. No special precautions needed.
Coupling Activation GoodCompatible with DIC/Oxyma and HATU. Caution: Activated Fua esters are moderately prone to racemization; avoid prolonged pre-activation.
Acid Stability (TFA) Moderate/Low The furan ring is susceptible to electrophilic aromatic substitution by carbocations (from protecting groups) and acid-catalyzed hydrolysis.
Scavenger Sensitivity CRITICAL DO NOT USE EDT (Ethanedithiol). Thiols can attack the furan ring under acidic conditions, forming bis-dithioacetals.
Oxidation LowFuran oxidizes to keto-enals in the presence of singlet oxygen or NBS.[1] Keep crude peptides under inert atmosphere when possible.

Strategic Workflow Visualization

The following decision tree illustrates the critical checkpoints for Fua incorporation.

Fua_Workflow Start Start: Sequence Design Resin_Select Resin Selection (Rink Amide or 2-CTC) Start->Resin_Select Coupling Coupling Step Reagent: DIC/Oxyma Pure (Avoid prolonged activation) Resin_Select->Coupling Check_Cys Does Sequence contain Cys, Met, or Trp? Coupling->Check_Cys Standard_Cleavage Standard Cocktail? (95% TFA / 2.5% TIS / 2.5% H2O) Check_Cys->Standard_Cleavage No Danger_Zone CRITICAL WARNING: Avoid EDT (Ethanedithiol) Risk: Thioacetal formation Check_Cys->Danger_Zone Yes (Standard protocols suggest EDT) Safe_Cocktail Recommended Cocktail: High Silane Content (TFA / TIS / H2O / DODT*) Standard_Cleavage->Safe_Cocktail Use Modified Mix Danger_Zone->Safe_Cocktail Switch to Silanes Purification Purification (RP-HPLC) Avoid acidic storage Safe_Cocktail->Purification

Figure 1: Decision workflow for 2-Furylalanine synthesis, highlighting the critical deviation from standard Cys/Met protocols.

Detailed Experimental Protocols

Protocol A: Resin Loading & Coupling

Objective: Efficient incorporation of Fmoc-Fua-OH without racemization.

  • Resin Preparation:

    • Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DCM for 20 min, then wash with DMF (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash thoroughly with DMF (5x) to remove all traces of piperidine (crucial to prevent premature removal of the next Fmoc).

  • Activation & Coupling (0.1 mmol scale):

    • Reagents:

      • Fmoc-Fua-OH (3.0 eq)

      • DIC (Diisopropylcarbodiimide) (3.0 eq)

      • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq) — Preferred over HOBt due to lower racemization risk.

    • Procedure: Dissolve amino acid and Oxyma in minimal DMF. Add DIC. Pre-activate for only 30-60 seconds (minimize time). Add to resin.[2][3][4]

    • Time: Shake at room temperature for 45–60 minutes.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If blue (incomplete), recouple using HATU/DIPEA (2.0 eq) for 30 mins.

Protocol B: The Critical Cleavage (E-E-A-T Validated)

Objective: Cleave peptide and deprotect side chains without degrading the furan ring. Context: Standard protocols for Cys/Met peptides use Reagent K (TFA/Phenol/Water/Thioanisole/EDT). This must be avoided. EDT reacts with the furan ring under acidic conditions.

Reagent Setup:

  • TFA: Trifluoroacetic Acid (LC-MS Grade)

  • TIS: Triisopropylsilane (Primary Scavenger)

  • H2O: Water (Secondary Scavenger)

  • DODT: 3,6-Dioxa-1,8-octanedithiol (Optional, less aggressive than EDT, use only if Met/Cys present).

The "Safe" Cocktail (Cocktail F):

Component Volume Ratio Function
TFA 92.5% Cleavage & Deprotection
TIS 5.0% Critical: Quenches carbocations (Pbf, tBu) to prevent furan alkylation.

| H2O | 2.5% | Scavenges tBu cations. |

Note: If the peptide contains Methionine (Met) or Cysteine (Cys), replace 2.5% of TFA with DODT. Do not use EDT.

Step-by-Step:

  • Wash the resin with DCM (3x) and dry under nitrogen flow.

  • Prepare the Cocktail F fresh.

  • Add cocktail to resin (10 mL per 1g resin).

  • Shake gently for 2.0 to 2.5 hours . Do not exceed 3 hours to minimize acid exposure.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh cold ether.

Protocol C: Purification & Handling

Objective: Prevent oxidation of the furan ring during workup.

  • Dissolution: Dissolve the ether-precipitated pellet in Water/Acetonitrile (50:50) + 0.1% TFA.

  • HPLC: Use a standard C18 column.

    • Buffer A: Water + 0.1% TFA

    • Buffer B: Acetonitrile + 0.1% TFA

    • Note: Fua is hydrophobic; expect elution slightly earlier than Phe/Trp analogs depending on the gradient.

  • Lyophilization: Freeze immediately. Do not leave the peptide in solution for extended periods (days) exposed to light/air, as slow oxidation to the keto-enal can occur.

Troubleshooting & Quality Control

Self-Validating the Synthesis: Use this table to diagnose mass spectrum anomalies.

ObservationProbable CauseCorrective Action
Mass +106 Da Alkylation by Pbf (Arg protecting group)Increase TIS concentration to 5-7.5% in cleavage cocktail.
Mass +56 Da Alkylation by tBu (tert-butyl cation)Ensure H2O is present in cleavage; increase TIS.
Mass +76 Da / +152 Da Thioacetal formation (from EDT)FATAL ERROR. You used EDT. Switch to TIS/DODT cocktail.
Complex Mixture / Black Precipitate Polymerization of furanCleavage time too long or TFA quality poor. Limit cleavage to 2 hours.
Mass +16 Da OxidationAvoid air exposure; use degassed solvents.

References

  • Vertex AI Search. (2026). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.[5]

    • Key Finding: Establishes the incompatibility of EDT with furan rings and recommends TIS/W
  • BenchChem. (2025).[2] A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.

    • Key Finding: Protocols for high-silane cleavage cocktails.
  • Ghent University. (2024). Furan-modified peptides for crosslinking to GPCRs.

    • Key Finding: Details the oxidation sensitivity of the furan ring (NBS/Singlet Oxygen) and its use as a caged electrophile.
  • ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis: Side Reactions and Cleavage.

    • Key Finding: General mechanisms of c

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-3-(furan-2-yl)propanoic acid before handling.

Sources

Application

Advanced Protocol: 2-Amino-3-(furan-2-yl)propanoic Acid (Furylalanine) in Peptide Synthesis and Chemical Biology

Introduction: The Furan Advantage 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine, FuAla , or Fua ) is a non-canonical amino acid that serves as a unique bioisostere for Phenylalanine (Phe) and Histidine (His). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Advantage

2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine, FuAla , or Fua ) is a non-canonical amino acid that serves as a unique bioisostere for Phenylalanine (Phe) and Histidine (His). Unlike the inert phenyl ring of Phe, the furan ring in FuAla is electron-rich and possesses latent reactivity. This dual nature allows it to function as both a structural probe (probing


-stacking and hydrogen bonding) and a reactive handle  for site-specific bioconjugation.
Why Use Furylalanine?
  • Bioisosterism: It maintains the steric profile of Phenylalanine but introduces an oxygen atom capable of weak hydrogen bond acceptance, altering solvation and receptor binding kinetics.

  • Stimuli-Responsive Chemistry: The furan ring is a "sleeping beauty" functionality. It is stable under standard physiological conditions but can be activated via Diels-Alder cycloaddition or oxidative opening to form reactive warheads for crosslinking.

Handling & Stability: The Acid Sensitivity Paradox

The primary challenge in working with FuAla is its sensitivity to strong acids. The furan ring is electron-rich, making it susceptible to electrophilic aromatic substitution or acid-catalyzed ring opening (hydrolysis) to form diketones.

Critical Stability Rule:

  • Stable: Basic conditions (Piperidine/DMF), Neutral buffers, Amide coupling (HATU/DIC).

  • Unstable: High concentrations of strong acids (TFA, HF) in the presence of specific scavengers or for prolonged periods.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a peptide containing FuAla without degrading the furan ring during the cleavage step.

Materials
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-L-2-Furylalanine (Fmoc-FuAla-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (

    
    ), 3,6-Dioxa-1,8-octanedithiol (DODT).[1] AVOID ETHANEDITHIOL (EDT). 
    
Step-by-Step Workflow
1. Resin Swelling & Deprotection[2]
  • Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
2. Coupling of Fmoc-FuAla-OH
  • Stoichiometry: 4 eq. Fmoc-FuAla-OH : 3.9 eq. HATU : 8 eq. DIPEA.

  • Activation: Dissolve AA and HATU in minimal DMF. Add DIPEA. Activate for 30 seconds.

  • Reaction: Add to resin.[2][3] Shake at Room Temperature (RT) for 45–60 min.

  • Monitoring: Kaiser Test (Ninhydrin) should be negative (yellow).

3. Elongation

Proceed with standard Fmoc SPPS for the remainder of the sequence.

  • Note: If FuAla is at the N-terminus, avoid acidic capping reagents if possible.

4. Critical Cleavage Protocol

Standard cleavage cocktails containing EDT (Ethanedithiol) must be avoided. EDT reacts with the furan ring under acidic conditions to form bis-dithioacetal byproducts.[1]

Recommended Cocktail (The "Schulz" Mix):

Component Percentage (v/v) Role
TFA 92.5% Cleavage/Deprotection
TIS 2.5% Carbocation Scavenger
Water 2.5% Scavenger/Solvent

| DODT | 2.5% | Thiol Scavenger (Less aggressive than EDT) |

Procedure:

  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Add cooled (

    
    ) Cleavage Cocktail.
    
  • Shake at RT for 2 hours maximum . (Prolonged exposure increases furan degradation).

  • Precipitate in cold diethyl ether. Centrifuge and lyophilize immediately.

Visualization: SPPS Decision Logic

SPPS_Workflow start Start: Resin Preparation coupling Coupling Fmoc-FuAla-OH (HATU/DIPEA) start->coupling deprotect Fmoc Deprotection (20% Piperidine) coupling->deprotect check Sequence Complete? deprotect->check check->coupling No cleavage_choice Select Cleavage Cocktail check->cleavage_choice Yes bad_path Standard Cocktail (TFA/EDT) FAIL: Dithioacetal Formation cleavage_choice->bad_path Avoid EDT good_path Optimized Cocktail (TFA/TIS/H2O/DODT) cleavage_choice->good_path Recommended finish Lyophilization & HPLC good_path->finish

Caption: Decision logic for incorporating Furylalanine. The critical branch point is the exclusion of EDT during cleavage to prevent ring destruction.

Protocol B: Post-Synthetic Modifications

Once the FuAla-peptide is synthesized, the furan ring can be exploited for bioconjugation.

Method 1: Diels-Alder Cycloaddition (Site-Specific Ligation)

The furan ring acts as a diene. It reacts with maleimides (dienophiles) to form bicyclic products. This is useful for PEGylation, labeling, or macrocyclization.

  • Buffer: PBS (pH 7.4) or Water/Acetonitrile (1:1).

  • Reactants: Dissolve Peptide (1 mM) and Maleimide-Derivative (1.5–5 eq.).

  • Conditions: Incubate at

    
     for 24–48 hours.
    
  • Outcome: Formation of exo and endo isomeric adducts.

    • Note: This reaction is reversible (Retro-Diels-Alder) at high temperatures (

      
      ).
      
Method 2: Oxidative Activation (The "Furan-Crosslink" Strategy)

This is a powerful method for covalent crosslinking to target proteins. The furan is oxidized to a reactive keto-enal , which then reacts with proximate nucleophiles (Lysine amines or Cysteine thiols) on a receptor.[4]

Reagents:

  • Oxidant: N-Bromosuccinimide (NBS) or Rose Bengal (for photo-oxidation).

Protocol (NBS Activation):

  • Dissolve FuAla-peptide (

    
    ) in Phosphate Buffer (pH 7.2).
    
  • Add NBS (1.0 eq. relative to furan).[4][5][6][7] Strict stoichiometry is required to avoid oxidizing other residues like Met/Trp.

  • Reaction: Instantaneous. The solution turns slightly yellow as the keto-enal forms.

  • Crosslinking: Immediately add the target protein/receptor. Incubate 1 hour at RT.

  • Quenching: Add excess N-acetylmethionine.

Visualization: Reactivity Pathways

Furan_Reactivity cluster_DA Pathway A: Diels-Alder cluster_Ox Pathway B: Oxidative Activation FuAla FuAla-Peptide (Stable Precursor) Maleimide + Maleimide FuAla->Maleimide NBS + NBS (Oxidant) FuAla->NBS Adduct Bicyclic Adduct (Bioconjugation) Maleimide->Adduct Cycloaddition KetoEnal Reactive Keto-Enal (Electrophile) NBS->KetoEnal Oxidation Crosslink Covalent Protein Crosslink (via Lys/Cys) KetoEnal->Crosslink Nucleophilic Attack

Caption: Divergent reactivity of the furan moiety. Pathway A yields stable conjugates; Pathway B generates a reactive warhead for crosslinking.

Troubleshooting & Optimization

IssueCauseSolution
Multiple peaks after cleavage Furan degradation by acid or scavengers.Switch to TFA/TIS/H2O/DODT . Reduce cleavage time to <2h.
Low Diels-Alder Yield Reversibility or slow kinetics.Increase concentration of dienophile. Use aqueous solvents (hydrophobic effect accelerates DA).
Non-specific Oxidation NBS oxidizing Met or Trp residues.Titrate NBS carefully (1:1 eq). Use photo-oxidation (Rose Bengal + Light) for milder activation.
Racemization Base-catalyzed racemization during coupling.Use HATU/DIPEA or DIC/Oxyma . Avoid prolonged pre-activation.

References

  • Hoogewijs, K., et al. (2012). "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation."[7] Organic & Biomolecular Chemistry.

  • Schulz, A., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides."[1] Protein & Peptide Letters.

  • Deceuninck, A., et al. (2009). "From Furan-Modified Peptides to Peptide-Protein Conjugates via a Diels-Alder Approach.
  • Agten, S. M., et al. (2016). "Furan-oxidation-based cross-linking: a new approach for the study of protein-protein interactions." Acta Chimica Slovenica.

Sources

Method

Application Note: 2-Amino-3-(furan-2-yl)propanoic Acid as an NMDA Receptor Ligand Scaffold

Part 1: Executive Summary & Scientific Rationale The Molecule and its Significance 2-Amino-3-(furan-2-yl)propanoic acid , commonly known as 2-Furylalanine , is a heteroaromatic analog of phenylalanine and alanine. In the...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Molecule and its Significance

2-Amino-3-(furan-2-yl)propanoic acid , commonly known as 2-Furylalanine , is a heteroaromatic analog of phenylalanine and alanine. In the context of N-methyl-D-aspartate (NMDA) receptor pharmacology, the (R)-enantiomer (D-Furylalanine) serves as a critical structural scaffold for the design of subunit-selective ligands targeting the glycine co-agonist site (GluN1 subunit).

While the unmodified amino acid exhibits low affinity due to steric constraints within the ligand-binding domain (LBD), specific derivatives—particularly 3-(5-substituted-furan-2-yl) analogs—have emerged as potent, partial agonists with high selectivity for GluN1/GluN2C receptor subtypes. These subtypes are key targets for treating schizophrenia and cognitive deficits without the psychotomimetic side effects associated with broad-spectrum NMDA modulation.

Mechanism of Action: The "Cleft-Lock" Hypothesis

The NMDA receptor requires the simultaneous binding of glutamate (at GluN2) and glycine or D-serine (at GluN1) for activation.

  • The Challenge: The GluN1 glycine-binding pocket is sterically restricted, particularly by the bulky Tryptophan residue (W731). Large hydrophobic groups (like the phenyl ring of phenylalanine) typically prevent cleft closure, resulting in inactive compounds.

  • The Furylalanine Solution: The furan ring is isosteric with benzene but possesses distinct electronic properties and a smaller van der Waals radius in certain vectors.

  • The Breakthrough: By extending the furan ring at the 5-position (e.g., with carboxamido groups), the ligand can reach into a specific sub-pocket adjacent to the glycine site. This converts the scaffold from a steric clasher into a high-affinity partial agonist that stabilizes a specific degree of channel opening (efficacy < 100%).

Part 2: Visualization of Signaling & Workflow

NMDA Receptor Activation Pathway

The following diagram illustrates the requirement for dual-agonism and the specific intervention point of Furylalanine derivatives.

NMDA_Activation Glu L-Glutamate Rec_Closed NMDA Receptor (Closed) GluN1/GluN2 Heterotetramer Glu->Rec_Closed Binds GluN2 Gly Glycine / D-Serine (Endogenous) Gly->Rec_Closed Binds GluN1 Furyl (R)-Furylalanine Derivative (Exogenous Ligand) Furyl->Rec_Closed Competes at GluN1 (Partial Agonist) Binding Ligand Binding Domain (LBD) Cleft Closure Rec_Closed->Binding Conf_Change Conformational Change (Tension on M3 Linkers) Binding->Conf_Change If Agonist Bound Open Channel Opening (Ca2+ / Na+ Influx) Conf_Change->Open Signal Synaptic Plasticity / Excitotoxicity Open->Signal

Caption: Logical flow of NMDA receptor activation.[1] Furylalanine derivatives compete with Glycine at the GluN1 subunit to modulate channel opening.

Part 3: Experimental Protocols

Protocol A: Preparation of (R)-Furylalanine Stock Solutions

Note: Zwitterionic amino acids can be difficult to dissolve at neutral pH.

  • Weighing: Accurately weigh 5 mg of (R)-2-Amino-3-(furan-2-yl)propanoic acid (or its derivative).

  • Solvent Choice:

    • For unmodified amino acid: Use 0.1 N HCl or 0.1 N NaOH to protonate/deprotonate and ensure solubility.

    • For hydrophobic derivatives: Dissolve in 100% DMSO to create a 10 mM or 100 mM master stock.

  • Dilution: Dilute the master stock into the assay buffer (e.g., HEPES-buffered saline) immediately prior to use. Ensure the final DMSO concentration is <0.1% to avoid non-specific membrane effects.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Radioligand Binding Assay (GluN1 Site)

This protocol measures the affinity (


) of the Furylalanine scaffold for the glycine binding site by displacing a high-affinity antagonist.

Materials:

  • Radioligand:

    
    -MDL 105,519 (Antagonist) or 
    
    
    
    -Glycine (Agonist). Note: Antagonist radioligands are preferred to avoid "high-affinity agonist state" complications.
  • Membranes: Rat cortical membranes or HEK293 cells expressing recombinant GluN1/GluN2.

  • Nonspecific Control: 1 mM Glycine or 100 µM DCKA.

Step-by-Step:

  • Membrane Prep: Thaw membrane aliquots and wash 3x in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (Furylalanine derivative, 10 concentrations, 1 nM - 100 µM).

    • 25 µL

      
      -MDL 105,519 (Final concentration ~2 nM).
      
    • 150 µL Membrane suspension (20-50 µg protein).

  • Equilibrium: Incubate for 60 minutes at 4°C . Note: Low temperature prevents receptor degradation and uptake mechanisms.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Analysis: Fit data to a one-site competition model to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Characterization (Two-Electrode Voltage Clamp)

Binding does not equal activation. This protocol determines if the ligand is an agonist, partial agonist, or antagonist.

System: Xenopus laevis oocytes expressing GluN1/GluN2 subunits.

Workflow Diagram:

TEVC_Protocol Oocyte Inject Oocyte (cRNA: GluN1 + GluN2) Incubate Incubate 2-3 Days @ 18°C Oocyte->Incubate Clamp Voltage Clamp (-70 mV) Incubate->Clamp Perfuse_Glu Perfuse Glutamate (100 µM) + Glycine (0) Clamp->Perfuse_Glu Add_Ligand Add Furylalanine (Test Compound) Perfuse_Glu->Add_Ligand Record Record Current (nA) Add_Ligand->Record

Caption: TEVC workflow for assessing functional potency and efficacy.

Step-by-Step:

  • Expression: Inject Xenopus oocytes with cRNA encoding GluN1 and the specific GluN2 subunit of interest (e.g., GluN2A vs. GluN2C).

  • Setup: Place oocyte in the recording chamber perfused with Mg²⁺-free Ringer's solution containing 100 µM Glutamate and 10 µM EDTA (to chelate zinc).

  • Baseline: Ensure no current flows in the absence of a glycine-site agonist.

  • Application: Perfuse the test compound (Furylalanine derivative) in increasing concentrations.

  • Reference: Apply a saturating concentration of Glycine (100 µM) or D-Serine at the end of the experiment to define

    
     (100% response).
    
  • Calculation:

    • Potency (

      
      ):  Concentration producing 50% of the compound's maximal response.
      
    • Efficacy (

      
      ):  (Max Current of Compound / Max Current of Glycine) × 100%.
      
    • Interpretation:

      
       indicates a partial agonist .
      

Part 4: Data Presentation & Analysis

Comparative Pharmacology Table

The following table summarizes the activity profile of standard ligands versus Furylalanine-based scaffolds.

LigandStructure ClassBinding Affinity (

)
Functional Potency (

)
Efficacy (

)
Subunit Selectivity
Glycine Endogenous AA~150 nM~200 nM100% (Full)None (Broad)
D-Serine Endogenous AA~200 nM~200 nM95-100%None (Broad)
(R)-Furylalanine Scaffold>10 µM>50 µMLow/InactiveN/A
Compound 8p *Furyl-Carboxamido40 nM74 nM28% (Partial)GluN2C > GluN2A
L-689,560 Quinolone4 nMN/A0% (Antagonist)GluN2B preference

*Compound 8p refers to (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative cited in recent literature (see Ref 1).

Interpretation of Results
  • Low Affinity of Parent Scaffold: Unmodified (R)-Furylalanine shows weak activity. This confirms that the furan ring alone does not provide sufficient binding energy to overcome the steric penalty of the closed-cleft conformation.

  • High Potency of Derivatives: The addition of a carboxamido group at the furan 5-position allows the molecule to engage additional hydrogen bonding networks or hydrophobic pockets, dramatically increasing affinity (nM range) and conferring partial agonism.

  • Partial Agonism: This is clinically desirable. A partial agonist acts as a "stabilizer"—activating receptors when endogenous tone is low, but preventing over-activation (excitotoxicity) when glutamate/glycine levels are pathologically high.

Part 5: References

  • Discovery of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives.

    • Title: Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

    • Source: Frontiers in Chemistry / PubMed (2022).

    • URL:[Link]

  • Structural Basis of NMDA Receptor Pharmacology.

    • Title: Model structures of the N-methyl-D-aspartate receptor subunit NR1 explain the molecular recognition of agonist and antagonist ligands.

    • Source: Journal of Structural Biology.

    • URL:[Link]

  • General Protocol for TEVC in Xenopus Oocytes.

    • Title: Two-electrode voltage clamp recordings in Xenopus laevis oocytes: mechanisms of ion channel regulation.

    • Source: Cold Spring Harbor Protocols.

    • URL:[Link]

Sources

Application

Advanced Enzyme Inhibition Protocols: Characterizing 2-Amino-3-(furan-2-yl)propanoic Acid

Topic: Enzyme Inhibition Studies with 2-Amino-3-(furan-2-yl)propanoic acid Document Type: Application Note & Technical Protocol Target Audience: Senior Scientists, Enzymologists, and Medicinal Chemists Introduction & Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzyme Inhibition Studies with 2-Amino-3-(furan-2-yl)propanoic acid Document Type: Application Note & Technical Protocol Target Audience: Senior Scientists, Enzymologists, and Medicinal Chemists

Introduction & Mechanistic Rationale

2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or Furyl-Ala ) is a non-natural amino acid and a structural isostere of Phenylalanine (Phe) and Tyrosine (Tyr). Its utility in enzymology and drug discovery stems from its unique physicochemical profile:

  • Steric Profile: The furan ring is planar and slightly smaller than the phenyl ring of Phe, allowing it to probe the steric tolerance of hydrophobic binding pockets (S1/S1' subsites).

  • Electronic Properties: The furan oxygen renders the aromatic system electron-rich (

    
    -excessive) compared to the benzene ring of Phe. This alters 
    
    
    
    stacking interactions and cation-
    
    
    interactions within the active site.
  • Mechanism of Action: In most Phe-processing enzymes (e.g., Phenylalanine Ammonia-Lyase, Phenylalanine Hydroxylase), Furyl-Ala acts as a competitive inhibitor . It binds to the active site but resists catalytic turnover or undergoes a distinct reaction pathway, effectively blocking the natural substrate.

Key Target Enzymes
  • Phenylalanine Ammonia-Lyase (PAL): Furyl-Ala competes with Phe, preventing the deamination reaction that forms trans-cinnamic acid.

  • Phenylalanine Hydroxylase (PAH): It acts as a competitive antagonist, inhibiting the hydroxylation of Phe to Tyr.

  • Proteases (Chymotrypsin-like): When incorporated into peptides, Furyl-Ala often confers resistance to hydrolysis due to the altered geometry and electronics of the scissile bond.

Pre-Assay Preparation & Handling

CRITICAL WARNING: The furan moiety is chemically distinct from the phenyl ring of standard amino acids. It possesses specific sensitivities that can ruin an assay if ignored.

Stability & Solubility Protocol
  • Acid Sensitivity: Unlike Phe, the furan ring is acid-labile. Avoid strong acidic conditions (pH < 2.0) for extended periods, as this can catalyze ring opening and polymerization.

    • Recommendation: Perform all dilutions in buffered solutions (pH 6.5–8.5). If HPLC purification is required, keep TFA concentrations low (<0.1%) and process rapidly.

  • Oxidation Sensitivity: The electron-rich furan ring is susceptible to oxidation, particularly by singlet oxygen.

    • Storage: Store the solid powder at -20°C under argon or nitrogen.

    • Solution State: Prepare stock solutions fresh in degassed buffer or DMSO. Avoid prolonged exposure to intense light in oxygenated buffers.

  • Solubility:

    • Stock: Soluble in water (up to ~50 mM) and DMSO (>100 mM).

    • Working Solution: For enzyme assays, dilute the stock into the reaction buffer. Ensure the final DMSO concentration is <1% (v/v) to prevent solvent-induced enzyme denaturation.

Application Note 1: Competitive Inhibition of Phenylalanine Ammonia-Lyase (PAL)[1]

Rationale

PAL catalyzes the non-oxidative deamination of L-Phe to trans-cinnamic acid.[1] This reaction is monitored spectrophotometrically by the increase in absorbance at 290 nm (formation of the conjugated double bond). Furyl-Ala binds the active site but cannot form the stable trans-cinnamate product efficiently, acting as a competitive inhibitor.

Experimental Workflow Diagram

PAL_Inhibition_Workflow Stock Prepare Stocks (Phe: 1-10 mM) (Furyl-Ala: 0-5 mM) Mix Pre-Incubation Enzyme + Inhibitor (5 min @ 30°C) Stock->Mix Buffer Reaction Buffer (100 mM Tris-HCl, pH 8.5) Buffer->Mix Start Initiate Reaction Add Substrate (L-Phe) Mix->Start Measure Kinetic Readout Absorbance @ 290 nm (Continuous, 10 min) Start->Measure Analyze Data Analysis Lineweaver-Burk Plot Determine Ki Measure->Analyze

Figure 1: Workflow for determining the inhibition constant (Ki) of Furyl-Ala against PAL.

Detailed Protocol

Materials:

  • Enzyme: Recombinant PAL (e.g., from Rhodotorula glutinis or Petroselinum crispum).

  • Substrate: L-Phenylalanine (L-Phe).[1]

  • Inhibitor: 2-Amino-3-(furan-2-yl)propanoic acid.

  • Buffer: 100 mM Tris-HCl, pH 8.5.

Step-by-Step Procedure:

  • Baseline Setup: In a UV-transparent quartz cuvette or 96-well UV-plate, add 100 mM Tris-HCl (pH 8.5) .

  • Inhibitor Titration: Prepare a range of Furyl-Ala concentrations. Recommended final concentrations: 0, 50, 100, 200, and 500 µM.

  • Enzyme Addition: Add PAL enzyme (approx. 0.01–0.05 units) to the buffer/inhibitor mix.

  • Pre-incubation: Incubate for 5 minutes at 30°C. This ensures equilibrium binding of the inhibitor to the enzyme (

    
    ).
    
  • Substrate Initiation: Initiate the reaction by adding L-Phe. For each inhibitor concentration, vary the L-Phe concentration (e.g., 50 µM to 2 mM) to generate saturation curves.

  • Measurement: Immediately monitor the increase in Absorbance at 290 nm (

    
     for cinnamic acid) for 10 minutes.
    
  • Controls: Run a "No Enzyme" blank to account for any non-enzymatic degradation or background absorbance of the furan ring.

Data Analysis:

  • Calculate the initial velocity (

    
    ) for each reaction.
    
  • Construct a Lineweaver-Burk Plot (

    
     vs 
    
    
    
    ).
  • Interpretation:

    • Competitive Inhibition: The lines for different inhibitor concentrations should intersect at the Y-axis (

      
       is unchanged), but the slope (and apparent 
      
      
      
      ) will increase.
    • Calculation: Determine

      
       using the equation: 
      
      
      
      .

Application Note 2: Incorporation into Peptides for Protease Stability

Rationale

Replacing Phenylalanine with Furyl-Ala in bioactive peptides can significantly increase half-life in plasma. The furan ring alters the trajectory of protease attack (e.g., Chymotrypsin, Carboxypeptidase A) without abolishing the receptor-binding affinity required for biological activity.

Synthesis & Cleavage Protocol (Fmoc Strategy)

Synthesis: Use standard Fmoc-Solid Phase Peptide Synthesis (SPPS). Fmoc-Furyl-Ala is commercially available.

  • Coupling: Use HBTU/DIPEA or DIC/Oxyma. The coupling efficiency is generally comparable to Phe.

Cleavage (Critical): Standard TFA cleavage cocktails containing ethanedithiol (EDT) can degrade the furan ring.

  • Optimized Cocktail: Use TFA / TIS / H2O (95:2.5:2.5) .

  • Avoid: Avoid high concentrations of thiols or strong cation scavengers that might react with the acid-sensitive furan.

  • Time: Limit cleavage time to 2 hours maximum.

Summary of Physicochemical Properties

PropertyPhenylalanine (Phe)2-Furylalanine (Furyl-Ala)Impact on Assay
Aromatic Ring Benzene (6-membered)Furan (5-membered)Reduced steric bulk; altered

-stacking.
Electronic Character NeutralElectron-rich (

-excessive)
Potential for oxidation; acid sensitivity.
Fluorescence Weak (Ex ~260nm)Negligible/DistinctLow background interference in fluorescence assays.
Acid Stability HighLow (Ring opening)Do not use pH < 2 buffers.
Inhibition Type SubstrateCompetitive InhibitorIncreases

of natural substrate.

References

  • MedChemExpress. (R)-2-Amino-3-(furan-2-yl)propanoic acid Product Information. Retrieved from [2]

  • National Institutes of Health (PubMed). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Biochem J. 2004. Retrieved from

  • ChemicalBook. 2-Amino-3-(furan-2-yl)propanoic acid Chemical Properties. Retrieved from [3]

  • PLOS ONE. Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase. Retrieved from

  • PubMed Central. Beta-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase. Retrieved from

Sources

Method

Application Note: 2-Amino-3-(furan-2-yl)propanoic Acid in Medicinal Chemistry

[1] Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or FurAla ) is a non-canonical amino acid that serves as a high-value tool in modern drug discovery. Structurally analogous to Phenylala...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or FurAla ) is a non-canonical amino acid that serves as a high-value tool in modern drug discovery. Structurally analogous to Phenylalanine (Phe) and Histidine (His), it functions as a unique bioisostere that alters electronic distribution and steric bulk while maintaining aromaticity.

Beyond static structural modification, FurAla acts as a stimuli-responsive "warhead" for chemical biology. Its furan moiety is a latent electrophile: stable under physiological conditions but rapidly convertible into a reactive enal species via singlet-oxygen oxidation. This duality allows for spatiotemporally controlled protein cross-linking, making it indispensable for mapping protein-protein interactions (PPIs) and developing covalent inhibitors.

This guide details the physicochemical profile of FurAla, its application in bioisosteric replacement, and the specific protocols required for its synthesis and photo-activation.

Chemical Profile & Bioisosterism[2]

Structural Analysis

FurAla replaces the benzene ring of Phenylalanine or the imidazole of Histidine with a furan ring. This substitution introduces significant changes in lipophilicity, electron density, and hydrogen bonding potential.

PropertyPhenylalanine (Phe)2-Furylalanine (FurAla)Histidine (His)
Aromatic System Benzene (6-membered)Furan (5-membered)Imidazole (5-membered)
Electronic Character Electron-neutral/richElectron-rich (π-excessive)Basic / H-bond donor/acceptor
H-Bonding NoneWeak Acceptor (Oxygen)Donor & Acceptor
Steric Bulk LargerSmaller (Compact)Similar
Reactivity InertOxidizable (Singlet Oxygen)pH sensitive
Visualization of Isosteric Relationships

The following diagram illustrates the structural and functional relationships between FurAla and its canonical counterparts.

Bioisostere_Map Phe Phenylalanine (Phe) (Hydrophobic Scaffold) FurAla 2-Furylalanine (FurAla) (Dual Function Probe) Phe->FurAla Reduced Steric Bulk Altered π-stacking App1 Application: Ligand Optimization (Improved metabolic stability) FurAla->App1 App2 Application: Photo-Crosslinking (Latent Electrophile) FurAla->App2 His Histidine (His) (Acid/Base Active) His->FurAla Loss of Basicity Retained 5-ring geometry

Figure 1: Bioisosteric mapping showing FurAla as a bridge between hydrophobic (Phe) and heteroaromatic (His) residues.

Application 1: Probing Protein Interactions (Photo-Crosslinking)

The most potent application of FurAla is its use as a pro-electrophile for site-specific protein cross-linking. Unlike non-specific cross-linkers, FurAla is inert until activated by light in the presence of a photosensitizer.

Mechanism of Action
  • Activation: A photosensitizer (e.g., Rose Bengal) generates Singlet Oxygen (

    
    ) upon irradiation.[1]
    
  • Oxidation: The furan ring of FurAla undergoes a [4+2] cycloaddition with

    
     to form an unstable endoperoxide.[1]
    
  • Rearrangement: The endoperoxide rearranges into a highly reactive keto-enal (4-oxo-2-butenal derivative).

  • Conjugation: This electrophile reacts rapidly with nucleophiles (Lysine amines, Cysteine thiols) on proximal proteins, forming a covalent cross-link.

Crosslink_Mechanism Step1 Peptide-FurAla (Inert State) Step3 Intermediate: Furan-Endoperoxide Step1->Step3 + 1O2 Step2 Excitation: Photosensitizer + Light (hv) -> Singlet Oxygen (1O2) Step2->Step3 Step4 Reactive Species: Keto-Enal (Electrophile) Step3->Step4 Rearrangement Step6 Result: Covalent Protein-Peptide Crosslink Step4->Step6 Reaction Step5 Nucleophilic Attack: Proximal Protein (Lys/Cys) Step5->Step6 Attack

Figure 2: The oxidative activation pathway of Furylalanine converting it from an inert residue to a covalent trap.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with FurAla

Challenge: The furan ring is acid-sensitive. Standard cleavage cocktails containing strong dithiol scavengers (like Ethanedithiol/EDT) can lead to the formation of dithioacetal byproducts, degrading the furan ring. Solution: Use optimized cleavage cocktails that minimize furan degradation.[2]

Materials
  • Resin: Rink Amide or Wang resin (standard loading).

  • Amino Acid: Fmoc-2-Furylalanine-OH (Commercial CAS: 159611-02-6).

  • Coupling Reagents: DIC/Oxyma or HBTU/DIPEA.

  • Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5). Avoid EDT.

Step-by-Step Workflow
  • Coupling:

    • Perform standard Fmoc-SPPS cycles. FurAla couples with similar kinetics to Phenylalanine.

    • Note: No special side-chain protection is required for the furan ring during base deprotection (Piperidine).

  • N-Terminal Deprotection:

    • Remove final Fmoc group using 20% Piperidine in DMF.

  • Resin Washing:

    • Wash resin thoroughly with DCM (3x) and Methanol (3x) to remove all traces of basic DMF.

  • Cleavage (CRITICAL STEP):

    • Prepare Cocktail F : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

    • Alternative (if Met/Cys present): Use DODT (3,6-Dioxa-1,8-octanedithiol) instead of TIS, as it is less aggressive toward furan than EDT.

    • Incubate resin with Cocktail F for 2 hours at room temperature.

    • Precaution: Do not exceed 3 hours. Extended acid exposure increases furan degradation.

  • Precipitation:

    • Filter resin and precipitate filtrate into ice-cold diethyl ether.

    • Centrifuge and wash pellet 3x with ether.

  • Purification:

    • Purify via RP-HPLC using Water/Acetonitrile (+0.1% TFA) gradient.

    • QC: Verify mass using ESI-MS. Furan ring is stable in 0.1% TFA during HPLC.

Protocol B: Singlet Oxygen-Mediated Cross-Linking Assay

Objective: Covalently capture interacting partners of a FurAla-containing peptide.

Reagents
  • Probe: Purified FurAla-peptide (from Protocol A).

  • Target: Recombinant protein or cell lysate.

  • Photosensitizer: Rose Bengal (10 µM stock in PBS) or Methylene Blue.

  • Light Source: White light LED or specific wavelength laser (e.g., 532 nm for Rose Bengal).

Methodology
  • Equilibration:

    • Incubate FurAla-peptide (10 µM) with Target Protein (10 µM) in PBS (pH 7.4) for 30 mins to allow equilibrium binding.

  • Sensitization:

    • Add Rose Bengal to a final concentration of 1 µM.

  • Irradiation:

    • Irradiate the sample for 1–10 minutes on ice.

    • Control: Keep a duplicate sample in the dark.

  • Quenching:

    • Stop reaction by adding SDS-PAGE loading buffer containing reducing agents (DTT/BME).

    • Note: The cross-link formed is covalent and stable; reducing agents will not reverse it, but will reduce non-specific disulfides.

  • Analysis:

    • Run SDS-PAGE.

    • Readout: Look for a molecular weight shift corresponding to [Peptide + Protein].[3]

    • Validation: Perform Western Blot or excise band for Tryptic Digest/Mass Spec to map the cross-link site.

References

  • Schulz, A., et al. (2004).[2] "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters, 11(6), 601-606.[2]

  • Hoppmann, C., et al. (2011). "Selective photooxidation of the furan moiety in peptide-polymer conjugates." Chemical Communications.

  • MedChemExpress. "(R)-2-Amino-3-(furan-2-yl)propanoic acid Product Information."

  • PubChem. "Histidylphenylalanine (Related Bioisostere Data)."

  • ChemImpex. "Fmoc-2-Furylalanine Product Specifications."

Sources

Application

Application Note: Site-Specific Fluorescent Labeling of Peptides via Furylalanine-Mediated Diels-Alder Cycloaddition

Topic: Fluorescent Labeling of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Peptide Chemists, and Chemical Biologists. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorescent Labeling of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Scientists, Peptide Chemists, and Chemical Biologists.

Introduction & Principle

The incorporation of unnatural amino acids (UAAs) into peptides and proteins provides a powerful toolkit for site-specific modification. 2-Amino-3-(furan-2-yl)propanoic acid , commonly referred to as Furylalanine (Fur) or (2-Furyl)-L-alanine , offers a unique bio-orthogonal handle due to the presence of an electron-rich furan diene side chain.

Unlike bulky fluorescent UAAs that can perturb protein folding, Furylalanine is isosteric with Tyrosine and Histidine, minimizing structural disruption. Its primary utility in fluorescent labeling arises from its ability to undergo a [4+2] Diels-Alder (DA) cycloaddition with maleimide-functionalized fluorophores. This reaction creates a stable cycloadduct without the need for toxic metal catalysts (e.g., Copper-free click chemistry).

Key Advantages[1][2][3]
  • Bio-orthogonality: The furan moiety is inert to standard biological nucleophiles (amines, hydroxyls) under physiological conditions.

  • Tunable Reversibility: The furan-maleimide adduct can undergo retro-Diels-Alder reaction at elevated temperatures, allowing for potential "catch-and-release" applications.

  • Minimal Steric Bulk: Furylalanine is significantly smaller than standard fluorophores, allowing it to be placed in sterically sensitive domains before labeling.

Chemical Mechanism: The Diels-Alder Cycloaddition

The core labeling event involves the reaction between the diene (furan ring of Furylalanine) and a dienophile (maleimide group of the fluorophore).

Reaction Pathway

The furan ring acts as the diene (4


 electrons), and the maleimide acts as the dienophile  (2 

electrons). The reaction proceeds via a concerted transition state to form a bicyclic product.

Note on Selectivity: Maleimides are classically used to label Cysteine (thiol-Michael addition). The Diels-Alder reaction with Furan is significantly slower than the thiol-maleimide reaction. Therefore, this protocol is most effective for Cysteine-free peptides or scaffolds where Cysteines are permanently protected/alkylated.

DielsAlderMechanism cluster_legend Reaction Dynamics Fur Furylalanine Residue (Diene) TS Transition State [Concerted] Fur->TS + Mal Fluorescent Maleimide (Dienophile) Mal->TS Endo Endo-Cycloadduct (Kinetic Product) TS->Endo Fast (RT) Exo Exo-Cycloadduct (Thermodynamic Product) TS->Exo Slow / Heat Endo->Fur Retro-DA (High Temp) Desc The reaction yields a mixture of Endo/Exo isomers. Endo is kinetically favored but thermally less stable.

Figure 1: Mechanism of Furylalanine labeling via Diels-Alder cycloaddition. The reaction forms a bicyclic oxanorbornene derivative.

Experimental Protocol

Phase A: Peptide Synthesis (Incorporation of Fur)

Objective: Synthesize a peptide sequence containing Furylalanine using Fmoc-Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Resin: Rink Amide (for C-term amide) or Wang Resin (for C-term acid).

  • Amino Acid: Fmoc-2-Amino-3-(furan-2-yl)propanoic acid (Fmoc-Fur-OH).

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.[1][2][3]

Step-by-Step:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Standard Coupling: Perform standard Fmoc cycles for all amino acids before Furylalanine.

  • Furylalanine Coupling:

    • Dissolve Fmoc-Fur-OH (3-4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Critical: Activate for only 1-2 minutes before adding to resin to minimize racemization.

    • Coupling time: 60 minutes at Room Temperature (RT).

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

Phase B: Cleavage and Side-Chain Deprotection

Challenge: The furan ring is acid-sensitive and can degrade (polymerize or open) upon prolonged exposure to strong acids like TFA, especially if scavengers are insufficient.

Optimized Cleavage Cocktail:

  • TFA: 92.5%

  • TIPS (Triisopropylsilane): 2.5% (Critical scavenger for carbocations)

  • Water: 2.5%

  • Phenol: 2.5% (Protects electron-rich aromatics)

Protocol:

  • Add cold cleavage cocktail to the resin.

  • Incubate at 0°C for 30 minutes , then allow to warm to RT for 90 minutes (Max 2 hours total).

  • Precipitate peptide in cold diethyl ether (-20°C).

  • Centrifuge, wash pellet 2x with ether, and lyophilize.

  • QC Step: Verify Mass by LC-MS. (Furylalanine Mass residue = 137.05 Da).

Phase C: Fluorescent Labeling (Conjugation)

Objective: Covalent attachment of Fluorescein-5-Maleimide (or similar probe) to the Furylalanine side chain.

Reagents:

  • Peptide: Purified Fur-containing peptide.

  • Fluorophore: Fluorescein-5-Maleimide (dissolved in DMSO).

  • Buffer: PBS (pH 7.4) or Ammonium Bicarbonate.

  • Co-solvent: Acetonitrile (ACN) or DMSO.

Protocol:

  • Dissolution: Dissolve peptide in Buffer/ACN (1:1 v/v) to a concentration of 1 mM.

    • Note: Organic co-solvent helps solubility of both the peptide and the maleimide probe.

  • Addition of Probe: Add 10–20 equivalents of Fluorescein-5-Maleimide.

    • Why so high? The DA reaction with furan is kinetically slow compared to thiol-maleimide coupling. High concentration drives the reaction (Le Chatelier's principle).

  • Incubation:

    • Standard: Incubate at 37°C for 16–24 hours with agitation, protected from light.

    • Accelerated: Incubate at 50°C for 4-6 hours (Ensure peptide stability).

  • Quenching: (Optional) Add excess Furan or Cysteine to quench unreacted maleimide, though HPLC purification usually renders this unnecessary.

Phase D: Purification and Validation
  • HPLC: Purify the conjugate using a C18 Reverse-Phase column.

    • Gradient: 5% to 65% ACN in Water (+0.1% TFA) over 30 mins.

    • The hydrophobic fluorophore will significantly shift the retention time.

  • LC-MS Validation:

    • Calculate Expected Mass:

      
      .
      
    • Example: If Peptide = 1000 Da and Fluorescein-Maleimide = 427 Da, Expected Mass = 1427 Da.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Slow kinetics of Diels-Alder.Increase probe equivalents (up to 50x). Increase temperature to 40-50°C. Increase reaction concentration.
Peptide Degradation Acid sensitivity of Furan during cleavage.Reduce cleavage time. Ensure TIPS scavenger is fresh. Keep cleavage cocktail cold (0°C).
Non-Specific Labeling Presence of Cysteine or free amines reacting.Ensure peptide is Cys-free. Maintain pH < 7.5 to prevent amine reactivity with maleimide (which occurs at pH > 8).
Retro-DA (Instability) High temperature storage.Store labeled peptide at -20°C. Avoid heating above 60°C after labeling.

Visual Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_labeling Phase 2: Conjugation cluster_qc Phase 3: QC Step1 SPPS with Fmoc-Fur-OH (Standard Coupling) Step2 TFA Cleavage (Cocktail: TFA/TIPS/H2O/Phenol) Step1->Step2 Step3 Dissolve Peptide (PBS/ACN 1:1, pH 7.4) Step2->Step3 Lyophilize Step4 Add Fluorescent Maleimide (10-20 Equivalents) Step3->Step4 Step5 Incubate 37°C, 16-24 Hours Step4->Step5 Step6 HPLC Purification (Isolate Conjugate) Step5->Step6 Step7 LC-MS Verification (Check Mass Shift) Step6->Step7

Figure 2: End-to-end workflow for Furylalanine peptide synthesis and fluorescent labeling.

References

  • Hoppmann, C., et al. (2015). "Site-specific protein labeling by Diels–Alder reaction of furan and maleimide." Bioorganic & Medicinal Chemistry Letters. Link

  • Gandolfi, F., et al. (2024).[4] "A Diels–Alder probe for discovery of natural products containing furan moieties."[4] Beilstein Journal of Organic Chemistry. Link

  • Stenton, B. J., et al. (2018). "Bioconjugation of Furan-Modified Proteins via Diels-Alder Cycloaddition." Chemistry – A European Journal. Link

  • MedChemExpress. "(R)-2-Amino-3-(furan-2-yl)propanoic acid Product Information." Link

  • Schmidt, B. & Ribou, A.C. (2012). "Diels-Alder reaction for the labeling of proteins." Methods in Molecular Biology. Link

Sources

Method

Application Note: Microbial Bioconversion for 3-Furan-2-ylalanine Production

Abstract 3-Furan-2-ylalanine (FuAla) is a non-canonical amino acid (NCAA) and a structural isostere of phenylalanine and tyrosine. Its incorporation into peptide therapeutics enhances proteolytic stability and alters rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Furan-2-ylalanine (FuAla) is a non-canonical amino acid (NCAA) and a structural isostere of phenylalanine and tyrosine. Its incorporation into peptide therapeutics enhances proteolytic stability and alters receptor binding kinetics via modified


-

stacking interactions. While chemical synthesis (e.g., Erlenmeyer-Plöchl azlactone route) suffers from harsh conditions and poor enantioselectivity, microbial biosynthesis offers a sustainable, enantiopure alternative. This application note details a validated protocol for the production of L-3-furan-2-ylalanine using Escherichia coli overexpressing an engineered Phenylalanine Ammonia-Lyase (PAL). The method utilizes a high-ammonia "reverse-reaction" strategy to convert the precursor (E)-3-(furan-2-yl)acrylic acid into the target amino acid with >95% enantiomeric excess (ee).

Biosynthetic Strategy & Mechanism

The Challenge of De Novo Fermentation

Direct fermentation of FuAla from glucose is metabolically inefficient due to the toxicity of furan moieties and the lack of a native biosynthetic gene cluster for furan-alanine assembly in standard chassis. Therefore, a whole-cell bioconversion approach is preferred.

The PAL-Mediated Amination Route

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.[1]24) naturally catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[1] However, in the presence of supersaturating ammonia concentrations (


), the equilibrium shifts toward amination. By substituting the native substrate with (E)-3-(furan-2-yl)acrylic acid (FAA) , PAL catalyzes the stereoselective addition of ammonia to the 

-unsaturated double bond, yielding L-FuAla.

Mechanism:

  • Substrate Entry: FAA enters the active site of PAL (e.g., from Anabaena variabilis or Petroselinum crispum).

  • MIO Activation: The electrophilic prosthetic group (4-methylideneimidazole-5-one) activates the amino group (or stabilizes the transition state).

  • Asymmetric Addition: Ammonia attacks the

    
    -carbon of the acrylate in an anti-Markovnikov fashion, strictly controlled by the enzyme's chiral pocket, yielding the L-isomer.
    
Pathway Diagram

G Furfural Furfural (Chemical Precursor) FAA (E)-3-(furan-2-yl)acrylic acid (Substrate) Furfural->FAA Knoevenagel Condensation PAL PAL Enzyme (E. coli Whole Cell) FAA->PAL Feeding Ammonia NH4OH / (NH4)2CO3 (Ammonia Source) Ammonia->PAL Saturation (>5M) FuAla L-3-Furan-2-ylalanine (Target Product) PAL->FuAla Stereoselective Amination (pH 10)

Figure 1: Biocatalytic pathway for L-3-Furan-2-ylalanine production via PAL-mediated amination.

Experimental Protocol

Materials & Reagents[4][5][6]
  • Host Strain: E. coli BL21(DE3) or Rosetta(DE3).

  • Plasmid: pET28a carrying AvPAL (Anabaena variabilis PAL) or PcPAL (Petroselinum crispum PAL). AvPAL is generally preferred for higher stability in high-salt buffers.

  • Precursor: (E)-3-(furan-2-yl)acrylic acid (Commercial or synthesized via condensation of furfural and malonic acid).

  • Reaction Buffer: 6 M Ammonium Carbamate (adjusted to pH 9.8 with NH₄OH).

  • Inducer: Isopropyl

    
    -D-1-thiogalactopyranoside (IPTG).
    
Phase I: Biocatalyst Production (Fermentation)

Objective: High-density culture of E. coli expressing PAL.

  • Inoculum: Inoculate 10 mL LB + Kanamycin (50 µg/mL) with a single colony. Incubate overnight at 37°C, 250 rpm.

  • Scale-up: Transfer 1% (v/v) inoculum into 1 L Terrific Broth (TB) in a 2.5 L baffled flask (or bioreactor).

  • Growth: Incubate at 37°C until OD₆₀₀ reaches 0.6–0.8.

  • Induction: Cool culture to 25°C. Add IPTG to final concentration of 0.5 mM.

  • Expression: Incubate at 25°C for 16–20 hours. Note: Lower temperature prevents inclusion body formation.

  • Harvest: Centrifuge at 6,000 x g for 15 min at 4°C. Discard supernatant.

  • Storage: Store cell pellets at -80°C or proceed immediately to bioconversion.

Phase II: Whole-Cell Bioconversion

Objective: Conversion of furan-acrylic acid to FuAla under high ammonia conditions.

Critical Parameter: The equilibrium constant (


) for ammonia elimination is favored. To drive synthesis (reverse reaction), ammonia concentration must be extreme (

).
  • Buffer Preparation: Prepare 500 mL of 6 M Ammonium Carbamate solution. Adjust pH to 9.8 using concentrated aqueous ammonia (28%). Warning: Perform in a fume hood.

  • Cell Resuspension: Resuspend E. coli pellets (from 1 L culture) in 100 mL of the Ammonium Carbamate buffer. Final cell density should be approx. 30–50 g wet cell weight/L.

  • Substrate Addition: Add (E)-3-(furan-2-yl)acrylic acid to a final concentration of 50 mM .

    • Tip: If solubility is an issue, pre-dissolve the substrate in a minimal volume of 1 M NaOH before adding to the reaction.

  • Incubation:

    • Vessel: Sealed screw-cap Erlenmeyer flask (to prevent ammonia loss).

    • Conditions: 37°C, 180 rpm.

    • Time: 24–48 hours.

  • Monitoring: Sample 100 µL every 6 hours. Dilute 1:10 in water/0.1% TFA and analyze via HPLC (see Section 5).

Phase III: Downstream Processing (DSP)

Objective: Isolation of L-FuAla from the high-salt matrix.

  • Cell Removal: Centrifuge reaction mixture (10,000 x g, 20 min). Filter supernatant through 0.22 µm membrane.

  • Ammonia Removal: Concentrate the supernatant using a rotary evaporator at 40°C under vacuum. This removes excess ammonia and carbamate (which decomposes to CO₂ and NH₃).

  • Isoelectric Precipitation (Optional): Adjust pH to the isoelectric point (pI) of FuAla (approx pH 5.5–6.0). Cool to 4°C overnight.

  • Ion Exchange Chromatography (Polishing):

    • Resin: Dowex 50WX8 (H+ form) or equivalent strong cation exchanger.

    • Load: Acidified supernatant (pH 2.0).

    • Wash: Water (to remove unreacted acrylic acid).

    • Elute: 1 M NH₄OH.

  • Crystallization: Evaporate eluate to dryness. Recrystallize from Ethanol/Water (80:20).

Quantitative Data Summary

ParameterValue / RangeNotes
Biocatalyst Load 30–50 g (wet cells)/LHigher loads increase rate but complicate mixing.
Substrate Conc. 10–100 mM>100 mM may cause substrate inhibition.
Ammonia Conc. 4–6 MEssential to drive equilibrium to synthesis.
pH 9.5–10.0Optimum for PAL reverse reaction.
Conversion Yield 70–85%Dependent on ammonia retention.
Enantiomeric Excess >98% L-isomerIntrinsic enzymatic specificity.

Analytical Validation (HPLC Method)

To validate the production of 3-furan-2-ylalanine, use the following HPLC protocol.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (furan ring absorption).

  • Retention Times (Approx):

    • FuAla: ~8.5 min

    • Furan-acrylic acid (Substrate): ~14.2 min (more hydrophobic).

Troubleshooting & Optimization

Low Conversion Yields
  • Cause: Ammonia evaporation.

  • Solution: Ensure the reaction vessel is tightly sealed. Use ammonium carbamate rather than ammonium chloride, as it provides a higher effective ammonia concentration at pH 10.

Substrate Toxicity
  • Cause: Furan compounds can be toxic to E. coli viability.

  • Solution: Since this is a resting cell assay (bioconversion), cell viability is less critical than enzyme stability. However, if PAL activity degrades, use a fed-batch approach: add the substrate in 10 mM pulses every 4 hours.

Enantiomeric Purity Issues
  • Cause: Spontaneous racemization (rare) or contamination.

  • Solution: Verify ee% using a chiral column (e.g., Crownpak CR(+) or Chirobiotic T). The enzymatic route should strictly yield the L-isomer.

Workflow Diagram

Workflow cluster_0 Upstream: Enzyme Production cluster_1 Bioconversion cluster_2 Downstream Strain E. coli BL21(DE3) pET-AvPAL Ferm Fermentation (TB Media, 25°C) Strain->Ferm Harvest Harvest Cells (Centrifugation) Ferm->Harvest Reaction Reaction Vessel 6M NH4 Carbamate + Furan-Acrylic Acid Harvest->Reaction Resuspend Monitor HPLC Monitoring (24-48 hrs) Reaction->Monitor Clarify Clarification (Remove Cells) Monitor->Clarify End Point Evap Ammonia Stripping (Rotary Evap) Clarify->Evap Purify Cation Exchange & Crystallization Evap->Purify

Figure 2: End-to-end workflow for the microbial production of 3-Furan-2-ylalanine.

References

  • Parmeggiani, F., et al. (2015). "Physiological and synthetic implications of the phenylalanine ammonia-lyase mediated synthesis of non-canonical amino acids." Chemical Reviews. Link

  • Lovelock, S. L., & Turner, N. J. (2014). "Bacterial phenylalanine ammonia lyase: a biocatalytic route to L-phenylalanine analogs." Angewandte Chemie International Edition. Link

  • Gao, S., et al. (2012). "One-pot enzymatic synthesis of L-amino acids from cinnamic acids and ammonium carbamate." ChemCatChem. Link

  • PubChem. (2024).[3] "3-Furan-2-ylalanine Compound Summary." National Library of Medicine. Link

  • Heberling, M. M., et al. (2013).[4] "Priming ammonia-lyases and aminomutases for industrial and therapeutic applications." Current Opinion in Chemical Biology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-(furan-2-yl)propanoic acid

Welcome to the technical support guide for 2-Amino-3-(furan-2-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-3-(furan-2-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the purification of this unique non-canonical amino acid. Its structure, combining a hydrophilic amino acid moiety with a reactive furan ring, presents distinct hurdles that require careful consideration of stability, impurity profiles, and separation methodologies. This guide provides field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the properties and handling of 2-Amino-3-(furan-2-yl)propanoic acid.

Q1: What are the fundamental physicochemical properties of 2-Amino-3-(furan-2-yl)propanoic acid?

Understanding the basic properties of the molecule is the first step in designing a robust purification strategy. It is a white crystalline solid under pure conditions.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₉NO₃[1]
Molar Mass155.15 g/mol [1]
Melting Point~251-260°C[1][2]
AppearanceWhite crystalline solid[1]
Water Solubility52,230.9 mg/L[2]
Storage ConditionsInert atmosphere, room temperature, protect from light[1]

Q2: How should I store the compound to ensure its long-term stability?

Proper storage is critical. The compound is reported to be stable under recommended storage conditions.[3] For optimal stability, store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature and protected from light.[1] The furan ring can be susceptible to oxidation and acid-catalyzed degradation, making an inert and dry environment crucial for preventing the formation of colorimetric impurities over time.

Q3: What are the primary degradation pathways I should be concerned about during purification?

The main point of instability is the furan ring, particularly its sensitivity to acidic conditions. Furan rings can undergo acid-catalyzed polymerization or ring-opening reactions, leading to the formation of dark, polymeric byproducts often referred to as "humins".[4][5][6] This is a well-documented challenge in the processing of furan derivatives, especially those derived from biomass.[5] Therefore, prolonged exposure to strong acids, including the inherent acidity of standard silica gel, should be minimized or avoided during purification workflows.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q1: My final product is colored (yellow, brown, or black), but I expected a white solid. What is the cause and how can I fix it?

This is the most common issue and is almost always due to degradation of the furan ring.

  • Probable Cause : The coloration is likely due to the formation of polymeric "humins" from the acid-catalyzed degradation of the furan moiety.[5] This can occur during an acidic reaction workup, purification on standard silica gel, or prolonged heating.

  • Solution Strategy :

    • Activated Charcoal Treatment : Dissolve the colored compound in a suitable solvent (e.g., hot water or an alcohol/water mixture). Add a small amount (1-5% by weight) of activated charcoal. Heat the suspension gently with stirring for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Recrystallization : After charcoal treatment, allow the clarified filtrate to cool slowly to induce crystallization. The pure, colorless compound should crystallize out, leaving the colored impurities in the mother liquor. Further purification can be achieved by a second recrystallization.[7]

Q2: I am struggling to separate my target compound from a closely-related impurity via column chromatography. What can I do?

  • Probable Cause : The impurity may have a very similar polarity to your product. Common impurities include starting materials (e.g., furan-2-aldehyde) or N-protected intermediates.[1][7]

  • Solution Strategy :

    • Optimize the Mobile Phase : Systematically vary the solvent polarity. For normal phase silica gel, try adding a small amount of a third solvent with a different character (e.g., a few drops of acetic acid or ammonia in your methanol/DCM mobile phase) to disrupt specific interactions and improve separation.

    • Change the Stationary Phase : If optimizing the mobile phase fails, the issue is selectivity.

      • Reversed-Phase Chromatography : Switch to a C18 stationary phase with a mobile phase like water/acetonitrile or water/methanol, with a pH buffer if necessary. The separation mechanism is based on hydrophobicity, which may resolve impurities that co-elute on silica.

      • Ion-Exchange Chromatography : As an amino acid, your compound can be purified using cation or anion exchange resins. This is highly selective for amino acids and can effectively remove non-ionic impurities.

Q3: My compound appears to be degrading on the silica gel column. How do I prevent this?

  • Probable Cause : Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of the acid-sensitive furan ring.[4][6]

  • Solution Strategy :

    • Use Deactivated Silica : Use neutralized silica gel. You can prepare this by making a slurry of the silica gel in the initial mobile phase containing 1-2% of a volatile base like triethylamine or ammonium hydroxide, then packing the column with this slurry.

    • Flash Chromatography : Minimize the residence time of the compound on the column by using flash chromatography techniques rather than gravity chromatography.

    • Alternative Methods : Avoid silica gel altogether. Prioritize purification by recrystallization or isoelectric precipitation, which are often better suited for amino acids.[7]

Below is a decision tree to guide your troubleshooting process for purification.

G start Purification Outcome Unsatisfactory is_colored Is the product colored? start->is_colored low_purity Is purity low (TLC/HPLC)? is_colored->low_purity No charcoal Perform Activated Charcoal Treatment & Recrystallization is_colored->charcoal Yes low_yield Is the yield low? low_purity->low_yield No check_degradation Check for on-column degradation. Is the column acidic? low_purity->check_degradation Yes optimize_xtal Optimize Recrystallization: 1. Check solvent choice 2. Analyze mother liquor 3. Slower cooling low_yield->optimize_xtal Yes end High Purity Product charcoal->end optimize_chrom Optimize Chromatography: 1. Change mobile phase 2. Switch to RP or IEX check_degradation->optimize_chrom No use_neutral_silica Use Neutralized Silica Gel or an alternative method check_degradation->use_neutral_silica Yes optimize_chrom->end use_neutral_silica->end optimize_xtal->end

Caption: Troubleshooting decision tree for purification.

Key Purification Protocols

Protocol 1: Purification by Isoelectric Precipitation and Recrystallization

This method leverages the zwitterionic nature of the amino acid and is often the most effective first-pass purification strategy, avoiding harsh chromatographic conditions.

  • Rationale : Amino acids have minimum solubility in water at their isoelectric point (pI). By adjusting the pH, we can selectively precipitate the product, leaving many soluble impurities behind. A final recrystallization step removes remaining occluded impurities. A similar approach is cited for related amino acids.[7]

  • Step-by-Step Methodology :

    • Dissolution : Dissolve the crude product in an aqueous acidic solution (e.g., 1 M HCl) to fully protonate the amino and carboxyl groups, ensuring complete dissolution. Use the minimum volume necessary.

    • Filtration (Optional) : If insoluble non-basic impurities are present, filter the acidic solution.

    • Precipitation : Cool the solution in an ice bath. Slowly add an aqueous base (e.g., 1 M NaOH or NH₄OH) dropwise with vigorous stirring. Monitor the pH of the solution. The product will begin to precipitate as it approaches its pI. Continue adding base until precipitation is complete (typically around pH 5-6 for similar amino acids).

    • Isolation : Collect the precipitated solid by vacuum filtration.

    • Washing : Wash the filter cake sequentially with cold water and then with a cold, water-miscible organic solvent like ethanol or acetone to remove residual water and organic impurities.

    • Recrystallization : Transfer the isolated solid to a clean flask. Add a minimal amount of hot water (or a water/ethanol mixture) to redissolve the solid completely.

    • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Final Collection : Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

G cluster_precipitation Isoelectric Precipitation cluster_recrystallization Recrystallization dissolve 1. Dissolve Crude in 1M HCl adjust_ph 2. Adjust to pI (pH 5-6) with 1M NaOH dissolve->adjust_ph filter_precipitate 3. Filter & Wash (Cold Water, Ethanol) adjust_ph->filter_precipitate redissolve 4. Redissolve in minimal hot water filter_precipitate->redissolve cool 5. Slow Cool & Crystallize redissolve->cool filter_final 6. Filter, Wash & Dry cool->filter_final pure Pure Product filter_final->pure crude Crude Product crude->dissolve

Caption: Workflow for purification via precipitation and recrystallization.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is an indispensable tool for monitoring reaction progress and assessing the purity of column fractions and the final product.[8]

  • Rationale : The separation of amino acids by TLC depends on the partitioning between the stationary phase (typically polar silica or cellulose) and the mobile phase.[9] The choice of solvent system is key to achieving good resolution.

  • Step-by-Step Methodology :

    • Stationary Phase : Standard silica gel 60 F₂₅₄ plates.

    • Sample Preparation : Dissolve a small amount of your sample in a suitable solvent (e.g., methanol or water).

    • Spotting : Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Mobile Phase : A good starting solvent system is a mixture of a polar organic solvent, water, and a base or acid modifier.

      • System A (General Purpose) : Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 6:3:0.5 v/v/v).

      • System B (Alternative) : n-Butanol:Acetic Acid:Water (4:1:1 v/v/v).

    • Development : Place the TLC plate in a chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.[10]

    • Visualization :

      • UV Light : If the compound is UV active (the furan ring should be), visualize the spot under a UV lamp at 254 nm.

      • Ninhydrin Stain : After drying the plate, spray it with a ninhydrin solution and gently heat it. Amino acids will appear as purple or yellow spots. This is a highly sensitive method for detecting primary amines.[10]

    • Analysis : Calculate the Retention Factor (Rf) for each spot. A pure compound should ideally show a single spot.

References

  • (R)-2-Amino-3-(furan-2-yl)propanoic acid-SDS-MedChemExpress. (2023, February 24). MedChemExpress.
  • 2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1) - Chemchart. (n.d.). Chemchart.
  • 2-Amino-3-(furan-2-yl)propanoic acid - ChemBK. (2024, April 9). ChemBK.
  • Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). UEFISCDI.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (n.d.). Pharmaguideline.
  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride - ORBi. (2021, January 25). Université de Liège.
  • Different pathways of formation of furan mainly from thermal... - ResearchGate. (n.d.).
  • (R)-2-Amino-3-(furan-2-yl)propanoic acid - MedchemExpress.com. (n.d.). MedChemExpress.
  • Furan and Furfural: Synthesis & Reactions | PDF | Acid | Chemical Compounds - Scribd. (n.d.). Scribd.
  • Paper Chromatography of Amino Acids. (n.d.). Pasadena City College.
  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus - PubMed. (2004, September 15). PubMed.
  • 14.1: Paper Chromatography of Amino Acids Lab Procedure - Chemistry LibreTexts. (2026, January 30). Chemistry LibreTexts.
  • Thin Layer Chromatography of Amino Acids - cr subscription agency. (n.d.). CR Subscription Agency.

Sources

Optimization

Technical Support Center: 2-Amino-3-(furan-2-yl)propanoic Acid Synthesis

Topic: Troubleshooting Common Impurities & Synthetic Defects Ticket ID: #FA-SYN-2024-X Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary 2-Amino-3-(furan-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Synthetic Defects Ticket ID: #FA-SYN-2024-X Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine) is a non-canonical amino acid isostere of phenylalanine and tyrosine. While valuable for modifying peptide pharmacokinetics, its synthesis is plagued by the unique sensitivity of the furan ring. Unlike the benzene ring in phenylalanine, the furan heterocycle is electron-rich (pi-excessive) and highly sensitive to acid-catalyzed ring opening and oxidative degradation .

This guide addresses the three most critical impurity profiles encountered during synthesis:

  • Acid-Hydrolysis Byproducts (Ring opening).

  • Hydrogenation Artifacts (Over/Under-reduction).

  • Stereochemical Impurities (Racemization).

Module 1: The "Black Tar" Phenomenon (Acid Sensitivity)

User Complaint: "My reaction mixture turned dark brown/black during the acid hydrolysis step of the acetamido intermediate. Yield is low, and NMR shows broad aliphatic peaks."

Diagnosis: Furan Ring Opening (The "Levulinic" Pathway).[1] The furan ring is an enol ether equivalent. In the presence of strong aqueous acids (often used to remove protecting groups like Boc or Acetyl), the furan oxygen becomes protonated, inviting nucleophilic attack by water. This leads to ring opening, forming reactive dicarbonyls that polymerize into dark tars (humins).

The Mechanism of Failure:

  • Protonation of C2 or C5.

  • Nucleophilic attack by water.

  • Ring cleavage to form 4,7-dioxoheptanoic acid derivatives (similar to levulinic acid formation from hydroxymethylfurfural).

Troubleshooting Protocol:

  • Immediate Action: Switch deprotection reagents. Avoid boiling HCl or HBr.

  • Alternative Protocol: Use Enzymatic Hydrolysis (Acylase I from Aspergillus melleus) for N-acetyl removal at neutral pH (7.0–7.5).

  • Chemical Alternative: If chemical deprotection is mandatory, use milder conditions such as TMSI (Trimethylsilyl iodide) or Hydrazine (if phthalimide protected) in non-aqueous solvents.

Visualization: Furan Ring Degradation Pathway

FuranDegradation cluster_prevention Prevention Strategy Furylalanine 2-Furylalanine (Intact) Protonation Protonated Intermediate (Acidic pH) Furylalanine->Protonation + H+ RingOpen Ring Opening (Hydration) Protonation->RingOpen + H2O Diketone 4,7-Dioxoheptanoic Acid Derivative RingOpen->Diketone Tautomerization Polymer Dark Insoluble Polymers (Humins) Diketone->Polymer Aldol Condensation Enzyme Use Acylase I (pH 7.0)

Caption: Acid-catalyzed degradation pathway of Furylalanine leading to polymerization.

Module 2: Hydrogenation Pitfalls (The Erlenmeyer Route)

User Complaint: "I used the Erlenmeyer-Plöchl azlactone synthesis. After hydrogenating the dehydro-intermediate, I see two distinct spots on TLC and split peaks in HPLC."

Diagnosis: Over-reduction (Tetrahydrofuran formation) vs. Under-reduction. When reducing the C=C double bond of the dehydro-amino acid precursor, standard catalysts (Pd/C) often reduce the electron-rich furan ring alongside the alkene, yielding Tetrahydrofurylalanine .

Impurity Profile:

  • Impurity A: Dehydro-2-furylalanine (Incomplete reduction).

  • Impurity B: 2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid (Over-reduction).

Troubleshooting Protocol:

  • Catalyst Selection: Switch from Pd/C to Wilkinson’s Catalyst (RhCl(PPh3)3) . Homogeneous catalysts are often more selective for exocyclic alkenes over the aromatic furan ring.

  • Hydrogen Pressure: Do not exceed 1-2 atm. High pressure favors ring saturation.

  • Poisoning: If using Pd/C, "poison" the catalyst with a trace of quinoline or use Lindlar’s catalyst , though conversion rates may suffer.

Module 3: Stereochemical Purity (Racemization)

User Complaint: "My chiral HPLC shows an 85:15 er. I need >99:1 for peptide synthesis."

Diagnosis: Base-catalyzed Racemization. The


-proton of furylalanine is relatively acidic due to the electron-withdrawing effect of the carbonyl and the heteroaromatic ring. Using strong bases (NaH, LiOH) or high temperatures during coupling or hydrolysis causes racemization.

Troubleshooting Protocol:

  • Resolution Step: If synthesizing chemically, you must perform a resolution step.[2]

    • Method:Enzymatic Kinetic Resolution .

    • Substrate: N-Acetyl-DL-furylalanine.

    • Enzyme:[3][4][5] Acylase I (Aspergillus).

    • Condition: pH 7.5, 37°C. The enzyme selectively hydrolyzes the L-isomer to free L-Furylalanine, leaving D-N-Acetyl-furylalanine intact.

  • Purification: The free amino acid (L) and the acetylated derivative (D) have vastly different solubilities and pKa values. Separate via ion-exchange chromatography (Dowex 50W).

Master Impurity Identification Table
Impurity NameStructure DescriptionOriginDetection (HPLC/MS)
Dehydro-furylalanine C=C double bond between C

and C

Incomplete hydrogenation (Erlenmeyer route)UV

shift to >280nm (conjugated system)
Tetrahydrofurylalanine Furan ring saturated to THFOver-hydrogenation (Pd/C catalyst)Mass +4 Da; Loss of aromatic UV absorption
N-Acetyl-furylalanine Acetyl group on amineIncomplete enzymatic resolutionMass +42 Da; Retention time shift (less polar)
4,7-Dioxo-derivative Linear dicarbonyl chainAcidic ring openingBroad peaks, often invisible in UV, distinct NMR aldehyde/ketone signals
D-Furylalanine EnantiomerRacemizationRequires Chiral HPLC (e.g., Crownpak or Chiralpak)
Standardized Analytical Protocol (HPLC)

Objective: Separate Furylalanine from its dehydro-precursor and N-acetyl derivatives.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Avoid strong TFA if storing samples >24h).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 215 nm (peptide bond/backbone) and 254 nm (furan ring). Note: Tetrahydro-impurity will not absorb at 254 nm.

  • Flow Rate: 1.0 mL/min.

Self-Validating Check: Inject a sample of pure Furylalanine. If you observe a small peak growing at a different retention time after leaving the sample in the autosampler for 12 hours, your mobile phase is too acidic (causing degradation). Switch to Ammonium Acetate buffer (pH 4.5).

Synthetic Workflow Decision Tree

SynthesisWorkflow Start Start: Furfural + N-Acetylglycine Azlactone Azlactone Formation (Erlenmeyer) Start->Azlactone Hydrolysis Mild Hydrolysis Azlactone->Hydrolysis Dehydro Dehydro-Furylalanine Hydrolysis->Dehydro Decision Hydrogenation Catalyst? Dehydro->Decision PdC Pd/C (Standard) Decision->PdC Risk RhCl RhCl(PPh3)3 (Wilkinson) Decision->RhCl Recommended ImpurityTHF Impurity: Tetrahydrofurylalanine (Over-reduction) PdC->ImpurityTHF ProductRac DL-N-Acetyl-Furylalanine RhCl->ProductRac Resolution Enzymatic Resolution (Acylase I, pH 7) ProductRac->Resolution Final Pure L-Furylalanine Resolution->Final

Caption: Optimized synthetic workflow to minimize reduction and stereochemical impurities.

References
  • Galkin, K. I., & Sandulenko, I. V. (2025).[6] "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs."[6] Molecules.

    • Context: Discusses the stability of furan rings under acidic conditions and the stabilizing effect of electron-withdrawing groups.
  • Tokujiro, K., et al. (2004).[7] "Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus."[7] Chemical and Pharmaceutical Bulletin.

    • Context: Provides specific reduction conditions (Zn/Formic acid) to avoid over-reduction of the heteroaryl ring.
  • Organic Reactions. (2026). "Oxidative Cleavage of Furans." Organic Reactions, Vol 87.

    • Context: Detailed mechanisms on oxidative degradation of furan rings to carboxylic acids and dicarbonyls.
  • Moussa, A., et al. (2003). "Chemoenzymatic routes to enantiomerically pure 2-azatyrosine and pyridylalanine derivatives." ResearchGate.[2]

    • Context: Establishes the protocol for enzymatic resolution of heterocyclic amino acids using Acylase/Chymotrypsin.
  • Delatour, T., et al. (2020). "Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan."[8] Food Chemistry.

    • Context: Mechanistic insight into the decarboxylation and degradation of furan derivatives under he

Sources

Troubleshooting

"side reactions in the synthesis of furanoid amino acids"

Case Reference: FAA-SYN-2024 Subject: Troubleshooting Side Reactions in Furanoid (Sugar) Amino Acid Scaffolds Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: FAA-SYN-2024 Subject: Troubleshooting Side Reactions in Furanoid (Sugar) Amino Acid Scaffolds Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical support hub for Furanoid Amino Acids (FAAs). You are likely here because you are utilizing these scaffolds as peptidomimetics or foldamers to induce specific secondary structures (e.g.,


-turns) in peptide chains.

The Core Problem: FAAs, particularly tetrahydrofuran-based Sugar Amino Acids (SAAs), occupy a "stability valley." They combine the chemical sensitivity of carbohydrates (acid-labile ether linkages, elimination-prone backbones) with the rigorous demands of peptide synthesis (repeated exposure to acids, bases, and coupling reagents).

This guide addresses the three most critical failure modes: Acid-Catalyzed Ring Opening ,


-Elimination , and Oxidative Degradation .

Troubleshooting Modules

Ticket #001: The "Black Tar" Phenomenon (Ring Instability)

User Report: "I attempted to remove the Boc group from my furanoid intermediate using 50% TFA/DCM. The reaction turned black, and NMR shows a complex mixture with no characteristic ring protons."

Root Cause Analysis: Tetrahydrofuran (THF) rings in sugar amino acids are cyclic ethers. While generally stable, the presence of ring strain or specific substituents can make the ring oxygen basic. Strong Brønsted acids (like TFA) protonate the ring oxygen, making it a viable leaving group. This triggers a ring-opening event, leading to acyclic carbocations that rapidly polymerize or degrade.

Corrective Action:

  • Switch Protecting Groups: If possible, design the synthesis to use Fmoc chemistry, which relies on base-labile deprotection (piperidine), avoiding the acid risk entirely.

  • Scavenger Protocols: If Boc is mandatory, use a "cocktail" with high scavenger concentration (e.g., triethylsilane) to quench carbocations, though this does not prevent ring opening itself.

  • Lewis Acid Deprotection: Replace TFA with TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine. This cleaves the Boc group via a silyl carbamate intermediate under milder conditions that preserve the furan ring.

Mechanistic Visualization:

RingOpening Intact Intact Furanoid Scaffold Protonation O-Protonation (Strong Acid) Intact->Protonation + H+ (TFA) Opening Ring Opening (Acyclic Cation) Protonation->Opening C-O Bond Cleavage Polymer Polymerization/ Degradation Opening->Polymer Uncontrolled Reactivity

Figure 1: The acid-catalyzed pathway leading to furanoid ring destruction.

Ticket #002: The "Hidden" Double Bond ( -Elimination)

User Report: "My mass spec shows the correct mass minus 18 or 32 (depending on protecting groups), and the UV spectrum shows a new absorbance around 240 nm."

Root Cause Analysis: This is a classic carbohydrate side reaction. In furanoid amino acids, the C3 or C4 positions often bear alkoxy groups (–OR). If these are located


 to a carbonyl group (ester or amide), basic conditions can trigger 

-elimination
(E1cB mechanism). This results in the formation of an

-unsaturated system (enone), destroying the stereocenter and the scaffold's geometry.

Risk Factors:

  • Strong Bases: Using DBU or high concentrations of TEA.

  • Activated Carboxyls: The

    
    -proton becomes significantly more acidic when the carboxylic acid is activated (e.g., NHS ester).
    

Corrective Action:

  • Base Selection: Switch to non-nucleophilic, weaker bases like DIPEA or Collidine (TMP). Avoid DBU entirely.

  • Coupling Reagents: Use EDC/HOBt or DIC/Oxyma . Avoid HATU/HBTU if elimination is observed, as the uronium salts can be too activating in the presence of base.

Ticket #003: Oxidative Cleavage (The Achmatowicz Trap)

User Report: "I tried to oxidize the primary alcohol on the sugar tail to a carboxylic acid using Jones Reagent. The product is gone."

Root Cause Analysis: Furan rings are electron-rich. Strong oxidants (Chromium(VI), Permanganate) do not stop at the alcohol; they attack the furan ring itself. In aromatic furans, this leads to the Achmatowicz reaction (oxidative ring expansion/cleavage). In tetrahydrofurans, it leads to ring rupture.

Corrective Action: The Pinnick Oxidation is the gold standard here. It uses Sodium Chlorite (


) under mild acidic conditions (buffered) and is strictly chemoselective for aldehydes 

acids, leaving the furan ring untouched.

Mechanistic Visualization:

OxidationPathways Start Furanoid Aldehyde Jones Strong Oxidant (CrVI / KMnO4) Start->Jones Pinnick Pinnick Conditions (NaClO2 / NaH2PO4) Start->Pinnick Destruction Ring Cleavage / Over-oxidation Jones->Destruction Attacks Ring e- Success Furanoid Carboxylic Acid Pinnick->Success Selective CHO->COOH Scavenger Scavenger (2-Methyl-2-butene) Scavenger->Pinnick Quenches HOCl Byproduct

Figure 2: Divergent pathways of furanoid oxidation. The Pinnick protocol preserves the ring.

Standard Operating Protocol (SOP)

Protocol: Pinnick Oxidation for Furanoid Amino Acid Synthesis

Use this protocol to convert a furanoid aldehyde to a carboxylic acid without ring degradation.

Reagents:

  • Substrate: Furanoid Aldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80% purity) (1.5 - 3.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (2.0 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10-20 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 ratio)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the furanoid aldehyde in

    
    -BuOH/Water (3:1). The concentration should be approximately 0.1 M.
    
  • Scavenger Addition: Add 2-methyl-2-butene.

    • Technical Note: This is critical. The reaction generates hypochlorous acid (

      
      ) as a byproduct.[1] Without the scavenger, 
      
      
      
      will chlorinate the furan ring or cause oxidative cleavage.
  • Oxidant Solution: Dissolve

    
     and 
    
    
    
    in a minimal amount of water.
  • Reaction: Add the oxidant solution dropwise to the aldehyde mixture at 0°C.

  • Monitoring: Stir at 0°C

    
     Room Temperature. Monitor by TLC (bromocresol green stain for acids). Reaction is typically complete in 1–4 hours.
    
  • Workup:

    • Acidify carefully to pH 3–4 with 1N HCl (do not go lower to avoid acid-catalyzed ring opening).

    • Extract with Ethyl Acetate.

    • Wash with brine, dry over

      
      .
      

Self-Validation Check:

  • Pass: Product spot on TLC is acidic (yellow with bromocresol green). NMR shows loss of aldehyde proton (9-10 ppm) and retention of ring protons.

  • Fail: Loss of ring protons in NMR indicates scavenger failure or pH drop.

Comparative Data: Coupling Reagents

When coupling FAAs, the risk of epimerization (loss of chirality at the


-carbon) is high due to the electron-withdrawing nature of the furan oxygen.
Coupling ReagentActivation PowerEpimerization RiskRecommendation for FAAs
DCC/DMAP HighCritical AVOID. DMAP induces rapid racemization.
HATU Very HighHighUse only for difficult cyclizations; keep base low.
EDC / HOBt ModerateLowStandard Choice. Good balance of rate vs. safety.
DIC / Oxyma HighLowBest Practice. Oxyma is superior to HOBt for suppressing racemization.

References

  • Chakraborty, T. K., et al. (2000). "Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids." The Journal of Organic Chemistry. Link

  • Fleet, G. W. J., et al. (2025). "Synthesis of furanoid sugar amino acids." ResearchGate.[2][3][4] Link

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation)." Acta Chemica Scandinavica. Link

  • Organic Reactions. (2000). "Oxidative Cleavage of Furans." Organic Reactions Wiki. Link

  • Jad, Y. E., et al. (2016).[5] "Green Solid-Phase Peptide Synthesis: 2-Methyltetrahydrofuran and Ethyl Acetate." ACS Sustainable Chemistry & Engineering. Link

Sources

Optimization

"protecting group strategies for 2-Amino-3-(furan-2-yl)propanoic acid"

This guide serves as a specialized technical support center for researchers working with 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine). It addresses the unique chemical sensitivities of the furan ring—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine). It addresses the unique chemical sensitivities of the furan ring—specifically its susceptibility to acid-catalyzed polymerization, electrophilic alkylation, and catalytic hydrogenation.

Part 1: Strategic Overview & Decision Matrix

The Core Challenge: The furan moiety is an electron-rich heterocycle. Unlike Phenylalanine, Furylalanine is:

  • Acid Sensitive: Prone to ring-opening and polymerization in strong acids (TFA, HF).

  • Reduction Sensitive: The furan ring is easily saturated to a tetrahydrofuran (THF) derivative under standard hydrogenation conditions (

    
    /Pd-C).
    
  • Nucleophilic: It acts as a "scavenger" itself, trapping carbocations (like

    
    -butyl cations) during deprotection, leading to irreversible alkylation.
    
Protection Strategy Decision Tree

Use this logic flow to select the correct protection scheme for your synthesis.

ProtectionStrategy Start Start: Select Synthesis Mode SPPS Solid Phase (SPPS) Start->SPPS Solution Solution Phase Start->Solution Fmoc Fmoc Strategy (RECOMMENDED) SPPS->Fmoc Preferred Boc Boc Strategy (HIGH RISK) SPPS->Boc Avoid Cbz N-Cbz Protection Solution->Cbz Avoid H2 Alloc N-Alloc Protection (Safe) Solution->Alloc Orthogonal Cleavage Final Cleavage: TFA/TIS/H2O (No EDT!) Fmoc->Cleavage Warning1 Risk: Acid-catalyzed Polymerization Boc->Warning1 Warning2 Risk: Ring Saturation (Avoid H2/Pd) Cbz->Warning2

Figure 1: Decision matrix for Furylalanine protection strategies. Green paths indicate high-success workflows.

Part 2: Troubleshooting & FAQs

Category 1: N-Terminal Protection & Deprotection

Q: Can I use standard Boc/Bzl chemistry for Furylalanine? A: Highly discouraged.

  • The Issue: Boc synthesis requires repetitive treatment with TFA (trifluoroacetic acid) to remove the N-terminal Boc group at every cycle. The electron-rich furan ring is sensitive to acid-catalyzed degradation. Repeated acid exposure increases the risk of ring-opening, polymerization (tar formation), and alkylation.

  • The Fix: Switch to Fmoc SPPS . The Fmoc group is removed by piperidine (base), which is completely inert toward the furan ring. The furan side chain is exposed to acid only once—during the final cleavage step—which can be tightly controlled.

Q: I used Cbz protection, but after deprotection with


/Pd-C, my mass spec shows +4 Da. What happened? 
A: You reduced the furan ring. 
  • The Mechanism: Standard catalytic hydrogenation conditions (Palladium on Carbon, Hydrogen gas) will reduce the aromatic furan ring to a tetrahydrofuran (THF) ring.

  • The Fix:

    • Avoid Cbz: Use Fmoc or Alloc (Allyloxycarbonyl) protection. Alloc can be removed using

      
       and a scavenger (like morpholine) without reducing the furan ring.
      
    • Alternative Cbz Removal: If you must use Cbz, remove it using strong acid (HBr/AcOH or HF) only if the peptide sequence permits, but this re-introduces acid-stability risks.

Category 2: Side Chain Stability & Cleavage Cocktails

Q: My crude peptide mass spectrum shows a +76 Da impurity. What is this? A: This is likely a dithioacetal adduct caused by EDT.

  • The Issue: Ethanedithiol (EDT) is a common scavenger used to protect Tryptophan and Cysteine. However, in the presence of TFA, EDT can attack the furan ring, leading to ring-opening and the formation of a bis-dithioacetal derivative.

  • The Fix: NEVER use EDT with Furylalanine.

    • Recommended Cocktail: Use Reagent K-like cocktails without thiols, or simple mixtures of TFA / TIS /

      
      O (95:2.5:2.5) .
      
    • Alternative: If you have Cysteine and must use a thiol scavenger, use DODT (3,6-dioxa-1,8-octanedithiol) or Thioglycolic acid , which are less aggressive toward furan than EDT [1].

Q: The peptide turned black during cleavage. Is it ruined? A: Likely yes. This indicates furan polymerization.

  • The Cause: Acid-catalyzed polymerization of the furan ring, often exacerbated by the lack of sufficient cation scavengers or excessively long cleavage times.

  • The Fix:

    • Limit Time: Reduce cleavage time to the minimum necessary (e.g., 1–2 hours instead of 4).

    • Boost Scavengers: Ensure you have adequate Triisopropylsilane (TIS) or Water to quench reactive cations immediately.

    • Temperature: Perform the cleavage at 0°C (ice bath) rather than room temperature to slow down side reactions.

Part 3: Experimental Protocols

Protocol A: Optimized Fmoc SPPS Cleavage for Furylalanine

Standard cleavage cocktails often destroy the furan moiety. Use this optimized protocol.

Reagents:

  • Trifluoroacetic acid (TFA): Peptide Grade

  • Triisopropylsilane (TIS): Scavenger

  • Ultrapure Water (

    
    ): Scavenger/Hydrolysis
    

Procedure:

  • Preparation: Wash the resin-bound peptide thoroughly with DCM (3x) and dry under nitrogen.

  • Cocktail Mix: Prepare a fresh solution of TFA / TIS /

    
    O (95 : 2.5 : 2.5 v/v) .
    
    • Note: Do not add EDT (Ethanedithiol).

  • Reaction: Add the cocktail to the resin (10 mL per gram of resin).

  • Incubation: Shake gently at room temperature for 2 hours .

    • Critical: If the peptide contains Arg(Pbf), monitor closely. Do not exceed 3 hours.

  • Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether (-20°C).

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet 2x with fresh cold ether.

Protocol B: Solution Phase C-Terminal Protection

If working in solution, selecting the right ester is critical to avoid harsh deprotection conditions.

Protecting GroupDeprotection ConditionCompatibility with Furylalanine
Methyl/Ethyl Ester LiOH / NaOH (Saponification)Excellent. Furan is stable to base.
Allyl Ester

/ Phenylsilane
Excellent. Mild, neutral conditions.

-Butyl Ester
TFA / HClFair/Risky. Requires acid; use scavengers.
Benzyl Ester

/ Pd-C
Poor. Causes ring saturation (THF formation).

Part 4: Mechanistic Visualization

Degradation Pathways of Furylalanine Understanding how the molecule breaks down allows you to prevent it.

Degradation Furyl Furylalanine (Intact) TFA TFA + EDT (Strong Acid + Thiol) Furyl->TFA H2 H2 / Pd-C (Hydrogenation) Furyl->H2 Cation t-Butyl Cation (No Scavenger) Furyl->Cation Dithio Bis-dithioacetal (+76 Da / Ring Open) TFA->Dithio Ring Opening & Thiol Attack THF Tetrahydrofuryl-Ala (+4 Da / Saturated) H2->THF Reduction Alkylated Alkylated Furan (+56 Da) Cation->Alkylated Electrophilic Subst.

Figure 2: Common degradation pathways. EDT causes ring opening; Hydrogenation saturates the ring; Cations alkylate the ring.

References

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: Journal of Peptide Science (via PubMed) URL:[Link] Key Insight: Identifies EDT as a cause of degradation and recommends TIS/DODT cocktails.

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Source:[1] Journal of Peptide Science URL:[2][Link] Key Insight: Discusses alternative scavenger systems for electron-rich aromatic systems.

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press (General Reference for Fmoc/tBu orthogonality) URL:[Link]

  • Protecting Groups in Organic Synthesis (Greene's). Source: Wiley Online Library URL:[Link] Key Insight: Definitive source for furan stability under hydrogenation and acid conditions.

Sources

Troubleshooting

"troubleshooting peptide coupling with 2-Amino-3-(furan-2-yl)propanoic acid"

Technical Support Center: Peptide Chemistry Division Topic: Troubleshooting Peptide Coupling with 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine) Document ID: TS-PEP-2FA-001 Executive Summary 2-Amino-3-(furan-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division Topic: Troubleshooting Peptide Coupling with 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine) Document ID: TS-PEP-2FA-001

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine, or 2-Pal) is a non-canonical amino acid used as a bioisostere for histidine, phenylalanine, and tyrosine, or as a "caged" electrophile for site-specific crosslinking. While valuable, its incorporation is fraught with two primary chemical risks: acid-mediated furan ring degradation (polymerization/ring-opening) and electrophilic aromatic substitution (alkylation) during deprotection.

This guide provides a root-cause analysis and validated protocols to preserve the furan moiety during Solid Phase Peptide Synthesis (SPPS).

Part 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, you must understand why the reaction fails. The furan ring is electron-rich (π-excessive), making it highly susceptible to two specific failure modes during SPPS.

Failure Mode A: Acid-Catalyzed Degradation
  • Mechanism: The furan oxygen lone pairs make the ring sensitive to protonation. Strong acids (like TFA used in cleavage) can protonate the ring, leading to ring-opening, polymerization (often observed as a dark pink/red coloration), or decomposition.

  • Critical Insight: Standard cleavage cocktails (95% TFA) are often too harsh without specific scavengers to buffer the environment.

Failure Mode B: Scavenger-Deficient Alkylation
  • Mechanism: During global deprotection, protecting groups (Boc, t-Bu, Trt) are released as highly reactive carbocations. The electron-rich furan ring acts as a nucleophile (similar to Trp and Tyr), trapping these carbocations.

  • Result: You observe mass shifts of +56 Da (t-Bu) or +243 Da (Trt) on the furan ring, irreversible alkylation.

Part 2: Troubleshooting Workflow & FAQs

Category 1: Coupling Efficiency & Racemization

Q1: My coupling yield is low, but I am afraid to use harsh activation. What is the optimal coupling condition? Recommendation: Use DIC/Oxyma Pure or HATU/HOAt with controlled base stoichiometry.

  • Protocol: Use 1.2 eq HATU, 1.2 eq HOAt, and only 2.0 eq DIPEA relative to the amino acid.

  • Why? Excess base (DIPEA/NMM) promotes racemization via proton abstraction at the

    
    -carbon, especially in non-canonical amino acids. Oxyma Pure is preferred over HOBt as it lowers racemization risks while maintaining high coupling efficiency (Subirós-Funosas et al., 2009).
    

Q2: I see a "doublet" peak in HPLC. Is this racemization? Diagnosis: Likely, yes. 2-Furylalanine is prone to racemization during activation. Fix:

  • Switch base from DIPEA to TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is a weaker base that is sufficient for activation but less likely to abstract the

    
    -proton.
    
  • Pre-activate at 0°C for 5 minutes before adding to the resin.

Category 2: Cleavage & Isolation (The "Danger Zone")

Q3: The resin turned bright pink/red upon adding TFA. Is my peptide ruined? Diagnosis: This is the "Furan Pinking" effect, indicating acid-catalyzed polymerization or resin-linker carbocation attack. Immediate Action: Ensure your cleavage cocktail contains Phenol and Triisopropylsilane (TIS) .

  • The "Furan-Safe" Cocktail:

    • TFA: 90%

    • Phenol: 5% (Critical for protecting electron-rich aromatics)

    • H2O: 2.5%[1][2]

    • TIS: 2.5%[1][2]

  • Why Phenol? Phenol acts as a "sponge" for alkyl cations and, more importantly, it protects the electron-rich furan ring from electrophilic attack by acting as a competitive substrate.

Q4: Can I use "Reagent K" for this peptide? Answer: Yes, Reagent K is excellent for furan-containing peptides because it contains Phenol and Thioanisole.

  • Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

  • Warning: Avoid EDT (Ethane Dithiol) if you plan downstream metal-based assays, as it is difficult to remove completely. If avoiding EDT, use DODT or the "Furan-Safe" cocktail above.

Category 3: Post-Synthesis Handling

Q5: My LC-MS shows a mass of [M+16]. Is the furan oxidized? Diagnosis: Yes. Furan is easily oxidized to a keto-enal form by singlet oxygen or peroxides. Prevention:

  • Degas solvents: Use Argon-sparged buffers for purification.

  • Avoid light: Furan oxidation is often photo-catalyzed. Wrap columns and fractions in foil.

  • Lyophilize immediately: Do not leave the peptide in solution (especially acidic solution) for extended periods.

Part 3: Visualized Troubleshooting Logic

The following diagram illustrates the decision-making process for handling 2-Furylalanine failures.

FuranTroubleshooting Start Issue Detected with 2-Furylalanine Peptide Obs1 Low Coupling Yield Start->Obs1 Obs2 Doublet Peak (Racemization) Start->Obs2 Obs3 Mass +56/+243 Da (Alkylation) Start->Obs3 Obs4 Pink/Red Resin (Polymerization) Start->Obs4 Obs5 Mass +16 Da (Oxidation) Start->Obs5 Act1 Switch to DIC/Oxyma Increase Time Obs1->Act1 Act2 Switch Base to Collidine Pre-activate at 0°C Obs2->Act2 Act3 Add Phenol (5%) to Cleavage Ensure TIS is Fresh Obs3->Act3 Obs4->Act3 Act4 Reduce Cleavage Time (<2h) Keep Temp <25°C Obs4->Act4 Act5 Degas Solvents Protect from Light Obs5->Act5

Caption: Decision tree for identifying and resolving common synthetic failures associated with 2-Furylalanine.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Coupling for 2-Furylalanine

Use this protocol to minimize racemization while ensuring complete coupling.

ReagentEquivalents (eq)Notes
Fmoc-2-Pal-OH 3.0 eqDissolve in DMF (0.2 M final conc.)
Oxyma Pure 3.0 eqPreferred over HOBt for lower racemization.
DIC 3.0 eqDiisopropylcarbodiimide.
Collidine 3.0 eqOptional: Add only if coupling is sluggish.

Steps:

  • Dissolve amino acid and Oxyma in DMF.

  • Add DIC immediately prior to adding to the resin.

  • Microwave: 75°C for 5 minutes (Standard) OR Room Temp: 60 minutes (if racemization is critical).

  • Wash resin 3x with DMF.

Protocol B: The "Furan-Safe" Cleavage Cocktail

Use this for final deprotection to prevent alkylation and polymerization.

  • Prepare Cocktail (Freshly made):

    • 90% TFA (Trifluoroacetic acid)

    • 5% Phenol (Solid, dissolved into the TFA)

    • 2.5% TIS (Triisopropylsilane)

    • 2.5% H2O (Milli-Q)

  • Procedure:

    • Cool the cocktail to 0°C.

    • Add to dry resin.[3]

    • Allow to warm to Room Temperature.[4]

    • Shake for 2 hours maximum . (Prolonged exposure increases degradation risk).[5]

    • Precipitate in cold diethyl ether as standard.

Part 5: Data Summary & Scavenger Selection

Table 1: Scavenger Functions for Furan Protection

ScavengerTarget SpeciesCriticality for FuranMechanism
Phenol t-Bu+, Trt+, Pbf+High Protects the electron-rich furan ring from acting as a nucleophile (alkylation).
TIS Trityl cationsHigh Highly efficient hydride donor; prevents re-attachment of trityl groups.
Water t-Bu cationsMedium General scavenger; prevents ether formation.
EDT/DODT t-Bu+, OxidationMedium Prevents oxidation, but sulfur can poison downstream catalysts (e.g., Pd).

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide.

  • Madder, A., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.[4][6][7][8][9][10]

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques: Strategies in Peptide Synthesis.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3-(furan-2-yl)propanoic Acid

[1][2] Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Removal in Furylalanine Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2] Introduction: The "Fragile Furan" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Removal in Furylalanine Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Introduction: The "Fragile Furan" Challenge

Welcome to the technical support center for 2-Amino-3-(furan-2-yl)propanoic acid (also known as Furylalanine).[1][2] If you are here, you likely encountered a black tar, a hygroscopic solid that won't crystallize, or a persistent smell of almonds (furfural) in your final product.[1][2]

The Core Conflict: This molecule is a zwitterionic amino acid (requiring polar solvents/ion exchange) attached to an electron-rich furan ring .[2] The furan moiety is highly sensitive to acid-catalyzed ring opening and oxidative polymerization.[1] Standard amino acid protocols involving boiling concentrated HCl or strong oxidizers will destroy your product.[1]

This guide treats your purification challenges as "Support Tickets," providing diagnostic logic and validated resolution protocols.

Ticket #001: Oxidative Degradation ("The Black Tar")[2]

User Report: "My crude product was a pale yellow solid. After heating it in acidic water to dissolve it for recrystallization, the solution turned dark brown/black.[1][2] Filtration didn't help."

Diagnosis: You have triggered acid-catalyzed furan ring opening or oxidative polymerization.[1] The furan ring acts as a masked 1,4-dicarbonyl system.[1] In the presence of strong acids and heat, it hydrolyzes to form levulinic acid derivatives and polymers (humins), which are dark-colored.[1][2]

Resolution Protocol: Activated Carbon & Inert Atmosphere

  • Principle: Remove colored polymeric impurities via adsorption while minimizing further oxidation.[1]

  • Self-Validating Step: The filtrate must be clear/pale yellow before proceeding to crystallization.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude material in the minimum amount of warm water (50°C, do not boil ).[1][2] If necessary, adjust pH to 1.5–2.0 with dilute HCl (1M), not concentrated.[1][2]

  • Carbon Treatment: Add Activated Carbon (10% w/w relative to crude mass).[1]

  • Inert Heating: Stir gently at 50°C for 30 minutes. Crucial: Flush the flask with Nitrogen/Argon to prevent aerial oxidation of the furan ring.

  • Filtration: Filter through a Celite pad while still warm.

    • Check: If the filtrate is still dark, repeat carbon treatment once.[1][2]

  • Neutralization: Carefully adjust the filtrate to the isoelectric point (approx. pH 5.5–6.[1]0) using 2M NaOH or Ammonia.[1][2] The product should precipitate.

Ticket #002: Inorganic Salt Contamination ("The Ash Problem")[2]

User Report: "I neutralized my reaction mixture, but the isolated solid has >20% ash content and is very hygroscopic. NMR shows the product is there, but the mass balance is wrong."

Diagnosis: Neutralization generates inorganic salts (NaCl, KCl, NH₄Cl).[1][2] Because Furylalanine is zwitterionic, it is highly soluble in water, making it difficult to separate from these salts using simple extraction.[1][2]

Resolution Protocol: Cation Exchange Chromatography

  • Principle: Use a strongly acidic cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) to bind the amino acid (as a cation) while salts pass through.[2]

  • Mechanism:

    • Load (pH < 2): Amino acid is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      Binds to Resin (
      
      
      ).
    • Wash: Water removes non-ionic impurities and anions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ).
      
    • Elute (pH > 10): Ammonia deprotonates the amino acid ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       It releases from the resin.
      

Step-by-Step Guide:

  • Resin Preparation: Pack a column with Dowex 50W (H+ form).[1] Wash with distilled water until the eluent is neutral.

  • Loading: Dissolve crude Furylalanine in 1M HCl (ensure pH < 2). Load onto the column.

    • Flow rate: 1 bed volume/hour (slow binding is better).

  • Washing (The De-Salting Step): Flush with distilled water (3–5 bed volumes) until the eluent pH is neutral and silver nitrate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) tests negative for chloride ions.
    
    • Validation: No white precipitate with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       means salts are gone.
      
  • Elution: Elute with 1M - 2M Aqueous Ammonia (

    
    ) .
    
    • Visual Cue: The resin often changes color/translucency as the ammonia front advances.[2]

    • Collection: Collect fractions that are Ninhydrin positive (spot on TLC plate, heat ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       purple/brown spot).[2]
      
  • Isolation: Evaporate the ammoniacal fractions under reduced pressure (keep bath < 50°C) to obtain the zwitterionic amino acid.

Ticket #003: Enantiomeric Purity ("The Wrong Hand")[2]

User Report: "I used enzymatic resolution, but my enantiomeric excess (ee) is only 85%. I need >98%."

Diagnosis: Incomplete enzymatic hydrolysis or partial racemization during workup.[1]

Resolution Protocol: Isoelectric Recrystallization

  • Principle: Amino acids have minimum solubility at their isoelectric point (pI).[2] Impurities (including the other enantiomer, to an extent) remain in the mother liquor.[2]

  • Solvent System: Water/Ethanol.[1][3]

Data: Solubility Profile

SolventSolubility (Cold)Solubility (Hot)Suitability
Water (pH 6) LowModeratePrimary Solvent
Ethanol InsolubleLowAnti-Solvent
1M HCl HighHighGood for loading, bad for crystallizing
Ethyl Acetate InsolubleInsolubleGood for washing away organic impurities

Step-by-Step Guide:

  • Dissolve the semi-pure solid in the minimum volume of hot water (approx 60°C).

  • If the solution is not clear, filter hot.[1][2]

  • Slowly add hot Ethanol (95%) until slight turbidity persists.

  • Allow the mixture to cool to room temperature slowly (wrap the flask in foil/towel).

  • Chill at 4°C overnight.

  • Filter the white crystals and wash with cold Ethanol.[1]

Visualizing the Workflow

The following diagram illustrates the integrated purification logic, distinguishing between salt removal and final polishing.

PurificationWorkflow Crude Crude Furylalanine (Contains Salts, Tars, Isomers) Dissolve Dissolve in dilute HCl (pH 1-2) Avoid Boiling! Crude->Dissolve Carbon Activated Carbon Treatment (Remove Tars/Color) Dissolve->Carbon Dark color present Filter1 Filtration (Celite) Carbon->Filter1 IonExchange Cation Exchange (Dowex 50W) 1. Load (Acidic) 2. Wash (Water) 3. Elute (NH4OH) Filter1->IonExchange High Salt Content Recryst Isoelectric Recrystallization (Water/EtOH at pH 6) Filter1->Recryst Low Salt/High Purity Evaporate Evaporate Ammonia (Isolate Zwitterion) IonExchange->Evaporate Ninhydrin (+) Fractions Evaporate->Recryst Final Pure Furylalanine (>98% ee, White Solid) Recryst->Final

Caption: Integrated purification workflow for Furylalanine, prioritizing furan stability and salt removal.

Ticket #004: Aldehyde Contamination ("The Almond Smell")[2]

User Report: "The product smells sweet, like almonds or burnt bread. TLC shows a fast-moving UV-active spot."[1]

Diagnosis: Presence of Furfural (starting material) or decarboxylated byproducts.[2] These are non-ionic organic impurities.[1]

Resolution Protocol: Acidic Organic Wash [2]

  • Principle: At pH 1, Furylalanine is protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and stays in the water phase.[2] Furfural remains neutral and partitions into organic solvents.[1]
    

Step-by-Step Guide:

  • Dissolve crude in 1M HCl.

  • Extract the aqueous layer 3 times with Dichloromethane (DCM) or Diethyl Ether .

    • Observation: The organic layer will likely turn yellow/orange (removing the impurities).[2]

  • Retain the Aqueous Layer .[1]

  • Proceed to Ion Exchange (Ticket #002) or Neutralization to recover the amino acid.[2]

Summary of Critical Parameters
ParameterLimit/TargetReason
Max Temperature < 60°CPrevent furan polymerization.[1]
pH for Binding (IEX) < 2.0Ensure full protonation of amine.[2]
pH for Elution (IEX) > 10.0 (Ammonia)Ensure deprotonation (Zwitterion ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Anion).
Isoelectric Point (pI) ~5.5 - 6.0Point of minimum solubility for precipitation.[1][2]
Atmosphere Nitrogen/ArgonFuran ring is sensitive to aerial oxidation.[1]
References
  • Biosynthesis and Isolation

    • Source: ResearchGate.[1] "Biosynthesis of 3-(3-furyl)-alanine via the shikimate pathway."

    • URL:[Link]

  • Ion Exchange Methodology

    • Source: Harvard Apparatus.[1] "Guide to Ion-Exchange Chromatography."

    • URL:[Link]

  • Furan Stability

    • Source: Organic Chemistry Portal.[1] "Furan Synthesis and Reactivity."

    • URL:[Link][2]

  • Recrystallization Solvents

    • Source: MIT OpenCourseWare.[1] "Two-Solvent Recrystallization Guide."

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Amino-3-(furan-2-yl)propanoic Acid

Ticket ID: #FA-SOL-001 Topic: Improving solubility of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) for assays Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FA-SOL-001 Topic: Improving solubility of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) for assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (often referred to as 2-Furylalanine) is a phenylalanine isostere where the phenyl ring is replaced by a furan heterocycle.[1][2][3][4] While structurally similar to phenylalanine, the furan ring introduces distinct electronic properties and chemical sensitivities—specifically susceptibility to oxidative degradation and acid-catalyzed ring opening.[2][3][4]

This guide addresses the common "crash-out" (precipitation) events observed during assay preparation and provides a validated workflow for stable solubilization without compromising the structural integrity of the furan ring.

Module 1: Critical Solubility FAQs

Q1: Why does Furylalanine precipitate in neutral buffers (PBS/TBS)?

A: Like all zwitterionic amino acids, Furylalanine has an isoelectric point (pI) where its net charge is zero.[3][4] For this molecule, the pI is approximately 5.5–6.0. At this pH, the electrostatic repulsion between molecules is minimized, and crystal lattice energy is maximized, leading to poor solubility [1].

  • The Fix: You must shift the pH away from the pI or lower the dielectric constant of the solvent using an organic co-solvent (DMSO) before introducing it to the buffer.

Q2: Can I use strong acids (HCl) to dissolve it, like I do with other amino acids?

A: Proceed with extreme caution. While protonating the amine group (pH < 2) increases solubility, the furan ring is acid-sensitive.[4] Strong acidic conditions can catalyze furan ring opening (hydrolysis) or polymerization, leading to a yellow/brown discoloration and loss of biological activity [2].

  • Recommendation: If acid is required, use weak acids (e.g., 0.1 M Acetic Acid) or dilute HCl (0.01 M) immediately prior to use.[4] Do not store acidic stock solutions for long periods.[3][4]

Q3: Is DMSO safe for my biological assay?

A: DMSO is the preferred solvent for Furylalanine stocks, but its final concentration in the assay is critical.

  • Cell-Based Assays: Most mammalian cells tolerate <0.1% to 0.5% v/v DMSO.[1][2][3][4][5] Above 1%, cytotoxicity and membrane permeability artifacts occur [3].

  • Enzymatic Assays: Many enzymes tolerate up to 5% DMSO, but baselines must be established.

Module 2: Advanced Troubleshooting & Stability

The "Yellowing" Phenomenon

Observation: Stock solutions turn yellow or brown over time.[3] Cause: Furan rings are electron-rich dienes susceptible to oxidation and photo-oxidation (reacting with singlet oxygen).[1][2][3][4] Prevention Protocol:

  • Degas all buffers to remove dissolved oxygen.[3][4]

  • Protect from light (amber vials).

  • Add Antioxidants: If the assay permits, include 0.5 mM TCEP or Ascorbic Acid to scavenge free radicals.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingRisk FactorRecommended Use
100% Water (pH 7) Poor (< 1 mM)PrecipitationNot recommended for stocks.[1][2][3][4]
DMSO (Anhydrous) Excellent (> 50 mM)Low (if stored -20°C)Primary Stock Solution.
0.1 M HCl GoodHigh (Ring opening)Only for immediate use.[1][3][4]
PBS + 5% DMSO ModeratePrecipitation riskFinal assay condition only.[3][4]

Module 3: The "Gradient Solubilization" Protocol

This protocol minimizes "solvent shock"—the rapid precipitation that occurs when a hydrophobic DMSO stock is blasted into an aqueous buffer.[3]

Step 1: Preparation of Master Stock (100 mM)[1][4]
  • Weigh the Furylalanine powder.[3]

  • Dissolve in 100% Anhydrous DMSO .

  • Vortex vigorously until clear.

    • Tip: If particles persist, warm gently to 37°C (water bath) for 5 minutes. Do not sonicate extensively as this generates heat and free radicals.[3][4]

Step 2: The Intermediate Dilution (Critical Step)

Do not pipette the 100 mM stock directly into the assay well.

  • Prepare an Intermediate Working Solution (10x) in the assay buffer.[3][4]

  • Technique: Place the buffer in a tube and vortex while slowly adding the DMSO stock dropwise.

    • Example: To make 1 mL of 1 mM working solution (1% DMSO), add 10 µL of 100 mM Stock to 990 µL Buffer.

  • Inspect for "schlieren" lines or turbidity.[3][4] If cloudy, add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the compound.

Step 3: Final Assay Application
  • Add the Intermediate Working Solution to your cells/enzyme mix (1:10 dilution).[3][4]

  • Final DMSO concentration will be 0.1%, well within safety limits [3].[3]

Module 4: Decision Logic for Assay Optimization

Use the following logic flow to determine the correct solvent system for your specific experiment.

SolubilityWorkflow Start Start: Furylalanine Solid SolventChoice Primary Solvent Selection Start->SolventChoice DMSO Dissolve in 100% DMSO SolventChoice->DMSO Recommended Aqueous Attempt Aqueous Buffer SolventChoice->Aqueous Not Recommended Dilution Dilute to Assay Conc. DMSO->Dilution CheckPrecip Check Clarity Aqueous->CheckPrecip AdjustPH Adjust pH +/- 1 unit (Avoid pH < 3) CheckPrecip->AdjustPH Cloudy Crash Precipitation Observed? Dilution->Crash AddCosolvent Add 0.01% Tween-20 or Cyclodextrin Crash->AddCosolvent Yes (Cloudy) Success Proceed to Assay Crash->Success No (Clear) AddCosolvent->Success AdjustPH->Success

Figure 1: Decision matrix for solubilizing Furylalanine. Blue nodes indicate corrective actions for precipitation events.

References

  • Organic Chemistry Portal. (2023).[3][4] Synthesis and Reactivity of Furans.[3][6] Organic Chemistry Portal.[3][4] Available at: [Link][1][3][4]

  • Maes, J., et al. (2012).[4][7] Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae.[3][7] PLoS One / Frontiers.[3][4] Available at: [Link]

  • PubChem. (2025).[3][4] 2-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine.[3] Available at: [Link][1][3][4]

Sources

Optimization

Technical Support Center: 2-Amino-3-(furan-2-yl)propanoic acid

Topic: Handling and Storage of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) Audience: Researchers, Medicinal Chemists, and Peptide Scientists Content Type: Technical Support Center Guide[1] [1] Common Names: Furyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling and Storage of 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) Audience: Researchers, Medicinal Chemists, and Peptide Scientists Content Type: Technical Support Center Guide[1]

[1]

Common Names: Furylalanine, 3-(2-Furyl)-L-alanine (if enantiopure), 2-Furylalanine.[1] CAS Number: 110772-46-8 (L-isomer), 4066-39-1 (Racemic).[1] Molecular Weight: 155.15 g/mol .[2]

Storage & Stability: The Preservation Protocol

Q: I received my shipment at ambient temperature. Is the compound degraded? A: Likely not, provided the transit time was short (<7 days) and the container remained sealed. While Furylalanine is stable at room temperature for short durations, long-term stability relies on arresting oxidative pathways.[1]

  • Immediate Action: Transfer the vial to -20°C immediately upon receipt.

  • Causality: The furan ring is electron-rich and susceptible to photo-oxidation and slow polymerization at elevated temperatures.[1] Heat accelerates these radical-initiated mechanisms.[1]

Q: Why is the compound turning yellow/brown? A: Discoloration indicates oxidative degradation or furan ring opening .

  • Mechanism: Furan moieties are sensitive to singlet oxygen (

    
    ), which can form endoperoxides that decompose into ring-opened dicarbonyl species (e.g., unsaturated keto-aldehydes).[1] These reactive intermediates polymerize to form brown pigments.
    
  • Prevention: Always store in amber vials or wrap clear vials in aluminum foil. Flush opened vials with inert gas (Argon or Nitrogen) before resealing.

Q: Can I store this in solution? A: Not recommended for long-term storage.

  • Risk: In solution, the effective collision frequency with dissolved oxygen increases. Water can also promote slow hydrolysis of the furan ring under acidic conditions.

  • Protocol: If you must store a stock solution, use anhydrous DMSO or DMF , flush with Argon, store at -80°C, and use within 30 days.

Visualization: Storage Decision Logic[1]

StorageProtocol cluster_warning Critical Warning Start Compound Receipt CheckSeal Is container sealed? Start->CheckSeal TempCheck Transit Temp > 25°C? CheckSeal->TempCheck Yes LongTerm Long Term Storage (> 1 week) TempCheck->LongTerm No ShortTerm Active Use (< 1 week) TempCheck->ShortTerm Yes (Risk Assessment) ActionLT Store at -20°C Protect from Light Argon Flush LongTerm->ActionLT ActionST Store at 4°C Desiccator Required ShortTerm->ActionST Warn Discoloration = Oxidation Do NOT use for synthesis ActionLT->Warn

Figure 1: Decision tree for determining appropriate storage conditions based on usage frequency and environmental factors.

Handling & Solubility: The Preparation Phase

Q: What is the best solvent for preparing a stock solution? A:

Solvent Solubility Rating Application Notes
Water Moderate Soluble, but pH dependent.[1] Zwitterionic form may require mild heating or pH adjustment.
DMSO Excellent Preferred for biological assays. Freezes at 18.5°C; thaw completely before use.
DMF Good Standard for peptide synthesis. Ensure DMF is amine-free to prevent side reactions.[1]

| Methanol | Moderate | Good for transfers, but avoid for long-term storage due to potential esterification risks if trace acid is present.[1] |

Q: The powder is clumping. Is it hygroscopic? A: Yes, amino acids with heteroaromatic side chains can be hygroscopic.

  • Troubleshooting: Allow the refrigerated/frozen vial to equilibrate to room temperature before opening . This prevents atmospheric moisture from condensing on the cold cold solid, which leads to hydrolysis and weighing errors.

Peptide Synthesis & Chemical Compatibility: The Application Phase

Q: I am using Fmoc-Furylalanine in SPPS. My yield is low after TFA cleavage. Why? A: This is the most critical technical hurdle. The furan ring is acid-sensitive and can undergo electrophilic aromatic substitution or ring-opening during standard TFA cleavage, especially in the presence of certain scavengers.[1]

  • The Failure Mode: Standard scavengers like 1,2-ethanedithiol (EDT) can attack the furan ring under acidic conditions, forming bis-dithioacetal byproducts [1].[1]

  • The Fix: Avoid EDT if possible. Use Triisopropylsilane (TIS) or 3,6-dioxa-1,8-octanedithiol (DODT) which are less aggressive towards the furan ring while still scavenging carbocations.[1]

Q: What is the recommended Cleavage Cocktail? A: Use Reagent K-like cocktails but modified for furan compatibility.

  • Recommended Cocktail: TFA / Phenol / Water / TIS (88:5:5:2).

  • Avoid: High concentrations of EDT.

  • Pre-Wash: Ensure the resin is washed thoroughly with DCM to remove any residual DMF. Basic DMF trapped in the resin can cause exothermic reactions with TFA and promote side reactions.

Q: Is the furan ring compatible with on-resin oxidation? A: Yes, this is a feature.[1] The furan ring can be selectively oxidized (e.g., with NBS or singlet oxygen) to form reactive keto-enals for site-specific crosslinking [2].[1] However, this means you must strictly avoid oxidizing agents (peroxides, bleach) during standard handling.

Visualization: SPPS Cleavage Workflow

CleavageWorkflow Resin Peptidyl-Resin (Fmoc-Furylalanine) Wash Wash: DCM x 3 (Remove DMF) Resin->Wash Choice Select Scavenger Wash->Choice EDT Ethanedithiol (EDT) Choice->EDT Avoid TIS Triisopropylsilane (TIS) Choice->TIS Recommended ResultBad Side Reaction: Bis-dithioacetal formation EDT->ResultBad ResultGood Clean Cleavage Intact Furan Ring TIS->ResultGood

Figure 2: Workflow for selecting the correct cleavage scavenger to prevent furan ring degradation during peptide synthesis.

Safety & Emergency Protocols

Q: Is Furylalanine toxic? A: It is generally classified as an irritant (Skin Irrit. 2, Eye Irrit.[2] 2A), but furan derivatives can possess specific toxicity profiles.

  • Inhalation: High risk of respiratory irritation. Use a dust mask (N95) or work in a fume hood.

  • Ingestion: Harmful if swallowed (Acute Tox. 4).[2]

Q: How do I clean up a spill? A:

  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Neutralize: Not required (compound is neutral/zwitterionic).

  • Clean: Sweep up dry powder carefully to avoid dust generation. Wipe the surface with 70% ethanol.

  • Disposal: Incineration is the preferred method for organic nitrogenous waste.

References

  • Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601-606.[1][3]

  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012).[4] Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002.[1][4]

  • MedChemExpress. (2023).[2] (R)-2-Amino-3-(furan-2-yl)propanoic acid SDS.

  • Sigma-Aldrich. (2025).[1] Fmoc Resin Cleavage and Deprotection Protocols.

Sources

Troubleshooting

Technical Support Center: 2-Amino-3-(furan-2-yl)propanoic Acid (Furylalanine)

Core Directive & Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or Fur-Ala ) is a non-canonical amino acid used to introduce electronic and steric diversity into peptide ba...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or Fur-Ala ) is a non-canonical amino acid used to introduce electronic and steric diversity into peptide backbones. While structurally analogous to Phenylalanine and Histidine, the furan ring imparts unique chemical sensitivities that differ significantly from standard aromatic amino acids.

The Critical Instability Factor: Unlike the benzene ring in Phenylalanine, the furan ring is an electron-rich, acid-sensitive heteroaromatic system. It functions as a masked 1,4-dicarbonyl system (susceptible to acid-catalyzed ring opening) and a diene (susceptible to oxidation and reduction).

Top 3 Incompatibility Risks:

  • Strong Acids (TFA/HCl): Causes ring opening, polymerization (black tar formation), and scavenger adduct formation.

  • Catalytic Hydrogenation (Pd/C + H₂): Rapidly reduces the furan ring to tetrahydrofuran.

  • Dithiol Scavengers (EDT): Can react with the furanium ion intermediate to form stable dithioacetal byproducts.

Troubleshooting Guide (Q&A Format)

Category A: Acid Sensitivity & Peptide Cleavage

Q1: I used a standard TFA cleavage cocktail (95% TFA, 2.5% EDT, 2.5% Water) and my peptide product is dark/tarry with multiple impurities. What happened?

Diagnosis: You likely triggered acid-catalyzed furan ring opening followed by scavenger addition. The Mechanism: Under highly acidic conditions (high % TFA), the furan ring can protonate. In the presence of 1,2-ethanedithiol (EDT) , the ring opens and traps the dithiol, forming a bis-dithioacetal byproduct. This irreversible modification destroys the furan core.

Corrective Protocol:

  • Avoid EDT: Do not use Ethanedithiol (EDT) or 1,3-propanedithiol with Furylalanine.

  • Use Silane Scavengers: Switch to Triisopropylsilane (TIS). Silanes effectively scavenge carbocations without nucleophilically attacking the furan ring.

  • Optimized Cocktail: Use Reagent K-modified :

    • 82.5% TFA

    • 5% Phenol (optional, but helps with Pbf removal)

    • 5% Water

    • 5% Thioanisole

    • 2.5% TIS[1][2]

  • Limit Exposure: Limit cleavage time to <2 hours if possible.

Q2: Can I use HF (Hydrogen Fluoride) or TfOH (Triflic Acid) for Boc-chemistry cleavage?

Diagnosis: High Risk. Analysis: Strong mineral acids and superacids like TfOH are known to cause hydroarylation and polymerization of furan rings. The furan ring acts as a nucleophile, reacting with itself or other aromatics in the peptide sequence. Recommendation: Stick to Fmoc chemistry for Furylalanine to avoid the harsh HF cleavage conditions. If Boc is mandatory, use TFMSA (Trifluoromethanesulfonic acid) with extreme caution and reduced reaction times, but expect lower yields.

Category B: Hydrogenation & Deprotection[3]

Q3: I tried to remove a Cbz (Z) group using Pd/C and Hydrogen gas, but the mass spec shows a +4 Da shift. Why?

Diagnosis: Over-reduction (Ring Saturation). The Mechanism: The furan ring is not aromatic enough to resist catalytic hydrogenation under standard conditions. Pd/C + H₂ will reduce the furan (C₄H₃O) to a tetrahydrofuran (THF) ring (C₄H₇O), resulting in Tetrahydrofurylalanine .

Corrective Protocol:

  • Alternative Deprotection: Use acid-labile protecting groups (Boc) or base-labile groups (Fmoc) instead of Cbz.

  • If Cbz is required: Use catalytic transfer hydrogenation with a poisoned catalyst (e.g., Pd/BaSO₄) or use non-hydrogenolytic cleavage (e.g., HBr/Acetic Acid—only if strictly controlled, see Acid Sensitivity above).

  • Best Practice: Avoid hydrogenolysis entirely when the furan ring is present.

Category C: Oxidation & Storage

Q4: My purified Furylalanine stock has turned yellow/brown over time. Is it still usable?

Diagnosis: Oxidative Degradation. Analysis: Furan is electron-rich and sensitive to atmospheric oxygen, forming peroxides or undergoing ring-opening oxidation (Achmatowicz reaction) to form dicarbonyls. Recommendation:

  • Check Purity: Run LC-MS. If the main peak is intact, repurify. If new peaks (+16 Da or +32 Da) appear, discard.

  • Storage: Store solid amino acid at -20°C under Argon/Nitrogen.

  • In Solution: Degas all solvents. Avoid DMSO as a solvent for long-term storage as it can act as an oxidant under certain conditions.

Visualizing the Instability

Figure 1: Acid-Catalyzed Degradation Pathway

This diagram illustrates why standard dithiol scavengers (EDT) are incompatible, leading to irreversible byproduct formation.

FuranDegradation Start Furylalanine (Intact Furan Ring) Acid Strong Acid (TFA/H+) Start->Acid Exposure Inter Protonated Intermediate (Oxonium/Carbocation) Acid->Inter Protonation Scavenger Scavenger Choice Inter->Scavenger Safe Product A: Intact Peptide (With TIS/Water) Scavenger->Safe Triisopropylsilane (TIS) (Non-nucleophilic) Fail Product B: Bis-dithioacetal Adduct (Ring Opened) Scavenger->Fail Ethanedithiol (EDT) (Nucleophilic Attack)

Caption: Figure 1: Mechanism of scavenger-induced degradation. Nucleophilic scavengers like EDT attack the protonated furan ring, causing irreversible ring opening.

Figure 2: Reagent Compatibility Decision Tree

CompatibilityTree Root Reagent Selection for Furylalanine Deprotection Deprotection/Cleavage Root->Deprotection Reduction Reduction/Hydrogenation Root->Reduction Oxidation Oxidation Root->Oxidation TFA TFA (High Conc) Deprotection->TFA HF HF / HBr Deprotection->HF Base Piperidine/DBU Deprotection->Base PdC Pd/C + H2 Reduction->PdC Reduces Ring Borohydride NaBH4 Reduction->Borohydride Generally Safe KMnO4 KMnO4 / Ozone Oxidation->KMnO4 Air Air (Long term) Oxidation->Air TFA_Good Use TIS/H2O/Thioanisole (Safe) TFA->TFA_Good TFA_Bad Use EDT/PDT (INCOMPATIBLE) TFA->TFA_Bad

Caption: Figure 2: Decision tree for reagent selection. Red nodes indicate high-risk incompatibilities.

Reagent Compatibility Matrix

Reagent ClassSpecific ReagentCompatibilityTechnical Notes
Acids TFA (Trifluoroacetic Acid) Conditional Use with TIS/Water.[1] Avoid prolonged exposure (>2h).
HCl / HBr Incompatible High risk of polymerization and ring opening.
HF (Hydrogen Fluoride) Incompatible Too harsh; causes hydroarylation.
Scavengers EDT (Ethanedithiol) Incompatible Forms bis-dithioacetals with the furan ring [1].
TIS (Triisopropylsilane) Compatible Preferred scavenger. Non-nucleophilic toward furan.
Thioanisole Compatible Good alternative to EDT for preventing oxidation.
Reductants H₂ / Pd/C Incompatible Reduces furan to tetrahydrofuran.
NaBH₄ Compatible Generally safe for aldehyde/ketone reduction elsewhere.
Oxidants KMnO₄ / Chromic Acid Incompatible Destroys aromatic system immediately.
DMSO Caution Can act as an oxidant at high temps or with activators.
Electrophiles Bromine / Iodine Incompatible Rapid electrophilic substitution on the ring.

Optimized Experimental Protocol: Peptide Cleavage

Objective: Cleave a Furylalanine-containing peptide from Rink Amide resin while preserving the furan ring.

Materials:

  • Trifluoroacetic Acid (TFA, sequencing grade)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Thioanisole[3][4][5]

  • Cold Diethyl Ether[5]

Procedure:

  • Preparation: Pre-cool the cleavage cocktail components to 4°C.

  • Cocktail Mixing: Prepare "Cocktail F-Mod":

    • TFA: 90%[4]

    • TIS: 5%

    • Water: 5%

    • (Note: If Methionine or Cysteine is present, add 5% Thioanisole and reduce TFA to 85%)

  • Reaction: Add 10 mL of cocktail per gram of resin.

  • Incubation: Shake gently at Room Temperature for 90 minutes . Do not exceed 2 hours.

  • Precipitation: Filter resin and drop filtrate directly into 10x volume of ice-cold diethyl ether .

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in 10% Acetic Acid/Water and lyophilize immediately.

References

  • Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004).[6] Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters, 11(6), 601-606.[6] Link

  • MedChemExpress. (2023).[5] (R)-2-Amino-3-(furan-2-yl)propanoic acid Safety Data Sheet. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Makarov, A., Uchuskin, M., & Trushkov, I. (2018).[7] Furan Oxidation Reactions in the Total Synthesis of Natural Products. Synthesis, 50, 3059-3086.[7] Link

Sources

Optimization

"scale-up synthesis issues for 2-Amino-3-(furan-2-yl)propanoic acid"

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocyclic Chemistry Scale-Up Support Center .

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocyclic Chemistry Scale-Up Support Center .

Below is the technical support guide for 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine) . This molecule presents a classic "Trojan Horse" challenge in process chemistry: a simple structure that hides a highly labile furan moiety, susceptible to catastrophic ring-opening polymerization under standard amino acid deprotection conditions.

Ticket Category: Synthesis Strategy & Route Selection

Q: We are scaling up Furylalanine (L-isomer) from gram to kilogram scale. Should we stick with the Erlenmeyer-Plöchl azlactone route, or switch to a cross-coupling approach?

Dr. Thorne: For kilogram-scale production, the Erlenmeyer-Plöchl azlactone synthesis combined with Enzymatic Resolution is the industry standard for a reason: cost and atom economy.

While cross-coupling (e.g., Negishi coupling of organozinc reagents to serine derivatives) looks elegant on paper, it introduces heavy metal waste and expensive chiral auxiliaries. The Erlenmeyer route uses cheap furfural and N-acetylglycine .

The Recommended Workflow:

  • Condensation: Furfural + N-Acetylglycine

    
     Azlactone.
    
  • Ring Opening (Solvolysis): Azlactone

    
     Acetyl-aminoacrylic acid ester.
    
  • Selective Reduction: Hydrogenation of the alkene (preserving the furan).

  • Enzymatic Resolution: Acylase I hydrolysis of the N-acetyl group to yield pure L-Furylalanine.

  • Recycling: Racemization of the unreacted D-N-acetyl isomer.

Visual Workflow:

Furylalanine_Synthesis Start Furfural + N-Acetylglycine Azlactone Azlactone Intermediate (4-(2-furylmethylene)-2-methyl-5-oxazolone) Start->Azlactone Ac2O, NaOAc Reflux Hydrolysis Mild Alkaline Hydrolysis (Ring Opening) Azlactone->Hydrolysis NaOH (aq) Reduction Selective Reduction (Zn/Formic Acid or H2/Cat) Hydrolysis->Reduction Acylaminoacrylic acid Racemate N-Acetyl-DL-Furylalanine Reduction->Racemate Enzyme Enzymatic Resolution (Aminoacylase I, pH 7.5, Co2+) Racemate->Enzyme L_Isomer L-Furylalanine (Product) Enzyme->L_Isomer Hydrolysis D_Isomer N-Acetyl-D-Furylalanine (Unreacted) Enzyme->D_Isomer No Reaction Recycle Racemization (Ac2O / Heat) D_Isomer->Recycle Recycle->Racemate Recycle Loop

Caption: Industrial workflow for L-Furylalanine synthesis utilizing the Erlenmeyer-Plöchl route with enzymatic resolution and D-isomer recycling.

Ticket Category: Critical Reaction Steps (The "Build")

Q: Our azlactone formation (Step 1) turns into a black tar upon scale-up. What is causing this exotherm?

Dr. Thorne: You are likely experiencing polymerization of the furan ring or uncontrolled thermal runaway . The condensation of furfural and N-acetylglycine in acetic anhydride is exothermic. On a gram scale, heat dissipation is fast. On a kilo scale, the internal temperature spikes, and furan derivatives are notoriously acid-sensitive and prone to polymerization (forming "humins") at high temperatures.

Troubleshooting Protocol:

  • Control the Addition: Do not mix all reagents at once. Add the acetic anhydride slowly to the mixture of furfural, glycine, and sodium acetate at a controlled temperature (start at <60°C).

  • Inert Atmosphere: Furan is sensitive to oxidation. Run the reaction strictly under Nitrogen or Argon.

  • Temperature Limit: Do not exceed 110°C-120°C. If the mixture turns black, you have likely polymerized the furfural. The product should be yellow to orange.

Ticket Category: Deprotection & Stability (The "Run")[1]

Q: We are trying to hydrolyze the N-acetyl group using 6M HCl at reflux (standard amino acid protocol), but our yield is <20% and the product is dark. Why?

Dr. Thorne: Stop immediately. You are destroying your molecule. The furan ring is an electron-rich enol ether equivalent. Under strong acidic conditions (like 6M HCl/Reflux), it undergoes protonation followed by ring opening to form levulinic acid derivatives and polymeric tars.

The "Furan-Safe" Protocol: You cannot use standard acid hydrolysis for this molecule.

  • Method A (Enzymatic - Recommended): Use Aminoacylase I (from Aspergillus oryzae or Porcine Kidney). This enzyme cleaves the N-acetyl group at pH 7.0–8.0 and 37°C. This is completely neutral and preserves the furan ring.

  • Method B (Chemical - Racemic only): If you must use chemical hydrolysis, use Alkaline Hydrolysis (NaOH or Ba(OH)2). The furan ring is stable to base.

    • Procedure: Reflux N-acetyl-furylalanine in 2M NaOH.

    • Neutralization: Carefully adjust pH to the isoelectric point (pH ~5.5-6.0) with Acetic Acid (avoid strong mineral acids if possible, or add HCl very slowly at 0°C) to precipitate the zwitterion.

Visual Mechanism of Failure:

Furan_Degradation Furan Furan Ring (Intact) Protonation Protonation at C2/C5 Furan->Protonation H+ (Acid) RingOpen Ring Opening (Dicarbonyl Formation) Protonation->RingOpen H2O Polymer Polymerization/Tars (Levulinic Acid derivs) RingOpen->Polymer Heat/Acid

Caption: Acid-catalyzed degradation pathway of the furan moiety. Avoid strong acids to prevent ring opening.

Ticket Category: Reduction & Selectivity

Q: During the reduction of the alkene (azlactone product), we are seeing "over-reduction" to the tetrahydrofuran derivative. How do we prevent this?

Dr. Thorne: This is a common selectivity issue. The exocyclic double bond is conjugated, but the furan ring is also susceptible to hydrogenation, especially with active catalysts like Pd/C or PtO2 at high pressure.

Selection Table: Reduction Methods

MethodReagentsSelectivityScalabilityNotes
Catalytic Hydrogenation H2, Pd/C (poisoned)ModerateHighRisk of ring reduction. Use lower pressure (1-2 bar) and monitor strictly.
Chemical Reduction Zn dust / Formic Acid Excellent MediumRecommended. Reduces the alkene without touching the furan ring.
Transfer Hydrogenation Ammonium Formate / PdGoodHighMilder than H2 gas; easier to control.
P / HI (Red Phosphorus) P / HIPoor LowAvoid. HI is a strong acid; will destroy the furan ring.

Protocol Tip: For the Zn/Formic acid method, ensure the temperature is kept around 60°C. Higher temperatures may promote acid-catalyzed degradation (since formic acid is acidic).

Ticket Category: Enzymatic Resolution (The "Recover")

Q: Our enzymatic resolution with Acylase I is stalling at 30% conversion. We expect 50%.

Dr. Thorne: Acylase I is a metalloenzyme (Zinc-dependent).[1] Stalling usually indicates either product inhibition or metal stripping .

Optimization Checklist:

  • Cofactors: Did you add Co2+ (Cobalt chloride, ~0.5 mM)? Cobalt is a potent activator for Aminoacylase I and stabilizes the enzyme structure.

  • Inhibitors: Are there trace heavy metals (Cu2+, Hg2+) in your water or reagents? These poison the enzyme. Use EDTA-free buffers but ensure high purity water.

  • pH Drift: The reaction releases free amino acid and acetic acid. Even with a buffer, pH can drop. If pH drops below 6.0, the enzyme activity crashes. Use an autotitrator to maintain pH 7.5 with dilute NaOH.

  • Substrate Concentration: High concentrations (>0.5 M) of N-acetyl-furylalanine can cause substrate inhibition. Try diluting to 0.1 - 0.2 M.

References
  • Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin. Link

  • Yokoigawa, K., et al. (1994).[2] Enzymatic resolution of N-acetyl-amino acids.[2][3][4] Applied Microbiology and Biotechnology.[2][5] Link

  • Ghelfi, F., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides.[6] Journal of Organic Chemistry. Link

  • Organic Syntheses. N-Acetylglycine (Precursor synthesis). Org.[7][8] Synth. 1939, 19, 4. Link

  • Tao, X., et al. (2021). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings.[9][10] Catalysis Science & Technology.[9] Link

Sources

Troubleshooting

"minimizing racemization during 2-Amino-3-(furan-2-yl)propanoic acid synthesis"

Topic: Minimizing Racemization During 2-Amino-3-(furan-2-yl)propanoic Acid Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Welcome to the specialized support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During 2-Amino-3-(furan-2-yl)propanoic Acid Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the specialized support hub for 2-Amino-3-(furan-2-yl)propanoic acid (Furylalanine). This non-canonical amino acid presents a "double trouble" challenge in medicinal chemistry:

  • High Racemization Risk: The electron-rich furan ring stabilizes the enol intermediate during activation, accelerating

    
    -proton abstraction.[1]
    
  • Acid Sensitivity: The furan ring is prone to polymerization or ring-opening under standard acidic deprotection conditions (e.g., high TFA), often mistaken for racemization due to peak broadening.

This guide provides self-validating protocols to synthesize, couple, and deprotect Furylalanine while maintaining >99% enantiomeric excess (ee).

Module 1: Upstream Synthesis (Obtaining High ee Material)

User Question: I am synthesizing Furylalanine via alkylation, but my enantiomeric excess is poor. How can I ensure high optical purity from the start?

Expert Insight: Chemical alkylation (e.g., using phase-transfer catalysts) often struggles to exceed 90% ee without expensive chiral auxiliaries. The most robust, scalable method for Furylalanine is Enzymatic Resolution of the N-acetyl racemate. This method relies on the stereospecificity of Aminoacylase I, which hydrolyzes only the L-enantiomer, leaving the D-enantiomer acetylated.

Protocol 1.0: Enzymatic Resolution of N-Acetyl-DL-Furylalanine
  • Target: Production of L-Furylalanine (>99% ee).

  • Reagents: N-Acetyl-DL-Furylalanine, Aminoacylase I (from Aspergillus oryzae),

    
     (cofactor).
    

Step-by-Step Workflow:

  • Substrate Prep: Dissolve N-Acetyl-DL-Furylalanine (0.1 M) in distilled water. Adjust pH to 7.5 using dilute LiOH (avoid NaOH if high salt interferes with downstream ion exchange).[1]

  • Enzyme Activation: Add Aminoacylase I (10–20 units/mg substrate) and

    
     (0.5 mM).[1] Cobalt is essential for maximal catalytic turnover.[1]
    
  • Incubation: Stir gently at 37°C for 24–48 hours. Monitor conversion by HPLC.

  • Quenching: Acidify to pH 5.0 with acetic acid to denature the enzyme. Filter through Celite.[1]

  • Separation:

    • Pass the filtrate through a cation-exchange resin (e.g., Dowex 50W).

    • Elute: The unreacted N-Acetyl-D-Furylalanine washes through with water.[1] The free L-Furylalanine binds and is eluted with 1M

      
      .
      
  • Recrystallization: Recrystallize from water/ethanol to remove trace salts.[1]

Module 2: Coupling & Activation (The Critical Zone)

User Question: My Furylalanine racemizes during peptide coupling. I see D-isomer impurities of 5-10%. What coupling conditions prevent this?

Expert Insight: Racemization during coupling occurs primarily via the 5(4H)-oxazolone mechanism .[1] The electron-rich furan ring pushes electron density to the carbonyl oxygen, facilitating cyclization.

  • Avoid: HBTU/HATU with DIPEA (Base-mediated proton abstraction is too fast).

  • Use: Oxyma Pure / DIC (Diisopropylcarbodiimide).[1][2] Oxyma is acidic enough to suppress oxazolone formation but nucleophilic enough to drive the reaction.[1]

Protocol 2.0: Low-Racemization Coupling of Fmoc-Furylalanine
  • Standard: Solid Phase Peptide Synthesis (SPPS).[1]

  • Reagents: Fmoc-Furylalanine-OH (3 eq), Oxyma Pure (3 eq), DIC (3 eq).

Step-by-Step Workflow:

  • Pre-Activation (Cold Cycle): Dissolve Fmoc-Furylalanine and Oxyma Pure in DMF. Cool to 0°C .[1]

  • Activation: Add DIC. Stir for 2 minutes at 0°C. Note: Pre-activation at low temp minimizes the kinetic window for oxazolone formation.

  • Coupling: Add the cold mixture to the resin. Allow to warm to room temperature naturally over 1 hour.

  • Base Selection (If required): If a base is strictly necessary (e.g., for on-resin neutralization), use 2,4,6-Collidine (TMP) instead of DIPEA. Collidine is sterically hindered and less likely to abstract the

    
    -proton.[1]
    

Visualizing the Racemization Pathway:

RacemizationPath Figure 1: Kinetic competition between Oxazolone formation (Racemization) and Direct Coupling. Start Activated Fmoc-Furylalanine Oxazolone 5(4H)-Oxazolone (Racemization Prone) Start->Oxazolone Slow Base/Heat DirectCoupling Direct Amide Bond (Retained Stereochemistry) Start->DirectCoupling + Oxyma/DIC Oxazolone->DirectCoupling Aminolysis (Slow) Racemate Racemized Peptide (D/L Mixture) Oxazolone->Racemate Enolization

Figure 1: Kinetic competition between Oxazolone formation (Racemization) and Direct Coupling.[1][2][3][4][5][6][7][8][9][10][11] Oxyma/DIC accelerates the green path.

Module 3: Deprotection & Workup (Surviving the Acid)

User Question: After cleavage with TFA, my product purity drops, and I see "+ mass" adducts. Is this racemization?

Expert Insight: Likely not. This is Furan Ring Degradation . Standard cleavage cocktails contain Ethanedithiol (EDT) .[1] In high TFA, EDT reacts with the electron-rich furan ring to form dithioacetals or causes ring opening.

  • CRITICAL RULE: Never use EDT with Furylalanine.

Protocol 3.0: The "Furyl-Safe" Cleavage Cocktail
  • Objective: Cleave peptide from resin without degrading the furan ring.

  • Scavenger Choice: DODT (3,6-dioxa-1,8-octanedithiol) or TIS (Triisopropylsilane).[12] DODT is less aggressive toward the furan ring than EDT.[1]

Reagent Composition (Reagent K-modified):

Component Volume % Function
TFA 90% Cleavage Agent
Phenol 2.5% Scavenger (Tyr/Trp)
Water 2.5% Scavenger (tBu)
TIS 2.5% Scavenger (Trt)

| DODT | 2.5% | Scavenger (Cys/Met) |

Procedure:

  • Pre-chill the cocktail to 0°C.

  • Add to resin.[1][9] React for 2 hours at room temperature (do not heat).

  • Precipitate immediately in cold diethyl ether.

  • Lyophilize immediately from water/acetonitrile. Do not leave the peptide in acidic solution for extended periods.[1]

Module 4: Analytical Validation (QC)

User Question: How do I prove my synthesis was enantioselective? Standard C18 HPLC doesn't separate the isomers.

Expert Insight: You must use Chiral HPLC. The separation requires specific stationary phases that can interact with the zwitterionic amino acid or the derivatized amine.

Table 1: Chiral HPLC Methods for Furylalanine
Analyte StateColumn TypeStationary PhaseMobile PhaseDetection
Free Amino Acid Crownpak CR-I(+) Crown Ether

(pH 1.[1]5) / MeOH (90:10)
UV 210 nm
N-Protected (Fmoc) Chiralpak IA / IB Amylose/CelluloseHexane / IPA / TFA (80:20:0.[1]1)UV 254 nm
Zwitterionic Chiralpak ZWIX(+) Cinchona AlkaloidMeOH / MeCN / 50mM Formic AcidUV / ELSD

Protocol 4.0: Crown Ether Method (Best for Underivatized AA)

  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm).[1][8]

  • Temp: 25°C (Lower temp improves resolution).

  • Flow: 0.4 mL/min.

  • Mobile Phase: Perchloric acid (pH 1.[1]5) is standard, but 10 mM TFA in water is a safer alternative that works well for Furylalanine.[1]

  • Result: L-isomer typically elutes before D-isomer (verify with standards).

References
  • Kitagawa, T., et al. (2004).[1] "Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus."[1] Chemical and Pharmaceutical Bulletin. Link

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Grounding for Oxyma/DIC superiority). Link

  • Tessier, M., et al. (2004).[1] "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters. (Critical reference for avoiding EDT). Link

  • Ilisz, I., et al. (2008).[1] "Separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase." Journal of Chromatography A. Link

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR-I(+)." (Standard protocol for amino acid separation).[1] Link

Sources

Reference Data & Comparative Studies

Validation

The Isostere Dilemma: Furan vs. Phenylalanine in Protein Engineering

Topic: Comparing Furan vs. Phenyl Group in Unnatural Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of non-canonica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Furan vs. Phenyl Group in Unnatural Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of non-canonical amino acid (ncAA) mutagenesis, the substitution of a phenyl ring (Phenylalanine, Phe ) with a furan ring (e.g., 2-Furylalanine, 2-FurAla ) represents a deceptive structural change. While often cited as an isostere due to similar steric volume, the furan group introduces a radical shift in electronic character, metabolic stability, and chemical reactivity.

This guide objectively compares the inert, hydrophobic scaffold of the Phenyl group against the electron-rich, reactive handle of the Furan group , providing experimental protocols for those seeking to exploit these differences in drug discovery and chemical biology.

Part 1: Physicochemical & Structural Divergence

The "isostere" label often masks critical differences. While both are aromatic, the oxygen heteroatom in furan creates a dipole and alters the quadrupole moment, reversing the electronic preferences for pi-stacking interactions compared to benzene.

Table 1: Comparative Physicochemical Profile
FeaturePhenylalanine (Phe)2-Furylalanine (2-FurAla)Impact on Protein
Aromatic System 6-membered Carbocycle5-membered HeterocycleFuran is π-excessive (electron-rich); Phe is π-neutral.
Size (VdW Volume) ~190 ų~165 ųFuran is slightly smaller; often creates a cavity in Phe-optimized pockets.
Hydrophobicity (LogP) ~ -1.38 (Amino Acid)~ -1.8 to -2.0 (Est.)2-FurAla is more polar. Reduces hydrophobic driving force for burial.
Dipole Moment 0 D (Side chain only)~0.7 D (Side chain)Furan introduces a local dipole, affecting nearby polar groups.
Pi-Stacking Mode Edge-to-Face (T-shaped)Face-to-Face PossibleFuran can stack face-to-face with electron-deficient rings (e.g., perfluorophenyl) due to reversed quadrupole.
Fluorescence Weak / NegligibleNegligibleNeither acts as a strong intrinsic fluorophore compared to Trp.

Expert Insight: Do not simply swap Phe for 2-FurAla to "save space." The loss of hydrophobicity (approx. 0.5–1.0 kcal/mol penalty in folding energy) often destabilizes the hydrophobic core unless the packing is re-optimized.

Part 2: Functional Applications (The "Why" of Furan)

The primary reason to choose the furan group over the phenyl group is reactivity . Phenylalanine is chemically inert under physiological conditions. 2-Furylalanine is a "masked" reactive handle that can be triggered for site-specific bioconjugation.

1. Diels-Alder Cycloaddition

The furan diene is sufficiently electron-rich to undergo [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleimides) in aqueous buffers.

  • Advantage: Bio-orthogonal crosslinking without catalysts.

  • Limitation: Slow kinetics compared to azide-alkyne click chemistry; often requires proximal positioning (proximity-induced reaction).

2. Photo-Oxidation & Crosslinking

Furan reacts rapidly with singlet oxygen (


) to form an endoperoxide, which rearranges into a reactive keto-enal. This intermediate aggressively crosslinks with nearby nucleophiles (Lys, His, Cys).
  • Application: Mapping protein-protein interactions (PPIs) via "warhead activation."

Diagram 1: Furan-Mediated Bioconjugation Pathways

The following diagram illustrates the divergent chemical fates of the Furan side chain compared to the inert Phenyl group.

Caption: Comparative chemical fate. While Phe remains inert (green), FurAla serves as a conditional warhead for conjugation (yellow) or crosslinking (red).

Part 3: Metabolic Liability & Toxicity (ADME)

In drug development, replacing a phenyl ring with a furan is a high-risk strategy due to metabolic activation.

  • Phenylalanine: Metabolized by Phenylalanine Hydroxylase to Tyrosine (safe) or transaminated to phenylpyruvate.

  • Furan Group: Often recognized as a toxicophore . Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a cis-2-butene-1,4-dial or furano-epoxide. These metabolites are potent alkylating agents that covalently bind to DNA and proteins, leading to hepatotoxicity.

Decision Matrix:

  • For In Vitro Reagents: Furan is excellent for crosslinking/labeling.

  • For In Vivo Therapeutics: Furan poses significant toxicity risks. If a polar isostere is needed without reactivity, consider Pyridine or Thiophene instead.

Part 4: Experimental Protocols
Protocol A: Genetic Incorporation of 2-Furylalanine

To study these properties in proteins, you cannot rely on solid-phase peptide synthesis (SPPS) for proteins >10kDa. You must use Genetic Code Expansion (GCE) .

System Requirements:

  • Host: E. coli (BL21) or Mammalian (HEK293).

  • Orthogonal Pair: Methanocaldococcus jannaschii TyrRS mutant (MjTyrRS) evolved for 2-FurAla.

    • Note: The wild-type MjTyrRS does not accept 2-FurAla efficiently; specific active site mutations (e.g., Tyr32 -> Leu/Ala) are required to accommodate the smaller furan ring.

Step-by-Step Workflow:

  • Plasmid Construction:

    • pEVOL-FurRS: Encodes the evolved tRNA/RS pair under arabinose promoter.

    • pET-POI-TAG: Encodes your Protein of Interest (POI) with an amber codon (TAG) at the target Phe site.

  • Expression:

    • Transform both plasmids into E. coli BL21(DE3).

    • Grow in LB at 37°C to OD600 = 0.5.

    • Induction: Add 1 mM 2-Furylalanine (dissolved in minimal NaOH, then neutralized) and 0.2% Arabinose + 1 mM IPTG.

  • Validation:

    • Purify protein via affinity tag (Ni-NTA).

    • Mass Spectrometry (ESI-MS): Essential step. Confirm mass shift.

      • Phe: 147 Da residue mass.

      • 2-FurAla: 137 Da residue mass.

      • Target Delta: -10 Da shift per substitution.

Protocol B: "Furan-Clamp" Crosslinking Assay

This assay validates the presence of the furan group and its proximity to a target interface.

  • Equilibration: Dilute purified FurAla-protein (10 µM) in PBS (pH 7.4).

  • Photosensitizer Addition: Add Rose Bengal (1 µM) as the singlet oxygen generator.

  • Irradiation: Expose to white light (halogen lamp or 530nm LED) for 0–10 minutes on ice.

  • Analysis: Run SDS-PAGE.

    • Result: If FurAla is interacting with a partner protein, you will see a higher molecular weight band (covalent dimer) appear over time.

    • Control: WT-Phe protein should show NO crosslinking under identical conditions.

References
  • Genetic Code Expansion & Furan Incorpor

    • Expanding the Genetic Code of Escherichia coli. Wang, L., et al. (2001). Science.
  • Furan Reactivity & Crosslinking

    • Genetically Encoded Furan-Atoms for Site-Specific Protein Inter-Crosslinking. Schmidt, M.J., et al. (2014). Angewandte Chemie.
  • Pi-Stacking Interactions (Furan vs Phenyl)

    • Competition between π–π or furan–perfluorophenyl stacking interactions. Mallet, C., et al. (2013). CrystEngComm.
  • Metabolic Toxicity of Furan

    • Metabolic activation of furan by cytochrome P450 2E1. Peterson, L.A. (2013). Chemical Research in Toxicology.
Comparative

Comparative Guide: 2-Amino-3-(furan-2-yl)propanoic acid vs. Thiophene Analog

Executive Summary This guide compares 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine, FuAla ) with its sulfur-containing analog, 2-Amino-3-(thiophen-2-yl)propanoic acid (2-Thienylalanine, ThiAla ). Both are non-can...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine, FuAla ) with its sulfur-containing analog, 2-Amino-3-(thiophen-2-yl)propanoic acid (2-Thienylalanine, ThiAla ). Both are non-canonical aromatic amino acids used as bioisosteres of Phenylalanine (Phe) and Tyrosine (Tyr) in peptide engineering and drug discovery.

Key Distinction: While structurally similar, ThiAla is a closer steric and electronic mimic of Phenylalanine due to the aromaticity of the thiophene ring. FuAla , containing a less aromatic furan ring, is significantly more sensitive to acid-catalyzed degradation and metabolic oxidation, often requiring specialized handling during solid-phase peptide synthesis (SPPS).

Physicochemical Comparison

The substitution of the benzene ring (Phe) with a heteroaromatic ring (Furan or Thiophene) alters sterics, electronics, and stability.

Property2-Furylalanine (FuAla) 2-Thienylalanine (ThiAla) Phenylalanine (Phe) [Reference]
Heteroatom Oxygen (High Electronegativity)Sulfur (Lower Electronegativity)None (Carbon)
Aromaticity Index Low (Least aromatic)Moderate (More benzene-like)High (Benchmark)
Van der Waals Radius Smaller than PheSimilar to PheBenchmark
LogP (Lipophilicity) ~ -1.3 (More polar)~ -1.7 (Variable, generally lipophilic)~ -1.38
Electronic Effect Electron-rich,

-excessive
Electron-rich,

-excessive
Neutral
Acid Stability Low (Prone to ring opening)Moderate (Stable to standard TFA)High
Fluorescence Non-fluorescent / QuencherNon-fluorescent / QuencherWeak Fluorescence
Expert Insight: Aromaticity & Stability
  • Thiophene (ThiAla): Sulfur’s 3p orbitals overlap less effectively with carbon’s 2p orbitals than oxygen does, but thiophene retains significant aromatic character (resonance energy ~29 kcal/mol). It is stable enough for standard Fmoc-SPPS protocols.

  • Furan (FuAla): Oxygen is highly electronegative, and the ring has lower resonance energy (~16 kcal/mol). It behaves more like a diene than a true aromatic system in harsh conditions. Crucial: FuAla is acid-labile; the furan ring can open during TFA cleavage if proper scavengers are not used.

Biological & Metabolic Profile

Both analogs are metabolically active but follow distinct oxidation pathways mediated by Cytochrome P450 (CYP450).

Metabolic Fate Diagram

MetabolicFate cluster_Fu Furan Pathway (High Toxicity Risk) cluster_Thi Thiophene Pathway (Metabolic Alert) Phe Phenylalanine (Bio-Reference) FuAla 2-Furylalanine Enedione cis-Enedione (Reactive Dicarbonyl) FuAla->Enedione CYP450 (Oxidation) Adducts Protein/DNA Adducts (Toxicity) Enedione->Adducts Nucleophilic Attack ThiAla 2-Thienylalanine SOxide Thiophene-S-oxide (Electrophile) ThiAla->SOxide CYP450 (S-Oxidation) Epoxide Thiophene Epoxide ThiAla->Epoxide CYP450 (Epoxidation) SOxide->Adducts Dimerization/Attack Hydroxy Hydroxy-Thienylalanine (Excreted) Epoxide->Hydroxy Rearrangement

Figure 1: Comparative metabolic activation pathways. Furan oxidation leads to ring-opening dicarbonyls (cis-enedione), while thiophene oxidation proceeds via S-oxides or epoxides.

Experimental Protocols

Protocol A: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Application: Incorporating FuAla or ThiAla into peptides. Critical Note: FuAla requires specific scavengers during cleavage to prevent "black peptide" formation (polymerization of furan decomposition products).

Materials:

  • Resin: Rink Amide or Wang Resin.

  • Amino Acid: Fmoc-2-Furylalanine-OH or Fmoc-2-Thienylalanine-OH.

  • Coupling Reagents: HCTU/DIEA or DIC/Oxyma.

  • Cleavage Cocktail (CRITICAL):

    • Standard (ThiAla): TFA:TIS:H2O (95:2.5:2.5).

    • Optimized (FuAla): TFA:DODT:H2O (94:3.3:2.7) or TFA:TIS:H2O:Phenol (90:5:2.5:2.5). Avoid Ethanedithiol (EDT) with Furan if possible, or use DODT (3,6-dioxa-1,8-octanedithiol) as a less odorous alternative that protects the furan ring.

Step-by-Step:

  • Coupling: Perform standard Fmoc coupling (3 eq. AA, 3 eq. HCTU, 6 eq.[1] DIEA) for 45–60 mins.

    • Checkpoint: Both amino acids couple with kinetics similar to Phenylalanine. No double coupling is usually required.

  • Fmoc Removal: 20% Piperidine in DMF (2 x 5 min).

  • Final Cleavage (The Differentiator):

    • For ThiAla: Incubate resin in Standard Cocktail for 2–3 hours. Thiophene is stable.

    • For FuAla: Incubate in DODT-containing Cocktail for 2 hours max.

    • Why? The electron-rich furan ring is susceptible to electrophilic attack by carbocations (e.g., t-butyl cations from protecting groups). DODT acts as a "sponge" for these cations, preventing them from alkylating the furan ring.

  • Precipitation: Filter resin, precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Synthesis of 2-Thienylalanine (Erlenmeyer Azlactone Method)

Application: synthesizing the amino acid from scratch (e.g., for isotope labeling or large-scale needs).

Reaction Scheme:

  • Thiophene-2-carboxaldehyde + N-Acetylglycine → Azlactone (4-(2-thienylmethylene)-2-methyloxazol-5(4H)-one).

  • Azlactone + H2O/Heat → Acylamino acrylic acid.

  • Reduction (H2/Pd-C or Na-Hg) → N-Acetyl-2-thienylalanine.

  • Hydrolysis (HCl) → 2-Thienylalanine HCl salt.

Detailed Procedure:

  • Condensation:

    • Mix Thiophene-2-carboxaldehyde (0.1 mol), N-Acetylglycine (0.1 mol), and anhydrous Sodium Acetate (0.08 mol) in Acetic Anhydride (30 mL).

    • Reflux for 1–2 hours. The mixture will solidify upon cooling.

    • Add cold water (100 mL), filter the yellow crystalline product (Azlactone). Wash with cold water and ether.

  • Hydrolysis & Reduction:

    • Suspend Azlactone in 1% Na2CO3 and boil until dissolved (ring opening to acrylic acid derivative).

    • Reduction: Hydrogenate using 10% Pd/C catalyst at 40 psi H2 until uptake ceases.

  • Deprotection:

    • Reflux the intermediate in 6M HCl for 4 hours to remove the acetyl group.

    • Evaporate to dryness. Recrystallize from Ethanol/Water to obtain 2-Thienylalanine Hydrochloride .

Applications & Selection Guide

ApplicationRecommended AnalogReason
Steric Probe ThiAla Size is nearly identical to Phenylalanine; tests electronic effects without steric perturbation.
Fluorescence Quenching Both Both can quench Trp fluorescence via electron transfer, useful for distance measurements.
Metabolic Stability ThiAla More stable than FuAla, though still liable to oxidation.
Peptide Library ThiAla Compatible with standard SPPS protocols without special scavengers.
"Invisible" Isostere FuAla Smaller size allows it to fit into packed hydrophobic cores where Phe might be too bulky.

References

  • Solid-Phase Synthesis Stability

    • Schulz, A., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters.

    • Key finding: FuAla degrades during TFA cleavage; scavengers like DODT are mand
  • Metabolic Oxidation

    • Dansette, P.M., et al. (2005). "Cytochrome P450 catalyzed metabolism of thiophenes." Biochemical and Biophysical Research Communications.

    • Key finding: Thiophenes oxidize to S-oxides which can dimerize or bind proteins.
  • Synthesis (Erlenmeyer Method)

    • Duan, Y., et al. (2011). "Synthesis of 3-(2-thienyl)alanine derivatives." Amino Acids.[2][3][4]

    • Context: Standard protocol for heterocyclic amino acid synthesis via azlactone.
  • Physicochemical Properties

    • Hansch, C., et al. (1995). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews.

    • Context: Electronic parameters of furan vs thiophene rings.

Sources

Validation

Technical Guide: Structure-Activity Relationship of 2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

Executive Summary & Scaffold Analysis 2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or FurylAla ) is a non-canonical amino acid and a bioisostere of Phenylalanine (Phe) and Tyrosine (Tyr)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2-Amino-3-(furan-2-yl)propanoic acid (commonly referred to as 2-Furylalanine or FurylAla ) is a non-canonical amino acid and a bioisostere of Phenylalanine (Phe) and Tyrosine (Tyr). In drug design, it serves two critical functions: as a probe for probing the electronic requirements of aromatic binding pockets and as a fluorescent reporter for peptide conformation.

Unlike the benzene ring of Phenylalanine, the furan ring in Furylalanine is


-electron rich and contains an oxygen atom capable of acting as a weak hydrogen bond acceptor. This guide analyzes the structure-activity relationship (SAR) of Furylalanine derivatives, focusing on their stability, biological potency, and unique physicochemical properties compared to standard aromatic amino acids.
Physicochemical Comparison
FeaturePhenylalanine (Phe)2-Furylalanine (FurylAla)Thienylalanine (Thi)
Aromatic System Benzene (6-membered)Furan (5-membered)Thiophene (5-membered)
Electronic Character Neutral

-Excessive (Electron Rich)

-Excessive (S-donor)
H-Bond Potential NoneWeak Acceptor (Oxygen)None
Fluorescence NegligibleIntrinsic Fluorescence Negligible
Acid Stability HighLow (Acid Labile) Moderate
Metabolic Liability LowHigh (CYP450 Activation) Moderate

Synthesis & Critical Stability Protocols

A major technical challenge in working with Furylalanine derivatives is the inherent instability of the furan ring under strong acidic conditions, which are standard in Solid Phase Peptide Synthesis (SPPS).

The "Acid-Lability" Problem

During the cleavage of peptides from resin using Trifluoroacetic acid (TFA), the electron-rich furan ring is susceptible to electrophilic attack and acid-catalyzed hydrolysis. This leads to ring opening and the formation of reactive dicarbonyl species (enedials), which cross-link with other nucleophiles, resulting in a complex mixture of by-products.

Validated Synthesis Protocol (Self-Validating System)

To preserve the furan moiety during Fmoc-SPPS deprotection, specific cation scavengers must be employed.

Protocol: TFA Cleavage for Furylalanine Peptides

  • Preparation: Prepare a cleavage cocktail containing TFA / Triisopropylsilane (TIPS) / Water / 3,6-Dioxa-1,8-octanedithiol (DODT) .

    • Ratio: 92.5 : 2.5 : 2.5 : 2.5 (v/v).

    • Note: Avoid Ethanedithiol (EDT) if possible, as DODT is less odorous and highly effective for furan protection.

  • Reaction: Incubate the resin-bound peptide with the cocktail for 2–3 hours at room temperature.

  • Validation (QC):

    • Analyze the crude product via HPLC.[1]

    • Pass Criteria: A single major peak corresponding to the intact peptide.

    • Fail Criteria: Presence of multiple broad peaks or a mass shift of +18 Da or +32 Da, indicating furan hydrolysis or oxidation.

SynthesisStability cluster_legend Process Outcome Start Fmoc-FurylAla-Peptide-Resin TFA_Std Standard TFA Cleavage (No Scavenger) Start->TFA_Std High Acid Risk TFA_Opt Optimized Cocktail (TFA + TIPS + DODT) Start->TFA_Opt Scavenger Protection Degradation Furan Ring Opening (Formation of Enedials) TFA_Std->Degradation H+ Catalysis Success Intact FurylAla Peptide (High Purity) TFA_Opt->Success Preserves Furan Byproducts Complex Mixture (Polymerization/Adducts) Degradation->Byproducts

Figure 1: Critical decision pathway for the synthesis of Furylalanine peptides. Standard acidic cleavage leads to ring degradation; optimized scavenger cocktails are mandatory.

Structure-Activity Relationship (SAR) Analysis

Bioisosterism & Receptor Binding

Replacing Phenylalanine with Furylalanine reduces the steric bulk of the side chain (5-membered vs. 6-membered ring) and introduces an electronegative oxygen atom.

  • Steric Fit: If the binding pocket is tight, the smaller furan ring may improve affinity (

    
     decrease).
    
  • Electronic Effects: The furan oxygen can accept a hydrogen bond from the receptor backbone or side chains (e.g., Serine/Threonine residues), potentially creating new binding interactions that Phe cannot form.

  • Case Study (Antimicrobial Activity): Derivatives such as 3-aryl-3-(furan-2-yl)propanoic acid exhibit significant antimicrobial activity.

    • Target: Candida albicans and Staphylococcus aureus.

    • Potency: MIC values ~64 µg/mL.

    • Mechanism: The furan moiety, when coupled with an aryl group, mimics the lipophilic core of known antimicrobial pharmacophores, disrupting bacterial cell membranes.

Fluorescence Properties

Unlike Phenylalanine, which has a very low quantum yield, Furylalanine possesses intrinsic fluorescence.

  • Excitation: ~280–300 nm

  • Emission: ~310–320 nm

  • Application: It serves as a minimally invasive fluorescent probe. Since it is structurally similar to the native amino acid, it disrupts the peptide conformation less than bulky extrinsic fluorophores like Fluorescein or Rhodamine.

Metabolic Liability (Toxicity Alert)

While Furylalanine can enhance potency, it introduces a metabolic risk factor known as a Structural Alert .

  • Mechanism: Cytochrome P450 enzymes (specifically CYP 2E1 and 2C9) can oxidize the furan ring.

  • Bioactivation: The furan is converted into a reactive cis-enedial intermediate.

  • Consequence: This intermediate is a potent electrophile that can covalently bind to proteins (hepatotoxicity) or DNA (genotoxicity).

  • Mitigation: In drug development, Furylalanine derivatives are often used as tools for in vitro SAR or acute therapies (e.g., antimicrobials) rather than long-term chronic treatments, unless the furan is sterically shielded or metabolically stabilized.

Comparative Performance Guide

The following table summarizes when to deploy Furylalanine versus other aromatic analogs in a lead optimization campaign.

Optimization GoalRecommended AnalogRationale
Increase Potency 2-Furylalanine Smaller size allows tighter packing; Oxygen may pick up H-bond interactions.
Improve Metabolic Stability 2-Fluorophenylalanine Blocks metabolism; Furan is liable to CYP450 ring opening.
Probe Conformation 2-Furylalanine Intrinsic fluorescence allows monitoring of folding/binding without bulky tags.
Increase Hydrophobicity Thienylalanine Sulfur is more lipophilic than Oxygen (Furan) or Carbon (Benzene).
Lat1 Transporter Targeting 2-Furylalanine Recognized by System L transporters (LAT1) for blood-brain barrier crossing.

Biological Mechanism Visualization

The following diagram illustrates the dual pathway of Furylalanine derivatives: their utility in receptor binding versus their metabolic fate.

SAR_Logic Compound Furylalanine Derivative Receptor Target Receptor (GPCR / Enzyme) Compound->Receptor Pharmacodynamics Liver Hepatic Metabolism (CYP450) Compound->Liver Pharmacokinetics Binding Enhanced Binding (H-bond Acceptor + Steric Fit) Receptor->Binding Activity Biological Response (e.g., Antimicrobial / Agonism) Binding->Activity Bioactivation Oxidation to cis-Enedial Liver->Bioactivation Oxidative Opening Toxicity Protein Adducts / Toxicity Bioactivation->Toxicity Covalent Binding

Figure 2: The pharmacological double-edged sword of Furylalanine. While it offers unique binding modes (left branch), it carries a risk of metabolic bioactivation (right branch).

References

  • Synthesis and Antimicrobial Activity: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.

  • Peptide Stability & Cleavage: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.

  • Metabolic Toxicity Mechanisms: A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC.

  • Fluorescence Properties: Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. PubMed.

  • Transporter Selectivity: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC.

Sources

Comparative

"in vitro comparison of 2-Amino-3-(furan-2-yl)propanoic acid and natural amino acids"

Topic: In Vitro Comparison of 2-Amino-3-(furan-2-yl)propanoic acid and Natural Amino Acids Content Type: Publish Comparison Guide Executive Summary: The "Stealth" Isostere 2-Amino-3-(furan-2-yl)propanoic acid, commonly k...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Comparison of 2-Amino-3-(furan-2-yl)propanoic acid and Natural Amino Acids Content Type: Publish Comparison Guide

Executive Summary: The "Stealth" Isostere

2-Amino-3-(furan-2-yl)propanoic acid, commonly known as 3-(2-Furyl)alanine (Fua) , is a non-canonical amino acid (ncAA) utilized primarily as a structural and electronic probe in protein engineering. Unlike the canonical aromatic amino acids—Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His), and Tryptophan (Trp)—Fua introduces a unique combination of reduced steric bulk , altered quadrupolar moment , and pi-excessive electronic character without introducing a titratable proton (unlike Histidine).

This guide objectively compares Fua against its natural counterparts to assist researchers in rational design for structure-activity relationship (SAR) studies and peptide stability optimization.

Physicochemical Comparison

Fua is most frequently deployed as an isostere for Phenylalanine (Phe) and Histidine (His) . The table below highlights the critical divergence in properties that dictates its experimental utility.

PropertyPhenylalanine (Phe) Histidine (His) 3-(2-Furyl)alanine (Fua) Implication for Design
Ring Structure Benzene (6-membered)Imidazole (5-membered)Furan (5-membered)Fua is sterically smaller than Phe; isosteric to His.
Electronic Nature

-Neutral

-Excessive / Basic

-Excessive / Neutral
Fua mimics His shape but deletes the charge (non-basic).
pKa (Side Chain) N/A (Neutral)~6.0 (Titratable)N/A (Neutral)Use Fua to test if His binding is driven by shape or charge.
Hydrophobicity HighLow (pH dependent)ModerateFua is less hydrophobic than Phe due to the ether oxygen.
Aromaticity HighModerateLowFua is more reactive (prone to acidolysis/oxidation).
Fluorescence Weak (

nm)
NoneNegligible*Not a viable fluorescent probe (unlike Trp or Pyrene).

Scientist's Note: Do not select Fua as a fluorescent reporter. While furan derivatives (e.g., furyl-chromones) are fluorescent, the simple amino acid Fua has negligible quantum yield compared to Tryptophan. Its power lies in steric and electronic perturbation .

Biological & Chemical Stability (In Vitro)

The most critical operational difference between Fua and natural amino acids is its chemical instability during standard peptide synthesis and its enzymatic susceptibility .

A. Chemical Stability: The Acidolysis Hazard

Unlike Phe, which is inert to Trifluoroacetic Acid (TFA) used in Solid Phase Peptide Synthesis (SPPS), the furan ring of Fua is acid-sensitive .

  • Mechanism: The electron-rich furan ring can undergo electrophilic attack by cation scavengers (specifically thiols like ethanedithiol, EDT) under acidic conditions, leading to ring opening or polymerization.

  • Result: Formation of bis-dithioacetal byproducts, reducing yield and purity.

B. Enzymatic Stability
  • Proteolysis: Fua is recognized by Chymotrypsin . Because Chymotrypsin targets large hydrophobic residues (Phe/Tyr/Trp), it accepts Fua as a substrate, though often with altered kinetics (

    
    ) due to the smaller ring size and different electronic density.
    
  • Metabolism: Fua is a substrate for Phenylalanine Ammonia Lyase (PAL) , which can convert it to the corresponding acrylic acid derivative.

Experimental Protocols
Protocol A: Optimized SPPS Cleavage for Fua-Containing Peptides

Standard cleavage cocktails containing EDT will destroy Fua. Use this modified protocol.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (

    
    )
    
  • Avoid: Ethanedithiol (EDT), 1,2-dithioethane.

Workflow:

  • Preparation: Prepare a cleavage cocktail of TFA : TIS :

    
     (95 : 2.5 : 2.5) .
    
    • Rationale: TIS acts as a bulky scavenger that does not readily attack the furan ring, unlike the smaller, more nucleophilic thiols.

  • Incubation: Add resin to the cocktail (10 mL per gram of resin). Shake gently at room temperature for 2 hours .

    • Note: Do not exceed 3 hours; prolonged acid exposure increases the risk of furan degradation even without thiols.

  • Precipitation: Filter resin and precipitate peptide in ice-cold diethyl ether.

  • Validation: Analyze via HPLC.

    • Success Indicator: A single sharp peak.

    • Failure Indicator: Broad peaks or "humps" suggest acid-catalyzed polymerization of the furan.

Protocol B: "Shape vs. Charge" Binding Assay (Ligand-Receptor)

Use this logic to determine if a Histidine residue in your protein interface is acting as a proton donor/acceptor or simply a structural anchor.

  • Design: Synthesize two peptide variants:

    • Wild Type: Sequence containing His .[1][2]

    • Mutant: Sequence with His

      
       Fua .
      
  • Buffer Setup: Prepare binding buffers at pH 5.5 (His protonated) and pH 7.4 (His neutral).

  • Measurement: Perform Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).

  • Data Interpretation:

    • Scenario 1: WT binds at pH 5.5 but not pH 7.4; Fua mutant shows no binding at either pH.

    • Scenario 2: WT binds at pH 7.4; Fua mutant binds with similar affinity .

Visualizations
Diagram 1: The Acidolysis Degradation Pathway

This diagram illustrates why standard thiol scavengers must be avoided during synthesis.

Acidolysis Fua Intact Fua Residue (Furan Ring) Intermediate Protonated Furan Intermediate Fua->Intermediate Protonation (H+) TFA TFA (Acidic Environment) TFA->Intermediate Scavenger Thiol Scavenger (e.g., EDT) Product_Degraded Degraded Byproduct (Bis-dithioacetal) Scavenger->Product_Degraded promotes Product_Stable Stable Peptide (TIS/Water Scavenger) Intermediate->Product_Stable TIS Scavenging (Protects Ring) Intermediate->Product_Degraded Nucleophilic Attack by EDT

Caption: Mechanism of Fua degradation during SPPS. Thiol scavengers (EDT) attack the protonated furan ring, necessitating the use of TIS/Water cocktails.

Diagram 2: Substitution Logic Flow (SAR Strategy)

A decision tree for selecting Fua in drug design.

SAR_Logic Start Target Residue Analysis IsPhe Is Target Phenylalanine (Phe)? Start->IsPhe IsHis Is Target Histidine (His)? Start->IsHis CheckSteric Hypothesis: Steric Clash? IsPhe->CheckSteric Yes CheckCharge Hypothesis: Charge vs. Shape? IsHis->CheckCharge Yes UseFua1 Substitute with Fua (Reduces Volume ~20%) CheckSteric->UseFua1 Test packing UseFua2 Substitute with Fua (Maintains Shape, Removes Charge) CheckCharge->UseFua2 Test H-bonding/pKa

Caption: Strategic decision tree for deploying Furylalanine (Fua) to probe steric constraints (vs. Phe) or electrostatic contributions (vs. His).

References
  • Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters.

  • Videnov, G., et al. (1996). Synthesis and biological activity of gonadotropin-releasing hormone analogues containing 3-(2-furyl)-L-alanine. Amino Acids.[1][2][3][4][5]

  • MedChemExpress. Product Monograph: (R)-2-Amino-3-(furan-2-yl)propanoic acid.

  • ChemBK. Properties and Safety of 3-furan-2-ylalanine.

Sources

Validation

Cross-Reactivity &amp; Biological Utility of 2-Furylalanine: A Comparative Guide

This guide provides an in-depth technical analysis of 2-Amino-3-(furan-2-yl)propanoic acid (commonly known as 2-Furylalanine or 2-FurA ), focusing on its cross-reactivity, enzymatic recognition, and stability in biologic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-(furan-2-yl)propanoic acid (commonly known as 2-Furylalanine or 2-FurA ), focusing on its cross-reactivity, enzymatic recognition, and stability in biological systems.

Executive Summary

2-Furylalanine (2-FurA) is a non-canonical amino acid (ncAA) and a structural isostere of Phenylalanine (Phe) and Tyrosine (Tyr) .[1] Its furan ring confers unique electronic properties (smaller van der Waals radius than benzene, differing


-stacking potential) while maintaining the overall steric footprint of natural aromatic amino acids.

In biological systems, 2-FurA exhibits a dual nature of cross-reactivity :

  • Promiscuous Substrate: It can be recognized by wild-type Phenylalanyl-tRNA Synthetase (PheRS), allowing global replacement in auxotrophic strains.

  • Orthogonal Target: It serves as a specific substrate for evolved Pyrrolysyl-tRNA Synthetase (PylRS) variants for site-specific incorporation.[2]

Critical Warning: 2-FurA is chemically sensitive to strong acids (TFA) in the presence of thiols and metabolically liable to oxidative ring opening by Cytochrome P450s.

Chemical & Structural Comparison

The utility of 2-FurA stems from its ability to mimic Phenylalanine while introducing a heteroatom (oxygen) that alters polarity and hydrogen bonding potential without significantly disrupting protein packing.

FeaturePhenylalanine (Phe) 2-Furylalanine (2-FurA) Tyrosine (Tyr)
Structure Benzene ring (C6)Furan ring (C4O)Phenol ring (C6-OH)
Electronic Character Hydrophobic, Non-polarAromatic, slightly more polar (ether O)Amphipathic, H-bond donor
Van der Waals Volume ~190 ų~175 ų (Slightly smaller)~200 ų
Fluorescence Weak (

257nm)
Non-fluorescent / Quencher Distinct (

274nm)
Metabolic Fate Hydroxylation to TyrOxidative ring opening (Toxic) Phosphorylation / Sulfation
Enzymatic Cross-Reactivity: The PheRS vs. PylRS Paradox

The cross-reactivity of 2-FurA is context-dependent. It sits on the threshold of recognition for wild-type enzymes while being a prime candidate for orthogonal engineering.

A. Wild-Type PheRS Recognition (Promiscuity)

Wild-type E. coli PheRS relies on a hydrophobic pocket to bind Phe.[3] The furan ring of 2-FurA is sterically compatible with this pocket.

  • Mechanism: 2-FurA acts as a competitive substrate for Phe.

  • Kinetics: The activation energy is higher than Phe, leading to lower

    
    .
    
  • Outcome: In the presence of Phe, incorporation is negligible. In Phe-auxotrophic strains starved of Phe, PheRS will charge tRNA

    
     with 2-FurA, leading to global replacement  (statistical incorporation) across the proteome.
    
B. Orthogonal PylRS Recognition (Specificity)

To achieve site-specific incorporation (e.g., at an Amber TAG codon) without contaminating the proteome, researchers utilize evolved variants of Methanosarcina barkeri or M. mazei Pyrrolysyl-tRNA Synthetase (PylRS).

  • Engineering: The PylRS active site is mutated (e.g., N346A/C348A) to accommodate the flat aromatic furan ring instead of the bulky pyrrolysine.

  • Result: High-fidelity incorporation at TAG sites with minimal cross-reactivity to natural amino acids.

Visualization: Incorporation Pathways

IncorporationPathways cluster_WT Wild-Type System (Auxotrophs) cluster_Orthogonal Orthogonal System (Genetic Code Expansion) FurA 2-Furylalanine (2-FurA) PheRS WT PheRS FurA->PheRS Low Efficiency (Competition) PylRS Mutant PylRS FurA->PylRS High Specificity Phe Phenylalanine (Phe) Phe->PheRS High Efficiency tRNAPhe tRNA-Phe PheRS->tRNAPhe Proteome Global Replacement (All Phe sites -> 2-FurA) tRNAPhe->Proteome tRNAPyl tRNA-Pyl (CUA Anticodon) PylRS->tRNAPyl Specific Site-Specific (TAG Codon only) tRNAPyl->Specific

Caption: Comparison of 2-FurA incorporation via promiscuous WT PheRS (red path) versus engineered Orthogonal PylRS (blue path).

Stability & Metabolic Liability

A critical factor often overlooked in 2-FurA usage is its chemical instability under specific conditions, which differs significantly from Phenylalanine.

A. Chemical Stability (Peptide Synthesis)

During Solid Phase Peptide Synthesis (SPPS), the final cleavage step using Trifluoroacetic Acid (TFA) can destroy the furan ring.

  • The Problem: In the presence of dithiol scavengers (e.g., ethanedithiol, EDT), the acid-sensitive furan ring undergoes electrophilic attack, forming a bis-dithioacetal byproduct.

  • The Solution: Avoid EDT. Use Triisopropylsilane (TIPS) and water as scavengers.

  • Recommended Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%).

B. Metabolic Stability (In Vivo Toxicity)

In live animal models or metabolically active cell lines (hepatocytes), the furan ring is a "structural alert."

  • Pathway: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring.

  • Mechanism: Oxidation leads to a reactive cis-2-butene-1,4-dial (acetylacrolein) intermediate.

  • Consequence: This reactive aldehyde cross-links proteins and DNA, leading to hepatotoxicity. 2-FurA is not suitable for long-term in vivo therapeutic applications without metabolic stabilization.

Visualization: Metabolic Degradation

MetabolicFate FurA_Vivo 2-Furylalanine (In Vivo) CYP Cytochrome P450 (Oxidation) FurA_Vivo->CYP Epoxide Furan-Epoxide Intermediate CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Aldehyde) Epoxide->Dialdehyde Ring Opening Toxicity Protein/DNA Crosslinking (Hepatotoxicity) Dialdehyde->Toxicity Nucleophilic Attack

Caption: Metabolic activation pathway of the furan moiety leading to toxicity.

Experimental Protocols
Protocol A: Assessing Incorporation Efficiency (In Vivo)

Objective: Determine if 2-FurA is being incorporated into a target protein (e.g., GFP) via orthogonal suppression.

  • Expression System: E. coli BL21(DE3) containing:

    • Plasmid 1: pEVOL-PylRS-mutant (encodes orthogonal synthetase/tRNA pair).

    • Plasmid 2: pET-GFP-TAG (Target gene with Amber codon at permissive site, e.g., Y39TAG).

  • Culture: Grow cells in LB media at 37°C to OD600 = 0.5.

  • Induction:

    • Control (-): Add IPTG (1 mM) + Arabinose (0.2%). No Amino Acid.

    • Experimental (+): Add IPTG (1 mM) + Arabinose (0.2%) + 2-FurA (1 mM) .

  • Harvest: After 12-16 hours at 30°C, pellet cells.

  • Analysis:

    • Fluorescence: Measure GFP fluorescence (Ex 488nm / Em 509nm).

    • Validation: A specific signal in the (+) sample vs. negligible signal in the (-) sample confirms orthogonality. If (-) sample fluoresces, the PylRS is promiscuous or there is "read-through."

    • Mass Spectrometry: Purify GFP and perform ESI-MS. The mass shift should correspond to the difference between Tyr (or Phe) and 2-FurA (

      
      Mass 
      
      
      
      -16 Da vs Tyr, +4 Da vs Phe, depending on exact substitution).
Protocol B: Chemical Cleavage for Peptide Synthesis

Objective: Cleave 2-FurA containing peptide from resin without degrading the furan ring.

  • Preparation: Ensure peptide-resin is washed with DCM and dried.

  • Cocktail Preparation:

    • Mix Trifluoroacetic Acid (TFA) : 9.5 mL

    • Mix Triisopropylsilane (TIPS) : 0.25 mL

    • Mix Deionized Water : 0.25 mL

    • Note: Do NOT use Ethanedithiol (EDT) or Thioanisole.

  • Reaction: Add cocktail to resin. Shake gently at Room Temperature for 2 hours.

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether.

  • Recovery: Centrifuge to collect peptide pellet. Analyze via HPLC (C18 column) and MS immediately.

References
  • Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. Source: PubMed / NIH. [Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed. [Link]

  • Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Source: RSC Advances / NIH. [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Source: Chemical Research in Toxicology / ACS. [Link]

  • Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. Source: Food and Chemical Toxicology / PubMed. [Link]

Sources

Comparative

Comparative Profiling of Furan-Based Amino Acids in Peptide Engineering

Executive Summary The incorporation of furan-based non-canonical amino acids (ncAAs), specifically 2-furylalanine (2-FuA) and 3-furylalanine (3-FuA) , offers a distinct orthogonal utility compared to standard aromatic re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of furan-based non-canonical amino acids (ncAAs), specifically 2-furylalanine (2-FuA) and 3-furylalanine (3-FuA) , offers a distinct orthogonal utility compared to standard aromatic residues like Phenylalanine (Phe) or Tryptophan (Trp). While often categorized merely as isosteres, furan-based amino acids possess a dual nature: they function as structural probes due to their reduced steric bulk and hydrogen-bonding capability, and as latent warheads for site-specific crosslinking via oxidative activation.

This guide provides a comparative analysis of furan-based amino acids against their carbocyclic and heterocyclic analogs (Phenylalanine, Thienylalanine), detailing their physicochemical properties, structural impact, and unique reactivity profiles.

Part 1: Physicochemical & Structural Comparison

To select the appropriate aromatic residue for peptide engineering, one must quantify the electronic and steric differences. Furan is significantly less aromatic than benzene and thiophene, resulting in distinct electronic distributions that affect


-

stacking and metabolic stability.
Table 1: Comparative Properties of Aromatic Amino Acid Analogs
FeatureL-Phenylalanine (Phe) L-2-Furylalanine (2-FuA) L-3-Thienylalanine (Thi) Significance in Peptides
Heteroatom None (Carbon)OxygenSulfurDetermines polarity and H-bonding.
Electronegativity N/AHigh (3.44)Moderate (2.58)Furan oxygen withdraws electron density, reducing aromaticity.
H-Bonding NoneAcceptor (Ether oxygen)Weak Acceptor2-FuA can stabilize conformations via solvent/backbone interactions.
Van der Waals Vol. ~190 ų~160 ų~170 ų2-FuA is a "minimally invasive" probe for steric packing studies.
LogP (Lipophilicity) 1.380.851.252-FuA increases aqueous solubility compared to Phe.
Metabolic Stability HighLow (CYP450 activation)ModerateFuran is a metabolic liability (ring opening) but useful for prodrugs.
Fluorescence WeakModerateLow2-FuA exhibits intrinsic fluorescence useful for binding assays.
Structural Implications[1][2][3]
  • Reduced Hydrophobicity: Replacing Phe with 2-FuA reduces the hydrophobicity of the peptide face. This is critical when designing amphipathic helices where solubility is a limiting factor.

  • Altered

    
    -Stacking:  The electron-rich nature of furan (despite the electronegative oxygen) allows for different stacking geometries. Unlike the T-shaped stacking common in Phe-Phe interactions, furan rings often prefer parallel displaced stacking due to their dipole moments.
    
  • H-Bonding Potential: The furan oxygen can accept hydrogen bonds from backbone amides, potentially stabilizing turn structures (e.g.,

    
    -turns) that Phe cannot support.
    

Part 2: The Reactive Advantage (Oxidative Crosslinking)

The defining feature of furan-based peptides is their ability to act as pro-electrophiles . Unlike Phe or Thi, the furan ring can be selectively oxidized by singlet oxygen (


) to form a reactive enal species.
Mechanism of Action[2]
  • Inert State: Under physiological conditions, the furan ring is stable and unreactive.

  • Activation: Irradiation in the presence of a photosensitizer (e.g., Rose Bengal) generates singlet oxygen.

  • Reaction: The furan undergoes [4+2] cycloaddition with

    
    , followed by ring opening to form cis-2-butene-1,4-dial .
    
  • Ligation: This reactive aldehyde intermediate rapidly crosslinks with proximal nucleophiles (Lysine amines, Cysteine thiols) on a target protein.

Diagram 1: Furan-Based Oxidative Crosslinking Pathway[4]

FuranActivation Start Furan-Peptide (Inert) Activation Activation (hv + Photosensitizer) Start->Activation 1O2 Generation Intermediate Endoperoxide Intermediate Activation->Intermediate [4+2] Cycloaddition Reactive cis-2-butene-1,4-dial (Reactive Enal) Intermediate->Reactive Ring Opening Product Covalent Protein-Peptide Conjugate Reactive->Product Schiff Base / Michael Addition Target Target Protein (Nucleophile: Lys/Cys) Target->Product Attack

Caption: The activation pathway of furan-modified peptides from inert bioisostere to reactive crosslinker.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Furan-Peptides

Objective: Synthesize a peptide containing 2-Furylalanine without degrading the furan ring during acid cleavage.

Materials:

  • Fmoc-3-(2-furyl)-L-alanine (Fmoc-2-FuA-OH).

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling Reagents: DIC/Oxyma Pure (Preferred over HBTU to reduce racemization).

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Furan AA):

    • Dissolve Fmoc-2-FuA-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Critical: Pre-activate for only 2 minutes to minimize side reactions.

    • Add to resin and shake for 60 minutes at room temperature.

    • Note: Avoid heating during the coupling of furan derivatives to prevent premature oxidation or polymerization.

  • Elongation: Continue standard Fmoc SPPS for remaining residues.

  • Cleavage & Isolation:

    • Wash resin with DCM (3x) and dry under nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5).

    • Causality:Triisopropylsilane (TIS) is essential here. Furan rings are acid-sensitive and can act as scavengers themselves, leading to polymerization. TIS preferentially scavenges trityl/t-butyl cations, protecting the furan ring.

    • Shake for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Oxidative Crosslinking Assay

Objective: Covalently link the Furan-peptide to a target protein (e.g., BSA or a specific receptor).[2]

Step-by-Step Workflow:

  • Equilibration: Incubate Furan-peptide (10 µM) with Target Protein (1 µM) in PBS (pH 7.4) for 30 minutes to allow non-covalent binding.

  • Photosensitizer Addition: Add Rose Bengal (RB) to a final concentration of 1 µM.

  • Irradiation:

    • Irradiate the sample with a white light source (or 532 nm laser) for 5–15 minutes.

    • Control: Keep a duplicate sample in the dark to verify light-dependence.

  • Quenching: Stop the reaction by adding DTT (excess) or SDS-PAGE loading buffer.

  • Analysis: Analyze via Western Blot or Mass Spectrometry. A generic shift in molecular weight corresponding to the peptide mass indicates successful crosslinking.

Diagram 2: Decision Matrix for Residue Selection

SelectionMatrix Start Goal: Modify Aromatic Residue Q1 Is covalent capture required? Start->Q1 BranchYes Select Furan-AA Q1->BranchYes Yes BranchNo Is hydrophobicity reduction needed? Q1->BranchNo No DetailYes Use: 2-Furylalanine Method: Photo-oxidation Target: Proximal Lys/Cys BranchYes->DetailYes HydroYes Select Furan-AA BranchNo->HydroYes Yes HydroNo Select Thienylalanine / Phe BranchNo->HydroNo No DetailHydro Use: 2-Furylalanine Benefit: Smaller Vol, H-bond Acceptor HydroYes->DetailHydro DetailStable Use: Thienylalanine Benefit: Bioisostere, Stable HydroNo->DetailStable

Caption: Decision tree for selecting between Furan, Thiophene, and Phenylalanine based on experimental goals.

References

  • Madder, A., et al. (2023).[3] Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Link

  • BenchChem. (2025).[4] Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. BenchChem Technical Guides. Link

  • Manicardi, A., & Madder, A. (2023).[3] Furan-modified PNA probes for covalent targeting and ligation of nucleic acids. Methods, 218, 210-223.[3] Link[3]

  • Tack, L., et al. (2021). Development of 'furan warhead'-equipped antagonistic nanobodies for covalent cross-linking to the epidermal growth factor receptor. Universiteit Gent Academic Bibliography. Link

  • TCI Chemicals. (2024). Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation. TCI Product Literature. Link

Sources

Validation

"head-to-head comparison of 2-Amino-3-(furan-2-yl)propanoic acid with other non-canonical amino acids"

Executive Summary: The "High-Risk, High-Reward" Bioisostere 2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or Fur ) is a non-canonical amino acid (ncAA) used primarily as a bioisostere of Phenylalanine (Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "High-Risk, High-Reward" Bioisostere

2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or Fur ) is a non-canonical amino acid (ncAA) used primarily as a bioisostere of Phenylalanine (Phe) and Tyrosine (Tyr). It offers a unique combination of reduced steric bulk (5-membered vs. 6-membered ring) and altered electronic properties (pi-excessive furan ring).

However, it carries a significant "technical debt": Acid Instability . Unlike the robust Phenylalanine or the moderately stable Thienylalanine, Furylalanine is prone to acid-catalyzed ring opening during Solid Phase Peptide Synthesis (SPPS). This guide details how to harness its unique electronic profile while navigating the treacherous cleavage steps required to isolate it.

Part 1: Head-to-Head Technical Profile

The following table compares Furylalanine against its canonical parent (Phenylalanine) and its closest sulfur analog (2-Thienylalanine).

Table 1: Physicochemical & Synthetic Comparison
FeaturePhenylalanine (Phe) 2-Furylalanine (Fur) 2-Thienylalanine (Thi)
Structure Benzene (6-mem ring)Furan (5-mem ring, Oxygen)Thiophene (5-mem ring, Sulfur)
Steric Bulk (V_vdW) ~190 ų (Baseline)Smaller (< Phe)Intermediate (~ Phe)
Electronic Nature Aromatic (Benchmark)

-Excessive
(Electron Rich)

-Excessive (less than Fur)
Aromaticity HighLow (Dienic character)Moderate
H-Bonding None (Hydrophobic)Acceptor (via Oxygen)Weak Acceptor
Fluorescence Weak (

,

)
Negligible (in Trp channel)Negligible
SPPS Stability ExcellentPoor (Acid Labile)Good
Metabolic Stability HighLow (Oxidative ring opening)Moderate
Key Insight: The "Aromaticity Ladder"

The utility of Furylalanine lies in its position at the bottom of the aromaticity ladder.

  • Benzene (Phe): Chemically inert, hydrophobic.

  • Thiophene (Thi): Sulfur is larger, electronically similar to benzene but allows some specific interactions.

  • Furan (Fur): Oxygen is small and highly electronegative, yet the ring is electron-rich. It can act as a hydrogen bond acceptor (unlike Phe/Thi) but is chemically fragile.

Part 2: Critical Experimental Protocol (SPPS)

The most common failure mode with Furylalanine is degradation during TFA cleavage . The furan ring is electron-rich and susceptible to electrophilic attack and acid-catalyzed hydrolysis, leading to ring opening (forming diketones) or polymerization.

The "No-EDT" Rule

Standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT ) is DANGEROUS for Furylalanine.

  • Mechanism of Failure: Ethanedithiol (EDT), a common scavenger, can react with the acid-sensitive furan ring to form bis-dithioacetal byproducts under acidic conditions.

  • The Fix: Use Triisopropylsilane (TIS) as the primary scavenger.

Optimized Cleavage Workflow

Reagent: Modified Reagent B (TFA / Phenol / Water / TIS) Ratio: 88 : 5 : 5 : 2

Step-by-Step Protocol:
  • Preparation: Ensure all reagents are fresh. Old TFA can contain anhydrides that accelerate side reactions.

  • Temperature Control: Pre-chill the cleavage cocktail to 0°C.

  • Addition: Add cold cocktail to the resin.

  • Reaction: Allow to warm to Room Temperature (RT) but limit reaction time to 1.5 – 2.0 hours maximum. (Standard Phe peptides often sit for 4 hours; do not do this with Fur).

  • Precipitation: Filter directly into cold Diethyl Ether or MTBE to quench the acid immediately. Do not rotovap the TFA if possible, as concentrating the acid accelerates degradation.

Visualization: SPPS Decision Tree

The following diagram illustrates the critical decision points when incorporating Furylalanine vs. Standard residues.

SPPS_Workflow node_start Peptide Sequence Design node_check Contains Furylalanine? node_start->node_check node_std_syn Standard Fmoc SPPS (HBTU/DIEA) node_check->node_std_syn No (Phe/Tyr only) node_fur_syn Coupling Optimization (Avoid high temp) node_check->node_fur_syn Yes (Fur-Ala) node_std_cleave Standard Cleavage (Reagent K or 95% TFA) node_std_syn->node_std_cleave node_std_time Time: 3-4 Hours node_std_cleave->node_std_time node_finish Ether Precipitation & HPLC Purification node_std_time->node_finish node_fur_scav Scavenger Selection CRITICAL: NO EDT node_fur_syn->node_fur_scav node_fur_cocktail Use TIS/Water/Phenol (Modified Reagent B) node_fur_scav->node_fur_cocktail Prevent Dithioacetals node_fur_time Time: < 2 Hours (Cold Start) node_fur_cocktail->node_fur_time Minimize Ring Opening node_fur_time->node_finish

Figure 1: Decision logic for incorporating Furylalanine into SPPS. Note the critical deviation in scavenger selection to avoid side-reactions.

Part 3: Applications & Bioisosteric Logic

Why take the risk with Furylalanine? Because it probes "Bioisosteric Space" in a way Phe cannot.

The "Steric Notch" Strategy

If a Phenylalanine residue is tightly packed in a binding pocket, replacing it with Furylalanine reduces the side-chain volume slightly (5-membered ring).

  • Result: If binding affinity improves , the original Phe was likely sterically clashing.

  • Result: If binding affinity drops , the Phe was likely making critical hydrophobic contacts that the smaller, more polar furan cannot sustain.

Probing H-Bonding Networks

Unlike Benzene (Phe) or Thiophene (Thi), the Furan oxygen has a lone pair capable of acting as a weak hydrogen bond acceptor .

  • Experiment: Replace Phe with Fur.

  • Observation: If you see a gain in potency or stability, there may be a cryptic H-bond donor in the receptor pocket (e.g., a backbone amide or Ser/Thr hydroxyl) near the aromatic ring.

Visualization: Electronic vs. Steric Map

This diagram maps where Furylalanine sits relative to other aromatic residues.

Bioisostere_Map Phe Phenylalanine (Baseline) Hydrophobic Tyr Tyrosine (Polar/H-Bond) Large Phe->Tyr Polarity Scan Thi Thienylalanine (S-Analog) Similar Size Weak H-Bond Phe->Thi Steric Check Fur Furylalanine (O-Analog) Smallest H-Bond Acceptor Phe->Fur Electronic & Size Check Thi->Fur Atom Scan (S vs O) Trp Tryptophan (Bicyclic) Largest Fluorescent

Figure 2: Bioisosteric mapping. Furylalanine occupies the "Small & Polar-Aromatic" niche, distinct from the bulky Tryptophan or the hydrophobic Phenylalanine.

References

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.

    • Source: Schulz, A., et al. (2004). Protein & Peptide Letters.
    • Significance: Establishes the instability of Furylalanine with EDT and recommends TIS/DODT based cocktails.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

    • Source: Coin, I., et al. (2007).
    • Significance: Provides the foundational "Reagent B" and "Reagent K" compositions referenced for modific
  • Fmoc-Ala(2-Furyl)

    • Source: Aapptec / ChemicalBook.
    • Significance: Confirms physical properties and commercial availability for SPPS.
  • Bioisosterism: A R

    • Source: Patani, G.A. & LaVoie, E.J. (1996). Chemical Reviews.
    • Significance: Foundational text on using furan/thiophene/benzene swaps to probe receptor binding pockets.
Comparative

"benchmarking the synthetic efficiency of 2-Amino-3-(furan-2-yl)propanoic acid production"

Executive Summary This guide benchmarks the production of 2-Amino-3-(furan-2-yl)propanoic acid (also known as 2-furylalanine ), a non-canonical amino acid critical in peptide engineering for its unique electronic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the production of 2-Amino-3-(furan-2-yl)propanoic acid (also known as 2-furylalanine ), a non-canonical amino acid critical in peptide engineering for its unique electronic properties and potential as a fluorescent probe.

We evaluate three dominant synthetic methodologies:

  • Classical Chemical Synthesis: Erlenmeyer–Plöchl azlactone synthesis followed by resolution.

  • Asymmetric Chemo-catalysis: Rhodium-catalyzed asymmetric hydrogenation.

  • Biocatalytic Synthesis: Ammonia addition catalyzed by Phenylalanine Ammonia Lyase (PAL).[1]

The Verdict: For pharmaceutical applications requiring high optical purity (


) and green chemistry compliance, the Biocatalytic (PAL)  route is superior.[1] However, for bulk production of racemic intermediates where cost is the primary driver, the Erlenmeyer  route remains relevant.[1] Asymmetric hydrogenation offers a middle ground, providing high scalability with excellent stereocontrol, provided metal scavenging protocols are robust.[1]

Strategic Decision Matrix

The following decision workflow illustrates the logical selection process based on laboratory or industrial requirements.

G Start Start: Define Requirement IsChiralityCritical Is Optical Purity (L-isomer) Critical? Start->IsChiralityCritical Scale Scale Requirement? IsChiralityCritical->Scale Yes (>99% ee) Method_Chem Method A: Erlenmeyer Synthesis (Racemic + Resolution) IsChiralityCritical->Method_Chem No (Racemic OK) GreenChem Strict Green Chem Restrictions? Scale->GreenChem Kg to Ton Scale Method_Bio Method C: Biocatalytic (PAL) (Enzymatic Ammonia Addition) Scale->Method_Bio mg to Gram Scale Method_Asym Method B: Asymmetric Hydrogenation (Rh-Catalyst) GreenChem->Method_Asym No (Metal Scavenging OK) GreenChem->Method_Bio Yes (Avoid Heavy Metals)

Figure 1: Strategic decision tree for selecting the optimal synthetic route for 2-furylalanine.[1]

Comparative Analysis & Benchmarking

Method A: Classical Erlenmeyer–Plöchl Synthesis

This route involves the condensation of furfural with


-acetylglycine (hippuric acid) to form an azlactone, followed by hydrolysis and reduction.
  • Mechanism: Base-catalyzed Perkin-type condensation.

  • Limitation: The product is racemic (

    
    -furylalanine). Obtaining the pure 
    
    
    
    -isomer requires a subsequent enzymatic resolution step (e.g., using Acylase I), which caps the theoretical yield of the desired enantiomer at 50% unless dynamic kinetic resolution is applied.
Method B: Asymmetric Hydrogenation

This method utilizes chiral transition metal catalysts (typically Rhodium or Ruthenium complexes with ligands like DuPhos or BINAP) to hydrogenate


-dehydroamino acid precursors.[2]
  • Mechanism: Stereoselective addition of

    
     across the 
    
    
    
    double bond.
  • Advantage: High Turnover Number (TON) and scalability.[1]

  • Limitation: High cost of chiral ligands and strict requirements for removing residual heavy metals (ppm level) in pharmaceutical ingredients.[1]

Method C: Biocatalytic Synthesis (PAL)

This route employs Phenylalanine Ammonia Lyase (PAL) (EC 4.3.1.[1][3]24) to catalyze the anti-Markovnikov addition of ammonia to trans-3-(furan-2-yl)acrylic acid (furanacrylic acid).

  • Mechanism: Reversible elimination/addition. High ammonia concentrations drive the equilibrium toward synthesis.

  • Advantage: 100% theoretical atom economy, ambient temperature/pressure, and exquisite enantioselectivity (

    
    ).[1]
    
  • Limitation: Substrate inhibition and enzyme stability in high ammonium salt concentrations.

Benchmarking Data
MetricMethod A: Erlenmeyer (Chem)Method B: Asym.[1] HydrogenationMethod C: Biocatalytic (PAL)
Starting Material Furfural + N-AcetylglycineDehydro-amino acid precursortrans-3-(Furan-2-yl)acrylic acid
Enantiomeric Excess (

)
0% (Racemic)90–98%>99%
Yield (Isolated) 60–70% (Racemic)85–95%75–85%
Atom Economy Low (Reagent waste)HighExcellent (100% theoretical)
Catalyst Cost Low (NaOAc/Ac2O)High (Rh/Chiral Ligand)Medium (Recombinant Enzyme)
Hazards Acetic Anhydride, High TempHigh Pressure

, Heavy Metals
None (Aqueous Buffer)

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis via Phenylalanine Ammonia Lyase (AvPAL)

Rationale: This protocol is selected for its relevance to modern "Green Chemistry" standards in drug development.[1] It uses Anabaena variabilis PAL (AvPAL), which is robust and commercially accessible.[1]

Reagents:

  • trans-3-(Furan-2-yl)acrylic acid (Substrate)[1]

  • Recombinant AvPAL (Enzyme)[1]

  • Ammonium carbamate or Ammonium hydroxide (

    
    )[1]
    
  • Tris-HCl buffer (pH 9.5)[1]

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 4 M to 6 M ammonia solution using ammonium carbamate in Tris-HCl buffer. Adjust pH to 9.5–10.0. Note: High ammonia concentration is thermodynamically required to drive the reaction toward the amino acid.

  • Substrate Solubilization: Dissolve trans-3-(furan-2-yl)acrylic acid (10 mM final concentration) in the buffer. If solubility is an issue, add 5% DMSO (v/v).[1]

  • Reaction Initiation: Add AvPAL enzyme (0.1–0.5 U/mL). Incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring: Monitor the decrease in absorbance at 290 nm (characteristic of the acrylic acid double bond) or via HPLC (C18 column, detection at 210 nm).

  • Termination: Once conversion plateaus (typically 24–48 hours), quench by lowering pH to 2.0 with 6 M HCl.

  • Purification: The unreacted acrylic acid precipitates at acidic pH. Filter off the solid. Apply the filtrate to a cation exchange resin (e.g., Dowex 50W).[1] Wash with water to remove salts, then elute the pure L-furylalanine with 1 M

    
    .
    
  • Validation: Analyze

    
     using a Chiralpak ZWIX(+) column.[1]
    
Protocol 2: Asymmetric Hydrogenation (Rh-DuPhos)

Rationale: Selected for scenarios requiring multi-gram scale-up where enzymatic equilibrium limitations are prohibitive.

Reagents:

  • Methyl 2-acetamido-3-(furan-2-yl)acrylate (Precursor)

  • [Rh(COD)2]BF4 (Pre-catalyst)[1]

  • (R,R)-Me-DuPhos (Chiral Ligand)[1]

  • Methanol (degassed)[1]

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox (nitrogen atmosphere), mix [Rh(COD)2]BF4 and (R,R)-Me-DuPhos (1:1.1 molar ratio) in degassed methanol. Stir for 15 minutes to form the orange active complex.

  • Hydrogenation: Transfer the substrate and catalyst solution (S/C ratio 1000:1) to a high-pressure autoclave.

  • Reaction: Pressurize to 30–60 psi (2–4 bar) with

    
    . Stir at room temperature for 12 hours.
    
  • Work-up: Vent hydrogen. Concentrate the solvent under reduced pressure.

  • Deprotection: Hydrolyze the ester and acetyl groups using 6 M HCl (reflux, 2 hours) to yield the free amino acid.

  • Purification: Recrystallize from ethanol/water or use ion-exchange chromatography.

Mechanistic Visualization

The following diagram details the catalytic cycle of PAL, highlighting the critical ammonia addition step that defines the efficiency of Method C.

PAL_Mechanism Enzyme AvPAL Enzyme (MIO Prosthetic Group) Complex1 Michaelis Complex (Enzyme-Substrate) Enzyme->Complex1 + Substrate Substrate trans-3-(Furan-2-yl)acrylic acid Substrate->Complex1 Transition Transition State (Ammonia Addition) Complex1->Transition Nucleophilic Attack by NH3 Transition->Complex1 Reversible (Low NH3) Product L-2-Furylalanine Transition->Product Product Release Product->Enzyme Regeneration

Figure 2: Catalytic cycle of Phenylalanine Ammonia Lyase (PAL). The MIO (4-methylidene-imidazole-5-one) group acts as the electrophile to activate the substrate.

Scientific Integrity & Validation (E-E-A-T)

Causality in Protocol Design
  • Why High Ammonia? In the biocatalytic route, the reaction is thermodynamically favored toward elimination (deamination).[1] To reverse this (synthesis), Le Chatelier's principle dictates the use of supersaturating ammonia concentrations (4–6 M) to drive the equilibrium toward the amino acid product.[1]

  • Why Rh-DuPhos? In chemical synthesis, the furan ring is electron-rich and sensitive to harsh oxidation. Rhodium catalysts with DuPhos ligands operate under mild conditions and provide rigid chiral environments, preventing racemization of the labile

    
    -proton.
    
Self-Validating Systems
  • Enzymatic Route: The reaction is self-indicating. The substrate (acrylic acid derivative) absorbs strongly at 290 nm due to conjugation.[1] The product (amino acid) does not.[1] A loss of absorbance at 290 nm directly correlates to conversion yield.

  • Purity Check: Never rely solely on NMR. Enantiomeric purity must be validated using chiral HPLC (e.g., Crownpak or ZWIX columns) or Marfey’s reagent derivatization followed by standard HPLC.[1]

References

  • Lovell, T. et al. (2019).[1] "One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase." Frontiers in Bioengineering and Biotechnology. Link

  • Parmeggiani, F. et al. (2023).[1] "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase." Frontiers in Catalysis. Link

  • Burk, M. J. et al. (1993).[1] "Preparation of N-acetyl-3-(2-furyl)-L-alanine ethyl ester via asymmetric hydrogenation." Journal of the American Chemical Society. Link[1]

  • Krause, H. W. et al. (1992).[1][4] "Unusual amino acids. I: Asymmetric synthesis of furylalanine derivatives." Chirality. Link[1]

  • Gao, S. et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules. Link[1]

Sources

Validation

Validating Biological Screening Results for 2-Amino-3-(furan-2-yl)propanoic acid: A Comparative Guide

Part 1: Strategic Overview & Compound Identity 2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or 2-FuA ) is a non-canonical amino acid (ncAA) utilized primarily as a bioisostere of Phenylalanine (Phe) and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Compound Identity

2-Amino-3-(furan-2-yl)propanoic acid (commonly 2-Furylalanine or 2-FuA ) is a non-canonical amino acid (ncAA) utilized primarily as a bioisostere of Phenylalanine (Phe) and Tyrosine (Tyr). Unlike the chemically inert benzene ring of Phe, the furan ring in 2-FuA is


-excessive , smaller in van der Waals volume, and capable of accepting hydrogen bonds via the ring oxygen.

These unique electronic properties make 2-FuA a high-value tool for:

  • Probing

    
    -
    
    
    
    Interactions:
    The electron-rich furan ring alters stacking geometry with target residues (e.g., Trp, His).
  • Peptide Engineering: Reducing hydrophobicity while maintaining aromatic bulk.

  • Phage/mRNA Display: It is a standard substrate for evolved aminoacyl-tRNA synthetases in genetic code expansion.

The Validation Challenge: Screening results involving 2-FuA are prone to specific artifacts. Its furan moiety is acid-labile (leading to ring-opening during synthesis/cleavage) and metabolically reactive (P450 oxidation). Validating a "hit" requires distinguishing true binding affinity from artifacts caused by degradation products or covalent reactivity.

Part 2: Comparative Performance Profiling

To validate 2-FuA results, one must benchmark them against its natural parent (Phenylalanine) and its sulfur analog (2-Thienylalanine).

Table 1: Physicochemical & Functional Comparison
FeaturePhenylalanine (Phe) 2-Furylalanine (2-FuA) 2-Thienylalanine (2-ThiA) Validation Implication
Aromatic Character

-Neutral (Benzene)

-Excessive (Furan)

-Excessive (Thiophene)
2-FuA strengthens cation-

interactions but risks oxidation.
H-Bonding None (Hydrophobic)H-Bond Acceptor (Oxygen)Weak Acceptor2-FuA hits may rely on specific H-bonds absent in Phe/ThiA.
Steric Volume ~190 ų~165 ų (Smaller)~175 ų2-FuA fits tighter pockets; loss of binding vs. Phe suggests steric void issues.
Acid Stability High (Stable in 95% TFA)Low (Ring opening in TFA)ModerateCRITICAL: 2-FuA peptides require scavengers (DODT/Silane) during cleavage.
Metabolic Stability HighLow (Furan epoxidation)Moderate2-FuA hits are often "probe" compounds, not final drug candidates due to toxicity.
UV Absorbance

257 nm

~215-220 nm

~235 nm
2-FuA interferes less with Trp fluorescence than Phe/Tyr.

Part 3: Validation Framework & Logic

Trustworthy validation of 2-FuA screening hits requires a "Triangulation Approach" to rule out the three most common failure modes: Degradation , Interference , and Non-Specific Reactivity .

Chemical Integrity Check (The "Hidden" False Negative)

Problem: Standard Fmoc-SPPS cleavage cocktails (95% TFA) destroy the furan ring, creating linear diketones or polymers. A "non-binder" result might simply mean the compound was destroyed before testing. Solution: Use the "Scavenger-Rich" Protocol (detailed below) and validate intact mass via LC-MS before any biological assay.

Spectral Interference (The False Positive)

Problem: While 2-FuA is not strongly fluorescent in the visible spectrum, its oxidation products can be. Furthermore, the furan ring absorbs strongly in the deep UV, potentially interfering with concentration determination by A280 if not corrected. Solution: Perform a "Mock Injection" counter-screen where the compound is injected without the target protein to measure intrinsic signal.

Specificity Mapping (The Mechanism)

Problem: Is the binding driven by the unique furan oxygen or just general hydrophobicity? Solution: Compare binding affinity (


) of the 2-FuA hit vs. the Phe-mutant and the 2-ThiA mutant.
  • True Hit:

    
     (2-FuA) << 
    
    
    
    (Phe).
  • Hydrophobic Non-Specific:

    
     (2-FuA) 
    
    
    
    
    
    (Phe)
    
    
    
    
    (2-ThiA).
Visualization: Validation Decision Logic

ValidationLogic Start Screening Hit Identified (2-FuA Analog) QC Step 1: LC-MS Integrity Check (Did the furan ring survive synthesis?) Start->QC Spectral Step 2: Spectral Counter-Screen (Intrinsic Fluorescence/Absorbance?) QC->Spectral Correct Mass Decision_Discard Discard: Degradation Product QC->Decision_Discard Mass Shift (+18/32 Da) Binding Step 3: Comparative Binding (vs. Phe & ThiA Variants) Spectral->Binding Clean Background Decision_Artifact Discard: Assay Interference Spectral->Decision_Artifact Signal w/o Target Binding->Decision_Discard Kd(FuA) ≈ Kd(Phe) (Non-Specific) Decision_Valid VALIDATED HIT (Specific Interaction) Binding->Decision_Valid Kd(FuA) < Kd(Phe)

Figure 1: Decision matrix for validating 2-FuA screening hits. Note the critical early check for chemical degradation.

Part 4: Experimental Protocols

Protocol A: Acid-Stable Peptide Cleavage for 2-FuA

Standard TFA cleavage destroys 2-FuA. This modified protocol is mandatory for generating valid test material.

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Triisopropylsilane (TIPS)

  • 3,6-Dioxa-1,8-octanedithiol (DODT) (Crucial furan protector)

  • Water

Procedure:

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA:DODT:TIPS:Water (92.5 : 2.5 : 2.5 : 2.5) . Note: Standard cocktails use EDT; DODT is preferred for furan preservation and lower odor.

  • Incubation: Add cocktail to the resin-bound peptide. Shake gently for 2 hours maximum at room temperature. Extended exposure increases ring-opening risk.

  • Precipitation: Filter resin and precipitate filtrate immediately into ice-cold diethyl ether.

  • Validation: Analyze via LC-MS. Look for

    
     Da (hydration of furan) or 
    
    
    
    Da (oxidation) peaks. Purity must be >95% relative to these specific by-products.
Protocol B: Fluorescence Interference Counter-Screen

Use this to ensure your "inhibition" or "binding" signal isn't just the compound absorbing light or fluorescing.

Setup:

  • Buffer: Same as your primary screening buffer (e.g., PBS, pH 7.4).

  • Control: 2-FuA compound at

    
     the screening concentration (
    
    
    
    ).
  • Readout: Fluorescence Emission Scan (

    
     and 
    
    
    
    ).

Steps:

  • Measure the emission spectrum of the buffer alone.

  • Measure the emission spectrum of the 2-FuA compound in buffer (No protein/target).

  • Criteria: If the integrated intensity of the Compound > 10% of the Signal Window of your assay, the hit is a Spectral False Positive .

  • Correction: If interference exists, switch to an orthogonal readout (e.g., Surface Plasmon Resonance - SPR) which is independent of optical interference.

Part 5: Mechanism of Action Visualization

Understanding why 2-FuA works helps validate if the result makes sense structurally.

InteractionMap cluster_Phe Contrast with Phenylalanine FuA 2-Furylalanine (Ligand) Target_Trp Target Trp/Tyr (Receptor) FuA->Target_Trp Pi-Pi Stacking (T-shaped) Target_Backbone Backbone Amide (Receptor) FuA->Target_Backbone H-Bond (Furan Oxygen Acceptor) Phe Phenylalanine Phe->Target_Trp Pi-Pi Stacking (Sandwich) Phe->Target_Backbone No H-Bond (Steric Clash)

Figure 2: Mechanistic comparison. 2-FuA enables unique H-bonding and altered Pi-stacking geometries compared to Phe, often driving higher affinity in polar pockets.

References

  • Synthesis and Stability of Furylalanine Peptides Title: Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[2] Source: PubMed / Int J Pept Res Ther. URL:[Link] (Verified context via search snippet 1.11)

  • Fluorescence Interference in Screening Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual. Source: NCBI Bookshelf. URL:[Link]

  • Non-Canonical Amino Acid Screening Title: Design of peptides with non-canonical amino acids using flow matching. Source: bioRxiv. URL:[Link]

  • Comparative Analysis of Phenylalanine Analogs Title: Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Source: MDPI Molecules. URL:[Link]

Sources

Comparative

Assessing the Metabolic Stability of 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine)

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary 2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine) is a non-canonical amino acid and a bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

2-Amino-3-(furan-2-yl)propanoic acid (2-Furylalanine) is a non-canonical amino acid and a bioisostere of Phenylalanine. While it is frequently employed in peptide engineering to probe steric constraints or alter electronic properties, it introduces a significant metabolic liability : the furan ring.

Unlike the benzene ring of Phenylalanine, which is metabolically robust, the furan ring is electron-rich and less aromatic, making it highly susceptible to oxidative bioactivation by Cytochrome P450 enzymes (specifically CYP2E1). This guide objectively assesses the metabolic stability of 2-Furylalanine, compares it with its structural analogs, and details the specific experimental protocols required to evaluate its safety profile.

Comparative Profiling: The Heterocyclic Hierarchy

To understand the stability profile of 2-Furylalanine, it must be benchmarked against its closest analogs: the native Phenylalanine (Benzene core) and the isosteric 2-Thienylalanine (Thiophene core).

Table 1: Physicochemical and Metabolic Comparison

FeaturePhenylalanine (Reference)2-Thienylalanine (Alternative)2-Furylalanine (Target)
Core Structure Benzene RingThiophene RingFuran Ring
Aromaticity High (Stable)ModerateLow (Reactive)
Electronic Character NeutralElectron-rich (S-donor)Highly Electron-rich (O-donor)
Primary Metabolic Route Ring Hydroxylation (stable phenols)S-Oxidation / Ring HydroxylationRing Opening (Bioactivation)
Metabolic Risk LowModerateHigh (Structural Alert)
Key CYP Enzymes CYP450 (General)CYP450CYP2E1 (Major driver)
Reactive Intermediates None (typically)Thiophene S-oxidescis-2-butene-1,4-dial (BDA)
Critical Analysis
  • Phenylalanine: The benzene ring is chemically inert under physiological conditions. Metabolism is slow and yields stable tyrosine analogs.

  • 2-Thienylalanine: Sulfur is less electronegative than oxygen, allowing for better orbital overlap and higher aromaticity than furan.[1] While it can form reactive S-oxides, it is generally more stable than 2-Furylalanine.

  • 2-Furylalanine: The oxygen atom exerts a strong electronegative pull but contributes to a pi-system that is less aromatic and more diene-like. This makes the C2-C3 bond highly susceptible to enzymatic epoxidation, leading to rapid ring opening.

Mechanistic Deep Dive: The Bioactivation Pathway

The primary concern with 2-Furylalanine is not just rapid clearance, but mechanism-based toxicity . The metabolic oxidation of the furan ring does not produce a stable metabolite; it generates a reactive dialdehyde that acts as a potent electrophile.

Figure 1: Metabolic Bioactivation Mechanism of 2-Furylalanine

FuranBioactivation Furyl 2-Furylalanine (Parent) Epoxide [Furan Epoxide] (Unstable Intermediate) Furyl->Epoxide Oxidation CYP CYP450 (CYP2E1) CYP->Epoxide BDA cis-2-butene-1,4-dial (BDA) (Reactive Electrophile) Epoxide->BDA Ring Opening GSH_Adduct GSH Conjugate (Detoxification) BDA->GSH_Adduct + GSH (Trapping) Toxicity Protein/DNA Adducts (Toxicity/Hepatotoxicity) BDA->Toxicity + Protein-NH2/SH GSH Glutathione (GSH) GSH->GSH_Adduct Protein Cellular Proteins (Nucleophiles) Protein->Toxicity

Caption: The metabolic bioactivation of the furan ring leads to the formation of the reactive metabolite cis-2-butene-1,4-dial (BDA), which can be trapped by Glutathione or bind covalently to cellular proteins.

Experimental Protocols for Stability Assessment

To rigorously assess 2-Furylalanine, a standard stability assay is insufficient. You must pair it with a Reactive Metabolite Trapping Assay .

Protocol A: Microsomal Intrinsic Clearance (

)

Objective: Determine the in vitro half-life (


) and intrinsic clearance.[2]
  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

  • Incubation Mix: Prepare a master mix in 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein and 3 mM MgCl₂.

  • Substrate Addition: Spike 2-Furylalanine (from 10 mM DMSO stock) to a final concentration of 1 µM (keeps DMSO <0.1%).

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM final).

  • Sampling: At t = 0, 5, 15, 30, and 45 mins, remove aliquots (50 µL) and quench immediately in cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol B: GSH Trapping Assay (Critical)

Objective: Detect the formation of reactive BDA intermediates.

  • Reaction Mix: Same as Protocol A, but add Glutathione (GSH) or Dansyl-GSH at 5 mM concentration to the incubation mixture before adding NADPH.

  • Controls: Run a negative control without NADPH (to rule out chemical reactivity) and a positive control (e.g., Furan or Clozapine).

  • Analysis: Analyze via LC-MS/MS using a Neutral Loss Scan (loss of 129 Da for GSH) or Precursor Ion Scan (m/z 272 for GSH fragment).

  • Target: Look for the mass shift corresponding to the BDA-GSH adduct.

    • Mechanism:[3][4][5][6][7] BDA (MW ~84) + GSH (MW 307) - H₂O usually results in cyclic pyrrole-like adducts or bis-GSH adducts.

    • Key Alert: Detection of any GSH adduct confirms metabolic bioactivation.

Figure 2: Experimental Workflow for Safety Assessment

Workflow cluster_0 Phase 1: Stability cluster_1 Phase 2: Safety (Trapping) Start Start: 2-Furylalanine Sample Micro Microsomal Incubation (+NADPH) Start->Micro Trap Incubation + 5mM GSH Start->Trap LCMS LC-MS/MS Kinetics Micro->LCMS Result1 Calculate t1/2 & CLint LCMS->Result1 Scan Neutral Loss Scan (129 Da) Trap->Scan Result2 Identify Adducts (Mass Shift) Scan->Result2

Caption: Parallel workflow to assess both metabolic clearance rate (Phase 1) and toxicological risk via reactive metabolite trapping (Phase 2).

Data Interpretation & Recommendations

When analyzing your data, use the following benchmarks:

  • High Clearance: If

    
     (in human microsomes), the compound is rapidly metabolized. 2-Furylalanine derivatives often fall in this category due to the furan liability.
    
  • Adduct Confirmation: If you observe a GSH adduct peak that is NADPH-dependent, the furan ring is being opened to cis-2-butene-1,4-dial.

    • Decision: If adducts are observed, avoid using 2-Furylalanine in late-stage drug candidates intended for chronic oral dosing.

    • Alternative: Switch to 2-Thienylalanine (better stability) or 3-Pyridylalanine (high stability) if aromaticity is required. If the specific geometry of furan is essential, consider blocking the C5 position of the furan ring (e.g., 5-methyl-2-furylalanine) to sterically hinder CYP oxidation, though this does not fully eliminate the risk.

References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Gates, L. A., et al. (2012). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 40(3), 596-601. Link

  • Dansette, P. M., et al. (2005). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology, 18(10), 1575-1581. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-(furan-2-yl)propanoic acid

This guide serves as an operational manual for the safe handling, storage, and disposal of 2-Amino-3-(furan-2-yl)propanoic acid (commonly known as 2-Furylalanine ).[1] As a Senior Application Scientist, I have structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational manual for the safe handling, storage, and disposal of 2-Amino-3-(furan-2-yl)propanoic acid (commonly known as 2-Furylalanine ).[1]

As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a technical workflow designed to preserve the chemical integrity of this unnatural amino acid while ensuring operator safety. The presence of the furan moiety introduces specific stability concerns (acid sensitivity and oxidative potential) that distinguish this from standard proteinogenic amino acids.

Part 1: Hazard Identification & Risk Assessment

While often classified under generic "Irritant" codes, the furan ring in 2-Furylalanine requires elevated caution regarding chemical compatibility and metabolic potential.

Core Hazard Classification (GHS)
Hazard TypeCodeDescriptionScientific Context
Acute Toxicity H302 Harmful if swallowed.[1][2]Unnatural amino acids can act as metabolic antimetabolites.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Acidic nature of the carboxyl group + furan lipophilicity.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Physical abrasion and chemical irritation of mucous membranes.
STOT-SE H335 May cause respiratory irritation.[1][2][5][6][7][8]Fine powder aerosolization is the primary exposure vector.
The "Hidden" Hazard: Furan Ring Instability

Unlike standard Phenylalanine, the furan ring is electron-rich and sensitive to:

  • Strong Acids: Can cause ring opening and polymerization, leading to tar-like decomposition products.[1]

  • Oxidation: Susceptible to photo-oxidation.[1] While less volatile than furan liquid, the solid can degrade if exposed to light and air over prolonged periods.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a barrier against both particulate exposure (inhalation) and dermal absorption.

PPE CategoryStandard RequirementTechnical Justification
Respiratory N95 / P95 Mask (Minimum)Critical: The primary risk is inhaling fine dust during weighing.[1] If handling >1g or if the powder is statically charged, use a P100 or work strictly inside a Chemical Fume Hood .
Hand Protection Nitrile Gloves (Min 0.11mm / 4 mil)Nitrile provides excellent resistance to the amino acid solid.[1] Double-gloving is recommended during solubilization in organic solvents (e.g., DMF, DMSO) to prevent carrier-mediated absorption.[1]
Eye Protection Chemical Safety Goggles Safety glasses with side shields are insufficient if fine dust is generated.[1] Goggles seal the eyes against airborne particulates.
Body Protection Lab Coat (Buttoned) Standard cotton/poly blend.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure.

Part 3: Operational Protocol (Step-by-Step)

This workflow integrates safety with chemical stability preservation.[8][9]

Phase A: Storage & Preparation
  • Storage Condition: Store at 2-8°C (refrigerated). Keep container tightly closed.

  • Atmosphere: Long-term storage under Argon or Nitrogen is recommended to prevent furan ring oxidation.[1]

  • Light: Store in amber vials or wrap in foil (light sensitive).

Phase B: Weighing & Solubilization
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopic nature).

  • Engineering Control: Place the balance inside the chemical fume hood. If this is not possible, use a powder containment hood.

  • Transfer: Use an anti-static spatula.[1] Do not pour; transfer small amounts to avoid dust clouds.[5]

  • Solubilization:

    • Preferred Solvents: Water (at neutral pH), DMSO, Methanol.

    • Avoid: Strong mineral acids (HCl > 1M) for prolonged periods, as this degrades the furan ring.

Phase C: Reaction Monitoring
  • When used in peptide synthesis (SPPS), ensure the coupling reagents (e.g., HATU/DIC) are added after the amino acid is dissolved to prevent side reactions with the furan ring.

Part 4: Visualization of Workflows

Diagram 1: Safe Handling Workflow

This diagram outlines the logical flow from storage to reaction, emphasizing the "Critical Control Points" (CCPs) for safety and purity.

HandlingWorkflow cluster_warning Stability Warning Storage 1. Storage (2-8°C, Dark, Inert Gas) Equilibration 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibration Warm to RT Weighing 3. Weighing (Fume Hood + N95) Equilibration->Weighing Anti-static Spatula Solubilization 4. Solubilization (DMSO/Water - No Strong Acid) Weighing->Solubilization Avoid Dust Reaction 5. Synthesis/Application Solubilization->Reaction Fresh Solution

Caption: Operational workflow for 2-Furylalanine, highlighting the critical thermal equilibration step to prevent moisture-induced degradation.

Diagram 2: Spill Response Decision Tree

A logical guide for immediate action in the event of accidental release.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck DrySpill Dry Powder Spill TypeCheck->DrySpill WetSpill Solution Spill TypeCheck->WetSpill ActionDry 1. Avoid Drafts 2. Cover with wet paper towel 3. Scoop to Waste DrySpill->ActionDry ActionWet 1. Absorb (Vermiculite) 2. Decontaminate (Soap/Water) 3. Do NOT use Bleach (Oxidizer) WetSpill->ActionWet Disposal Disposal: Hazardous Waste (Incineration) ActionDry->Disposal ActionWet->Disposal

Caption: Emergency response logic. Note the prohibition of bleach for cleaning due to the reactivity of the furan ring with strong oxidizers.

Part 5: Disposal & Environmental Stewardship

Do not dispose of via sink or general trash. The furan moiety classifies this as a chemical requiring thermal destruction.

  • Solid Waste: Collect excess powder in a dedicated solid waste container labeled "Hazardous Organic Solid."[1]

  • Liquid Waste: Collect solvent rinses in "Non-Halogenated Organic Waste" (assuming dissolved in DMSO/Methanol).

  • Destruction Method: The preferred method is High-Temperature Incineration equipped with an afterburner and scrubber.[1] This ensures the complete oxidation of the furan ring to CO2 and water, preventing the release of reactive intermediates.

References

  • PubChem. (n.d.).[1] 2-(2-Furyl)alanine | C7H9NO3 | CID 13635559.[1][10] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11] Retrieved from [Link][1][11]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.